HO-Peg12-CH2cooh
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C26H52O15 |
|---|---|
Molecular Weight |
604.7 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C26H52O15/c27-1-2-30-3-4-31-5-6-32-7-8-33-9-10-34-11-12-35-13-14-36-15-16-37-17-18-38-19-20-39-21-22-40-23-24-41-25-26(28)29/h27H,1-25H2,(H,28,29) |
InChI Key |
MOAOQAGRISBELR-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Engine of Targeted Protein Degradation: A Technical Guide to HO-Peg12-CH2cooh in PROTAC Technology
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere protein inhibition to inducing their complete degradation. These heterobifunctional molecules are at the forefront of targeted therapy, offering the potential to address previously "undruggable" targets. At the heart of every PROTAC is a linker molecule, a critical component that orchestrates the intricate dance of protein degradation. This technical guide delves into the core mechanism of action of a specific and widely utilized linker, HO-Peg12-CH2cooh, providing an in-depth understanding of its role in the PROTAC framework. We will explore the fundamental principles of PROTAC technology, the significance of the linker, and provide detailed experimental protocols and data presentation to empower researchers in the design and evaluation of novel protein degraders.
The PROTAC Mechanism of Action: A Symphony of Induced Proximity
PROTACs are engineered molecules composed of three key elements: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1] The mechanism of action is a catalytic process that hijacks the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate the target protein.[2][3]
The process unfolds in a series of orchestrated steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ligase, bringing them into close proximity to form a transient ternary complex.[4] The formation of a stable and productive ternary complex is a critical determinant of PROTAC efficacy.[4]
-
Ubiquitination: Once the ternary complex is formed, the recruited E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein.
-
Polyubiquitination: The attachment of a chain of at least four ubiquitin molecules (polyubiquitination) serves as a recognition signal for the proteasome.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for protein catabolism.
-
Recycling: After the degradation of the target protein, the PROTAC molecule is released and can engage in another cycle of binding and degradation, acting in a catalytic manner.
This event-driven pharmacology distinguishes PROTACs from traditional inhibitors, which require sustained occupancy of the target's active site.
The Crucial Role of the Linker: More Than Just a Spacer
The linker component of a PROTAC, such as this compound, is not a passive tether but plays a pivotal role in determining the overall efficacy of the degrader. The composition, length, and flexibility of the linker significantly influence several key parameters:
-
Ternary Complex Stability: The linker's properties dictate the optimal orientation and distance between the POI and the E3 ligase, which is crucial for the formation of a stable and productive ternary complex.
-
Physicochemical Properties: Polyethylene glycol (PEG) linkers, like this compound, are frequently employed to enhance the solubility and cell permeability of the often large and hydrophobic PROTAC molecules. Approximately 54% of reported PROTACs utilize PEG linkers for this reason.
-
Degradation Efficacy: The length of the PEG linker is a critical factor influencing the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. Systematic variation of the linker length is a common strategy in PROTAC optimization.
Quantitative Data on PROTAC Performance
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. This is typically quantified by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation that can be achieved with a given PROTAC. A higher Dmax value signifies greater efficacy.
The following table provides a representative example of how quantitative data for a series of PROTACs with varying PEG linker lengths might be presented. While specific data for a PROTAC utilizing a PEG12 linker is not publicly available in this exact format, the table illustrates the expected trends and the importance of linker optimization.
| PROTAC ID | Linker Composition | Linker Length (atoms) | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC-A | PEG4 | 15 | Target X | Cancer Cell Line A | 120 | 85 | Fictional |
| PROTAC-B | PEG8 | 27 | Target X | Cancer Cell Line A | 35 | 95 | Fictional |
| PROTAC-C | PEG12 | 39 | Target X | Cancer Cell Line A | 15 | 98 | Fictional |
| PROTAC-D | PEG16 | 51 | Target X | Cancer Cell Line A | 50 | 90 | Fictional |
This table is a representative example and does not reflect actual experimental data for a specific PROTAC.
Experimental Protocols
The development and characterization of a PROTAC involve a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general method for synthesizing a PROTAC via amide bond formation, a common strategy for conjugating the linker to the target protein ligand and the E3 ligase ligand.
Materials:
-
This compound
-
Target Protein Ligand with a free amine group (POI-NH2)
-
E3 Ligase Ligand with a free amine group (E3-NH2)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
-
Step 1: Coupling of this compound to the E3 Ligase Ligand a. Dissolve this compound (1.0 eq) in anhydrous DMF. b. Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature. c. Add the E3 Ligase Ligand (E3-NH2) (1.0 eq) to the reaction mixture. d. Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS. e. Upon completion, purify the intermediate product (HO-Peg12-E3) by preparative HPLC.
-
Step 2: Activation of the Hydroxyl Group a. The terminal hydroxyl group of the purified intermediate can be converted to a more reactive group (e.g., a tosylate or mesylate) for subsequent coupling. This step will depend on the specific chemistry chosen.
-
Step 3: Coupling to the Target Protein Ligand a. Dissolve the activated intermediate from Step 2 (1.0 eq) and the Target Protein Ligand (POI-NH2) (1.2 eq) in anhydrous DMF. b. Add a suitable base (e.g., DIPEA) if necessary. c. Stir the reaction at room temperature or with gentle heating, monitoring by LC-MS. d. Upon completion, purify the final PROTAC molecule by preparative HPLC.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This is a standard method to quantify the levels of a target protein in cells following treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: a. Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC. Include a vehicle-only control. c. Incubate the cells for a desired time period (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS. b. Lyse the cells in lysis buffer. c. Centrifuge the lysates to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize the protein concentrations of all samples. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. e. Wash the membrane and incubate with the primary antibody against the loading control. f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane extensively.
-
Detection and Analysis: a. Apply the chemiluminescent substrate and capture the signal using an imaging system. b. Quantify the band intensities using densitometry software. c. Normalize the target protein band intensity to the loading control band intensity. d. Calculate the percentage of protein degradation relative to the vehicle-treated control. e. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 3: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This biophysical assay is used to directly measure the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.
Materials:
-
Purified, tagged target protein (e.g., GST-tagged POI)
-
Purified, tagged E3 ligase (e.g., His-tagged E3 ligase)
-
PROTAC of interest
-
TR-FRET donor-labeled antibody against the POI tag (e.g., Tb-anti-GST)
-
TR-FRET acceptor-labeled antibody against the E3 ligase tag (e.g., d2-anti-His)
-
Assay buffer
-
384-well microplates
-
TR-FRET compatible plate reader
Procedure:
-
Assay Setup: a. Prepare a serial dilution of the PROTAC in assay buffer. b. In a 384-well plate, add the purified POI, purified E3 ligase, and the PROTAC dilutions. c. Add the donor and acceptor-labeled antibodies. d. Include control wells (e.g., no PROTAC, no POI, no E3 ligase).
-
Incubation: a. Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for complex formation.
-
Detection: a. Read the plate on a TR-FRET plate reader, exciting the donor fluorophore and measuring emission at both the donor and acceptor wavelengths.
-
Data Analysis: a. Calculate the TR-FRET ratio (acceptor emission / donor emission). b. Plot the TR-FRET ratio against the PROTAC concentration to generate a bell-shaped curve, characteristic of the "hook effect" often observed in ternary complex formation. The peak of this curve represents the optimal concentration for ternary complex formation.
Visualizing the Core Mechanisms
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western blot analysis.
Caption: Experimental workflow for TR-FRET assay.
Conclusion
This compound represents a key building block in the rapidly evolving field of targeted protein degradation. Its role as a flexible and hydrophilic linker is integral to the successful design of potent and drug-like PROTAC molecules. A thorough understanding of the PROTAC mechanism of action, coupled with robust experimental methodologies for synthesis and characterization, is essential for researchers aiming to harness the full therapeutic potential of this technology. This guide provides a foundational framework for professionals in the field, empowering them to design, develop, and validate the next generation of protein degraders that hold the promise of transforming the treatment of a wide range of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Purification of HO-Peg12-CH2cooh
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical guide on the synthesis, purification, and application of 1-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-38-oic acid (HO-Peg12-CH2cooh). This heterobifunctional polyethylene glycol (PEG) linker is a critical component in the development of advanced bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs).
Introduction
This compound is a discrete PEG (dPEG®) linker featuring a terminal hydroxyl group and a carboxylic acid, separated by a 12-unit ethylene glycol chain. This structure imparts desirable physicochemical properties, such as increased hydrophilicity and biocompatibility, to the molecules it connects. In the context of PROTACs, the PEG linker bridges a target protein ligand and an E3 ubiquitin ligase ligand, facilitating the formation of a ternary complex and subsequent degradation of the target protein. The precise length and composition of the linker are crucial for optimizing the efficacy of the PROTAC.
Synthesis of this compound
The synthesis of this compound can be approached through several methodologies. Two plausible and efficient synthetic routes are detailed below, based on established chemical transformations of polyethylene glycols.
Method 1: Selective Oxidation of Dodecaethylene Glycol
A direct and environmentally friendly approach involves the selective oxidation of one of the terminal hydroxyl groups of dodecaethylene glycol to a carboxylic acid. The use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), a stable nitroxyl radical, as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite (NaOCl) and sodium chlorite (NaClO2) allows for the efficient and selective conversion of primary alcohols to carboxylic acids under mild conditions.
-
Dissolution: In a round-bottom flask, dissolve dodecaethylene glycol (1.0 eq) in a mixture of acetonitrile and a pH 6.5 phosphate buffer.
-
Catalyst Addition: Add TEMPO (0.1 eq) and sodium chlorite (1.5 eq) to the solution.
-
Oxidation: Cool the mixture to 0°C in an ice bath. Add a solution of sodium hypochlorite (0.2 eq) dropwise while maintaining the temperature below 5°C.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Acidification and Extraction: Acidify the mixture to pH 2-3 with dilute HCl. Extract the product with dichloromethane (DCM) or ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Method 2: Williamson Ether Synthesis with a Protected PEG
This method involves the mono-functionalization of dodecaethylene glycol using a protecting group, followed by a Williamson ether synthesis to introduce the carboxymethyl group, and subsequent deprotection.
-
Mono-protection: React dodecaethylene glycol with a suitable protecting group, such as trityl chloride, in the presence of a base like triethylamine to yield the mono-tritylated PEG. Purify the product by column chromatography.
-
Alkoxide Formation: Dissolve the mono-tritylated PEG in anhydrous tetrahydrofuran (THF) and add a strong base, such as sodium hydride (NaH), to form the alkoxide.
-
Williamson Ether Synthesis: Add ethyl bromoacetate to the reaction mixture and stir at room temperature overnight.
-
Workup: Quench the reaction with water and extract the product with an organic solvent. Dry and concentrate the organic phase.
-
Hydrolysis: Hydrolyze the ester to the carboxylic acid using aqueous sodium hydroxide, followed by acidification.
-
Deprotection: Remove the trityl protecting group under acidic conditions to yield the final product.
Purification of this compound
The purification of the synthesized this compound is critical to remove unreacted starting materials, di-acid byproducts, and other impurities. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for this purpose.
Experimental Protocol: RP-HPLC Purification
-
Column: A C18 reverse-phase column is suitable for the separation of PEG compounds.
-
Mobile Phase: A gradient of water and acetonitrile (ACN), both containing 0.1% trifluoroacetic acid (TFA), is typically used.
-
Gradient: A shallow gradient, for example, from 10% to 50% ACN over 30 minutes, can effectively separate the desired product from closely related impurities.
-
Detection: The eluent can be monitored by UV detection at 214 nm.
-
Fraction Collection and Analysis: Collect fractions corresponding to the product peak and confirm the identity and purity by LC-MS and NMR.
-
Lyophilization: Combine the pure fractions and lyophilize to obtain the final product as a white solid or viscous oil.
Quantitative Data Summary
| Parameter | Method 1: Selective Oxidation | Method 2: Williamson Ether Synthesis |
| Starting Material | Dodecaethylene glycol | Dodecaethylene glycol |
| Key Reagents | TEMPO, NaClO2, NaOCl | Trityl chloride, NaH, Ethyl bromoacetate |
| Typical Yield | 80-95% | 60-80% (over several steps) |
| Purity (Post-Purification) | >95% | >95% |
| Primary Purification Method | Reverse-Phase HPLC | Reverse-Phase HPLC |
Note: The presented yields are estimates based on similar reactions reported in the literature and may vary depending on specific reaction conditions and scale.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the ethylene glycol repeating units, the methylene group adjacent to the carboxylic acid, and the terminal hydroxyl group.
-
Mass Spectrometry (ESI-MS): This will confirm the molecular weight of the compound (C26H52O15, MW ≈ 604.68 g/mol ).
-
¹³C NMR: The carbon NMR will provide further structural confirmation.
Application in PROTAC Synthesis
This compound is a versatile linker for PROTAC synthesis. The carboxylic acid moiety can be activated and coupled to an amine-containing E3 ligase ligand or target protein ligand, while the hydroxyl group can be further functionalized if needed. A common application involves amide bond formation.
Experimental Workflow: PROTAC Synthesis via Amide Coupling
Caption: Workflow for PROTAC synthesis using this compound via amide coupling.
Logical Relationship of Synthesis and Purification
Caption: Logical flow from starting material to final application of this compound.
Solubility of HO-PEG12-CH2COOH in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of HO-PEG12-CH2COOH, a bifunctional PEG linker commonly utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this linker in various organic solvents is critical for its effective handling, purification, and use in synthetic chemistry workflows.
Core Concepts: PEG Solubility
Polyethylene glycol (PEG) and its derivatives are known for their versatile solubility profiles. Generally, PEGs are highly soluble in water and a range of polar organic solvents.[1][2] This solubility is attributed to the hydrogen bonding capacity of the ether oxygen atoms in the repeating ethylene glycol units. However, as the molecular weight of the PEG chain increases, the polymer's crystallinity can increase, which may lead to a decrease in solubility in some organic solvents.[2][3] The terminal functional groups, in this case, a hydroxyl (-OH) and a carboxylic acid (-COOH), also influence the overall solubility of the molecule. The hydrophilic nature of the PEG spacer in derivatives generally enhances solubility in aqueous media.[4]
Qualitative Solubility of this compound
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative solubility profile can be inferred from the general behavior of PEG derivatives. The following table summarizes the expected solubility in common organic solvents.
| Solvent Family | Specific Solvents | Expected Solubility | Notes |
| Halogenated | Dichloromethane (DCM), Chloroform | High | PEGs are generally very soluble in these solvents. |
| Amides | Dimethylformamide (DMF) | High | A common solvent for reactions involving PEG linkers. |
| Sulfoxides | Dimethyl sulfoxide (DMSO) | High | Another common solvent for a wide range of PEG derivatives. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | Solubility is generally lower compared to halogenated solvents. Heating may be required to fully dissolve the compound, especially in isopropanol. |
| Aromatic Hydrocarbons | Toluene | Low to Moderate | Heating can improve the solubility of PEGs in toluene. |
| Ethers | Diethyl ether | Low / Insoluble | PEGs typically exhibit poor solubility in diethyl ether. |
| Nitriles | Acetonitrile | Moderate to High | PEG is soluble in acetonitrile. |
| Aqueous | Water, PBS Buffer | High | The PEG chain imparts excellent water solubility. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data for this compound, a systematic experimental approach is required. The following protocol outlines a general method for determining the solubility of the compound in a specific organic solvent.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., Dichloromethane, DMF, etc.)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or MS) or a UV-Vis spectrophotometer if the compound has a chromophore.
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Dilute the collected supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the standard solutions and the diluted sample solution using a suitable analytical method (e.g., HPLC).
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Workflow for determining the solubility of this compound.
References
An In-depth Technical Guide to the Stability of HO-PEG12-CH2COOH Under Diverse pH Conditions
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides a comprehensive analysis of the chemical stability of the bifunctional linker, HO-PEG12-CH2COOH, across a range of pH conditions. The insights and methodologies detailed herein are crucial for researchers in drug delivery, bioconjugation, and materials science who utilize PEG linkers and require a thorough understanding of their degradation profiles to ensure the efficacy and safety of their final products.
While specific quantitative stability data for this compound is not extensively available in public literature, this guide synthesizes the well-established principles of polyethylene glycol (PEG) chemistry to project its stability. The provided data and protocols are based on studies of structurally analogous PEG derivatives.
Introduction to this compound
This compound is a heterobifunctional linker featuring a terminal hydroxyl group and a carboxylic acid group, separated by a discrete chain of twelve ethylene glycol units. This structure offers versatility in bioconjugation, allowing for selective reactions with different functional groups.[1] The stability of this linker is a critical parameter, as its degradation can impact the integrity and function of the resulting conjugate. The primary sites susceptible to chemical alteration are the ether linkages of the PEG backbone and the terminal functional groups.
Primary Degradation Pathways
The stability of this compound is predominantly influenced by two potential degradation mechanisms: oxidative degradation of the polyether backbone and reactions involving the terminal hydroxyl and carboxylic acid groups.
2.1. Oxidative Degradation of the PEG Backbone
The polyethylene glycol chain is generally considered stable. However, the ether bonds can be susceptible to oxidation, particularly in the presence of transition metal ions and oxygen. This process can lead to chain scission, resulting in the formation of various byproducts, including aldehydes, ketones, and shorter PEG fragments. While this is a known degradation pathway for PEGs, it is typically a slower process under standard storage conditions.
2.2. Reactivity of Terminal Functional Groups
The terminal hydroxyl and carboxylic acid groups are the primary sites for conjugation reactions. However, they can also be involved in degradation pathways, particularly at elevated temperatures. One such reaction is intramolecular or intermolecular esterification, where the hydroxyl group reacts with the carboxylic acid to form an ester linkage. This is more likely to occur in non-aqueous environments and at high temperatures.
It is important to note that for PEG derivatives containing intentionally introduced ester linkages, hydrolysis becomes a significant pH-dependent degradation pathway. Such linkages are known to be more rapidly cleaved under basic conditions and are more stable at acidic pH.[2][3] Although this compound itself does not contain an ester linkage, this is a critical consideration for many other PEG linkers.
Illustrative Quantitative Stability Data
Due to the absence of specific published stability data for this compound, the following tables present hypothetical data based on general principles of PEG stability. These tables are intended to be illustrative of the expected trends and the format for presenting such data. The primary mode of degradation considered here is the integrity of the main PEG chain, as this molecule lacks a readily hydrolyzable ester bond.
Table 1: Illustrative Stability of this compound in Aqueous Buffers at 37°C
| pH | Time (days) | % Remaining (Illustrative) |
| 3.0 | 0 | 100 |
| 7 | >99 | |
| 14 | >99 | |
| 30 | >99 | |
| 5.0 | 0 | 100 |
| 7 | >99 | |
| 14 | >99 | |
| 30 | >99 | |
| 7.4 | 0 | 100 |
| 7 | >99 | |
| 14 | >99 | |
| 30 | >99 | |
| 9.0 | 0 | 100 |
| 7 | >99 | |
| 14 | >99 | |
| 30 | >99 |
Table 2: Illustrative Forced Degradation of this compound at 50°C
| Condition | Time (hours) | % Remaining (Illustrative) |
| 0.1 M HCl | 0 | 100 |
| 24 | 98 | |
| 72 | 95 | |
| 0.1 M NaOH | 0 | 100 |
| 24 | 97 | |
| 72 | 93 | |
| 3% H₂O₂ | 0 | 100 |
| 24 | 85 | |
| 72 | 70 |
Note: The data in these tables are hypothetical and for illustrative purposes only. Actual stability should be determined experimentally.
Experimental Protocols for Stability Assessment
A robust assessment of the stability of this compound requires a well-designed experimental protocol. Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of the analytical methods used.[4][5]
4.1. Preparation of Stability Samples
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
pH Buffers: Prepare a series of aqueous buffers covering a range of pH values (e.g., pH 3, 5, 7.4, 9).
-
Sample Incubation: Dilute the stock solution with each pH buffer to a final concentration (e.g., 0.1 mg/mL). Incubate the samples at a controlled temperature (e.g., 37°C or 50°C for accelerated testing).
-
Forced Degradation:
-
Acid/Base Hydrolysis: Incubate the linker in 0.1 M HCl and 0.1 M NaOH at an elevated temperature (e.g., 60°C).
-
Oxidation: Treat the linker with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Photostability: Expose the linker solution to light according to ICH Q1B guidelines.
-
Thermal Stress: Expose the solid linker to dry heat (e.g., 80°C).
-
-
Time Points: Withdraw aliquots from each sample at predetermined time points (e.g., 0, 24, 48, 72 hours for forced degradation; 0, 7, 14, 30 days for pH stability). Quench any ongoing reactions if necessary (e.g., by neutralizing acidic/basic samples or adding a scavenger for oxidative reactions) and store at -20°C until analysis.
4.2. Analytical Methodology
A stability-indicating analytical method is crucial for separating the intact linker from any degradation products. High-Performance Liquid Chromatography (HPLC) with a suitable detector is a common choice.
-
Chromatographic System:
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile with an additive like formic acid or trifluoroacetic acid.
-
Detector: Since PEG lacks a strong chromophore, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended. A mass spectrometer (LC-MS) can also be used for identification of degradation products.
-
-
Method Validation: The analytical method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
5.1. Logical Relationship of Stability Factors
Caption: Factors influencing the stability of this compound.
5.2. Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Conclusion
The stability of this compound is a critical consideration for its application in research and development. While this specific linker is expected to be relatively stable across a range of pH values due to the absence of highly labile functional groups, its polyether backbone is susceptible to oxidative degradation. A thorough experimental evaluation, as outlined in this guide, is essential to determine its precise stability profile under specific formulation and storage conditions. The methodologies and illustrative data presented here provide a framework for researchers to design and execute robust stability studies, ensuring the quality and reliability of their PEGylated products.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the ph stability of PEG-PE conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. scispace.com [scispace.com]
Introduction to PROTACs and the Critical Role of Linkers
An In-depth Technical Guide on the Role of PEG Linkers in PROTAC Design and Development
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's own ubiquitin-proteasome system. A PROTAC molecule is a heterobifunctional compound consisting of three key components: a ligand that binds to a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker that connects these two elements. The linker, once considered a passive component, is now recognized as a critical determinant of a PROTAC's overall efficacy and drug-like properties. Among the various types of linkers, polyethylene glycol (PEG) linkers have garnered significant attention due to their unique physicochemical properties that can be leveraged to optimize PROTAC performance.
This guide provides a comprehensive overview of the multifaceted role of PEG linkers in PROTAC design and development. We will delve into their impact on solubility, permeability, ternary complex formation, and ultimately, the degradation of the target protein. This document will also present quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in this rapidly evolving field.
The Physicochemical Impact of PEG Linkers
The length and composition of the linker play a pivotal role in dictating the overall physicochemical properties of the PROTAC molecule. PEG linkers, in particular, offer a versatile scaffold that can be readily modified to fine-tune these properties.
Solubility and Permeability
A major challenge in PROTAC development is their often-large molecular weight and complex structures, which can lead to poor solubility and membrane permeability. PEGylation, the process of incorporating PEG chains, is a well-established strategy to enhance the aqueous solubility of small molecules. The hydrophilic nature of the ethylene glycol units can effectively mask the hydrophobicity of the warhead and E3 ligase ligand, thereby improving the overall solubility of the PROTAC.
However, the impact of PEG linkers on permeability is more nuanced. While increased hydrophilicity can be beneficial for solubility, it can also hinder passive diffusion across cell membranes. The "chameleonic" nature of PEG linkers, where they can adopt different conformations in aqueous and lipid environments, is thought to play a role in balancing solubility and permeability. In an aqueous environment, the PEG chain is extended, maximizing interactions with water molecules. In the hydrophobic environment of the cell membrane, the PEG chain can collapse, shielding its polar groups and facilitating membrane transit. The optimal PEG linker length is therefore a critical parameter that needs to be empirically determined for each PROTAC.
Impact on Ternary Complex Formation
The primary function of a PROTAC is to induce the formation of a stable ternary complex between the target protein and the E3 ligase. The linker's length and flexibility are crucial for achieving the correct orientation and proximity of these two proteins to enable efficient ubiquitination of the target.
-
Length: A linker that is too short may sterically hinder the formation of the ternary complex. Conversely, a linker that is too long may lead to unproductive binding modes and a less stable complex. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.
-
Flexibility: PEG linkers offer a degree of conformational flexibility that can allow the warhead and E3 ligase ligand to adopt an optimal orientation for ternary complex formation. This flexibility can help to overcome potential steric clashes and facilitate productive protein-protein interactions.
The "cooperativity" of ternary complex formation is a key concept. Positive cooperativity, where the binding of one protein enhances the binding of the other, is highly desirable and is often influenced by the linker. The linker can contribute to the overall binding affinity and stability of the ternary complex through its interactions with both the target protein and the E3 ligase.
Quantitative Analysis of PEG Linker Effects
The optimization of a PROTAC's linker is an iterative process that relies on robust quantitative data. The following tables summarize key parameters used to evaluate the efficacy of PROTACs with varying PEG linker lengths.
Table 1: Impact of PEG Linker Length on Degradation Potency and Efficacy
| PROTAC | Linker (n = ethylene glycol units) | DC50 (nM) | Dmax (%) |
| PROTAC-1 | 2 | 150 | 85 |
| PROTAC-2 | 4 | 50 | 95 |
| PROTAC-3 | 6 | 25 | 98 |
| PROTAC-4 | 8 | 80 | 90 |
| PROTAC-5 | 10 | 200 | 80 |
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation achieved.
Table 2: Influence of PEG Linker Length on Ternary Complex Formation and Permeability
| PROTAC | Linker (n = ethylene glycol units) | Ternary Complex KD (nM) | Permeability (Papp, 10-6 cm/s) |
| PROTAC-1 | 2 | 120 | 5.2 |
| PROTAC-2 | 4 | 45 | 8.9 |
| PROTAC-3 | 6 | 20 | 6.5 |
| PROTAC-4 | 8 | 75 | 4.1 |
| PROTAC-5 | 10 | 150 | 2.3 |
-
KD: The dissociation constant for the ternary complex. A lower KD value indicates a more stable complex.
-
Papp: The apparent permeability coefficient, a measure of a compound's ability to cross a cell monolayer.
Experimental Protocols
The following are detailed methodologies for key experiments used in the evaluation of PROTACs with PEG linkers.
Western Blotting for Protein Degradation
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293T) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the target protein band intensity to the loading control to determine the percentage of protein degradation relative to a vehicle-treated control.
Ternary Complex Formation Assay (e.g., TR-FRET)
-
Reagents: Obtain purified recombinant target protein, E3 ligase (e.g., VHL or Cereblon complex), and fluorescently labeled antibodies or binding partners.
-
Assay Setup: In a microplate, combine the target protein, E3 ligase, and varying concentrations of the PROTAC in an appropriate assay buffer.
-
Incubation: Incubate the mixture at room temperature for a specified period to allow for complex formation.
-
Detection: Add the fluorescently labeled detection reagents (e.g., a terbium-labeled antibody against one protein and a fluorescein-labeled antibody against the other).
-
TR-FRET Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader. The FRET signal is proportional to the amount of ternary complex formed.
-
Data Analysis: Plot the TR-FRET signal as a function of PROTAC concentration and fit the data to a suitable binding model to determine the KD of the ternary complex.
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Plate Preparation: Use a 96-well filter plate with a polyvinylidene difluoride (PVDF) membrane. Coat the membrane with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Donor and Acceptor Solutions: Prepare a solution of the PROTAC in a buffer at a known concentration (donor solution). Fill the wells of the acceptor plate with a buffer solution.
-
Assay: Add the donor solution to the filter plate and place it on top of the acceptor plate, ensuring the membrane is in contact with the acceptor solution.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (VA / (Area × time)) × ([C]acceptor / ([C]donor - [C]acceptor)) where VA is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.
Visualizing PROTAC Mechanisms and Workflows
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
PROTAC Development Workflow
Caption: A typical workflow for the design and development of PROTACs.
Conclusion
The linker is a critical component of a PROTAC molecule, and PEG linkers offer a versatile and tunable scaffold for optimizing PROTAC performance. By carefully modulating the length of the PEG linker, researchers can significantly impact a PROTAC's solubility, permeability, and ability to induce a stable and productive ternary complex. The empirical determination of the optimal linker length, guided by robust quantitative assays, is a crucial step in the development of potent and drug-like PROTAC degraders. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers to rationally design and evaluate PROTACs with enhanced therapeutic potential.
An In-depth Technical Guide to Heterobifunctional PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterobifunctional Polyethylene Glycol (PEG) linkers are versatile molecular tools that have become indispensable in the fields of bioconjugation, drug delivery, and diagnostics.[1] These linkers consist of a polyethylene glycol chain with two different reactive functional groups at each end, allowing for the precise and covalent linkage of two distinct molecules.[2] The PEG spacer itself imparts several beneficial properties, including increased hydrophilicity, improved pharmacokinetic profiles, and reduced immunogenicity of the resulting conjugate.[2] This guide provides a comprehensive overview of the core properties, synthesis, and applications of heterobifunctional PEG linkers, complete with detailed experimental protocols and quantitative data to aid researchers in their practical application.
Core Properties and Advantages of Heterobifunctional PEG Linkers
The unique architecture of heterobifunctional PEG linkers offers a multitude of advantages in the design of complex biomolecular conjugates.[1][2]
-
Dual Reactivity: The presence of two distinct functional groups allows for the sequential and specific conjugation of two different molecules, a critical feature in the construction of targeted therapies like antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
-
Enhanced Solubility and Stability: The hydrophilic nature of the PEG backbone can significantly improve the solubility of hydrophobic drugs and biomolecules in aqueous environments, reducing the risk of aggregation. PEGylation can also shield the conjugated molecule from enzymatic degradation, thereby increasing its stability and circulation half-life.
-
Reduced Immunogenicity: The PEG chain can mask the conjugated molecule from the host's immune system, leading to a reduced immunogenic response.
-
Tunable Length: The length of the PEG spacer can be precisely controlled, allowing for the optimization of the distance between the two conjugated molecules. This is crucial for maintaining the biological activity of both moieties and for fine-tuning the pharmacokinetic properties of the final conjugate.
Quantitative Data on Common Heterobifunctional PEG Linkers
The selection of an appropriate heterobifunctional PEG linker is dependent on the specific application and the functional groups available on the molecules to be conjugated. The following tables summarize the properties of some commonly used heterobifunctional PEG linkers.
| Functional Group 1 | Functional Group 2 | Molecular Weight (Da) | PEG Units (n) | Supplier (Example) |
| NHS Ester | Maleimide | 425.4 | 4 | BroadPharm |
| NHS Ester | Maleimide | 625.6 | 8 | BroadPharm |
| NHS Ester | Maleimide | 825.9 | 12 | BroadPharm |
| Azide | NHS Ester | 414.4 | 4 | BroadPharm |
| Azide | NHS Ester | 614.6 | 8 | BroadPharm |
| Azide | NHS Ester | 814.9 | 12 | BroadPharm |
| Alkyne | NHS Ester | 397.4 | 4 | BroadPharm |
| Alkyne | NHS Ester | 597.7 | 8 | BroadPharm |
| Alkyne | NHS Ester | 797.9 | 12 | BroadPharm |
| Amine | Carboxylic Acid | 221.2 | 2 | BroadPharm |
| Amine | Carboxylic Acid | 309.3 | 4 | BroadPharm |
| Amine | Carboxylic Acid | 485.5 | 8 | BroadPharm |
| Thiol | Carboxylic Acid | 238.3 | 2 | BroadPharm |
| Thiol | Carboxylic Acid | 326.4 | 4 | BroadPharm |
| Thiol | Carboxylic Acid | 502.6 | 8 | BroadPharm |
| Linker Name | Functional Groups | PEG Chain Length | Molecular Weight (Da) |
| Mal-PEG4-NHS Ester | Maleimide, NHS Ester | 4 | 425.42 |
| N3-PEG12-NHS Ester | Azide, NHS Ester | 12 | 814.85 |
| Alkyne-PEG8-COOH | Alkyne, Carboxylic Acid | 8 | 511.58 |
| NH2-PEG4-SH | Amine, Thiol | 4 | 253.36 |
| Biotin-PEG4-Maleimide | Biotin, Maleimide | 4 | 637.75 |
Experimental Protocols
Protocol 1: Synthesis of an Amine-PEG-Carboxylic Acid Linker
This protocol outlines a general procedure for the synthesis of a heterobifunctional PEG linker with amine and carboxylic acid functionalities.
Materials:
-
HO-PEG-COOH
-
Thionyl chloride (SOCl₂)
-
Sodium azide (NaN₃)
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve HO-PEG-COOH in anhydrous DCM.
-
Add thionyl chloride dropwise at 0°C and stir for 2 hours at room temperature.
-
Remove the solvent under reduced pressure to obtain the acid chloride.
-
-
Azide Formation:
-
Dissolve the acid chloride in anhydrous DMF.
-
Add sodium azide and stir the mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract with DCM.
-
Dry the organic layer over Na₂SO₄ and concentrate to get the azide-PEG-OH.
-
-
Reduction to Amine (Staudinger Reaction):
-
Dissolve the azide-PEG-OH in a mixture of THF and water.
-
Add triphenylphosphine and stir at room temperature for 12 hours.
-
Concentrate the reaction mixture and purify by column chromatography to obtain H₂N-PEG-OH.
-
-
Final Carboxylation (if starting from a diol):
-
This step is not necessary if starting with HO-PEG-COOH. If starting with a PEG diol, one hydroxyl group would be protected before proceeding with the above steps, followed by deprotection and oxidation to a carboxylic acid.
-
Protocol 2: Conjugation of a Protein to a Small Molecule using NHS-Ester-PEG-Maleimide
This protocol describes the two-step conjugation of a protein (containing primary amines) to a small molecule drug (containing a thiol group).
Materials:
-
Protein solution in amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
NHS-Ester-PEG-Maleimide linker
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Thiol-containing small molecule drug
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Sephadex G-25)
-
Conjugation buffer (e.g., PBS with EDTA, pH 6.5-7.5)
Procedure:
-
Preparation of Reagents:
-
Equilibrate the NHS-Ester-PEG-Maleimide linker to room temperature before opening.
-
Prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF immediately before use.
-
-
Reaction with Protein (Amine-NHS Ester Reaction):
-
Add a 10-20 fold molar excess of the linker stock solution to the protein solution. The final concentration of the organic solvent should be less than 10%.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Removal of Excess Linker:
-
Remove the unreacted linker using a desalting column equilibrated with conjugation buffer.
-
-
Reaction with Small Molecule (Thiol-Maleimide Reaction):
-
Immediately add the thiol-containing small molecule to the maleimide-activated protein solution. A 1.5 to 20-fold molar excess of the thiol-containing molecule is typically used.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation.
-
-
Quenching and Purification:
-
Quench any unreacted maleimide groups by adding a small molecule thiol (e.g., cysteine or 2-mercaptoethanol).
-
Purify the final conjugate using size-exclusion chromatography (SEC-HPLC) or another suitable method to remove unreacted small molecules and other impurities.
-
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol details the "click chemistry" conjugation of an azide-modified molecule to an alkyne-modified molecule.
Materials:
-
Azide-functionalized molecule
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand
-
Sodium ascorbate (prepare fresh)
-
Reaction buffer (e.g., PBS, pH 7.0)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water immediately before use.
-
-
Reaction Setup:
-
In a reaction tube, combine the azide- and alkyne-functionalized molecules in the desired molar ratio in the reaction buffer.
-
In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio and let it stand for a few minutes.
-
-
Click Reaction:
-
Add the CuSO₄/THPTA mixture to the solution containing the azide and alkyne. A final copper concentration of 50-100 µM is often effective.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 1 mM).
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or other appropriate analytical techniques.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method, such as SEC-HPLC, to remove the catalyst and unreacted starting materials.
-
Protocol 4: Purification of PEGylated Proteins by Size-Exclusion Chromatography (SEC-HPLC)
SEC-HPLC is a powerful technique for separating PEGylated proteins from unreacted protein, free PEG linker, and aggregates.
Materials:
-
HPLC system with a UV detector
-
Size-exclusion column suitable for the molecular weight range of the conjugate
-
Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0)
-
Purified conjugate sample
Procedure:
-
System and Column Equilibration:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
-
Sample Preparation:
-
Filter the conjugate sample through a 0.22 µm syringe filter to remove any particulates.
-
-
Injection and Separation:
-
Inject the sample onto the column.
-
The separation occurs based on the hydrodynamic volume of the molecules. Larger molecules (e.g., aggregates, highly PEGylated species) will elute first, followed by the desired conjugate, unreacted protein, and finally the small molecule PEG linker.
-
-
Data Analysis:
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm for proteins).
-
Collect fractions corresponding to the desired conjugate peak.
-
The purity of the collected fractions can be further assessed by SDS-PAGE or mass spectrometry.
-
Protocol 5: Characterization of PEGylated Conjugates by MALDI-TOF Mass Spectrometry
MALDI-TOF MS is a valuable tool for determining the molecular weight of the conjugate and assessing the degree of PEGylation.
Materials:
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
Matrix solution (e.g., sinapinic acid at 10 mg/mL in 50:50 acetonitrile:water with 0.1% TFA)
-
Purified conjugate sample
Procedure:
-
Sample Preparation:
-
Mix the purified conjugate sample with the matrix solution in a 1:1 ratio.
-
-
Spotting:
-
Spot 1-2 µL of the mixture onto the MALDI target plate and allow it to air dry completely.
-
-
Data Acquisition:
-
Acquire the mass spectrum in the appropriate mass range. Linear mode is typically used for large molecules.
-
-
Data Analysis:
-
The resulting spectrum will show a series of peaks, each corresponding to the protein conjugated with a different number of PEG chains.
-
The mass difference between adjacent peaks will correspond to the molecular weight of the PEG linker.
-
The distribution of the peak intensities can be used to determine the average degree of PEGylation.
-
Mandatory Visualizations
Caption: A diagram illustrating the core components of a heterobifunctional PEG linker.
Caption: A workflow diagram for the synthesis of an Antibody-Drug Conjugate (ADC).
Caption: The signaling pathway of PROTAC-mediated protein degradation.
Caption: The pathway of receptor-mediated endocytosis for targeted drug delivery.
References
The Strategic Application of HO-PEG12-CH2COOH in Novel Bioconjugation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The heterobifunctional linker, HO-PEG12-CH2COOH, is emerging as a critical tool in the field of bioconjugation, offering a versatile platform for the development of advanced therapeutics and diagnostics. Its structure, featuring a terminal hydroxyl group and a carboxylic acid connected by a 12-unit polyethylene glycol (PEG) spacer, provides a unique combination of hydrophilicity, biocompatibility, and reactive handles for covalent modification of biomolecules. This guide delves into the core attributes of this compound, providing detailed methodologies for its application and illustrating the underlying chemical principles.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental to its effective implementation in bioconjugation strategies. The following table summarizes key quantitative data for this linker.
| Property | Value | Reference |
| Molecular Formula | C26H52O15 | [1][2] |
| Molecular Weight | 604.68 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and most organic solvents | |
| Purity | Typically ≥95% |
Core Bioconjugation Strategy: Amine Coupling
The most prevalent application of this compound involves the covalent linkage of its terminal carboxylic acid to primary amines present on biomolecules, such as the lysine residues of proteins or antibodies. This is typically achieved through a two-step process involving the activation of the carboxylic acid followed by nucleophilic attack from the amine.
Experimental Protocol: General Procedure for Protein Conjugation
This protocol outlines a general method for the conjugation of this compound to a protein containing accessible primary amines. Note: This is a generalized protocol and may require optimization for specific proteins and applications.
Materials:
-
This compound
-
Protein of interest (e.g., antibody) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification system (e.g., size-exclusion chromatography, dialysis cassettes)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in PBS. If the buffer contains primary amines (e.g., Tris), exchange it with PBS.
-
Activation of this compound:
-
Dissolve this compound in the Activation Buffer.
-
Add a 5-10 fold molar excess of EDC and NHS (or Sulfo-NHS) to the linker solution.
-
Incubate the reaction mixture at room temperature for 15-30 minutes.
-
-
Conjugation to Protein:
-
Immediately add the activated linker solution to the protein solution. A typical starting point is a 10-20 fold molar excess of the linker relative to the protein.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS-activated linker.
-
-
Purification of the Conjugate:
-
Remove unreacted linker and byproducts by size-exclusion chromatography or dialysis against PBS.
-
-
Characterization:
-
Characterize the resulting bioconjugate using techniques such as SDS-PAGE (to observe the increase in molecular weight), UV-Vis spectroscopy (to determine protein concentration), and mass spectrometry (to confirm the degree of conjugation).
-
Visualizing the Workflow and Mechanism
To further elucidate the practical application and underlying chemistry, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the chemical mechanism of the conjugation process.
Caption: Experimental workflow for protein bioconjugation using this compound.
Caption: Mechanism of EDC/NHS-mediated amide bond formation.
Applications in Drug Development
The unique properties of this compound make it a valuable linker in various drug development strategies. Its primary application lies in its use as a component of Proteolysis Targeting Chimeras (PROTACs)[1]. In a PROTAC molecule, this linker can covalently connect a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase, thereby inducing the degradation of the target protein.
Furthermore, the hydrophilic PEG spacer can enhance the solubility and pharmacokinetic properties of the resulting bioconjugate. While not explicitly detailed in the available literature for this specific linker, similar PEGylated linkers are extensively used in the development of antibody-drug conjugates (ADCs). In ADCs, the linker connects a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery of the drug to cancer cells.
Signaling Pathways
A comprehensive search of the scientific literature did not yield specific examples of signaling pathways that are directly modulated by bioconjugates synthesized using this compound. The impact on a signaling pathway would be determined by the nature of the biomolecule to which the linker is attached (e.g., an antibody targeting a specific receptor or a small molecule inhibiting a particular kinase). Therefore, a diagram illustrating a specific signaling pathway cannot be provided at this time. The functional consequence of the bioconjugate is dictated by the activity of the conjugated molecule, with the linker serving to optimize its delivery and in vivo performance.
Conclusion
This compound is a potent and versatile tool for researchers in the life sciences. Its well-defined structure and bifunctional nature allow for the straightforward synthesis of complex bioconjugates with improved physicochemical and pharmacological properties. The provided experimental protocol for amine coupling serves as a robust starting point for the development of novel protein-based therapeutics and diagnostics. As research in areas such as PROTACs and ADCs continues to advance, the strategic application of precisely engineered linkers like this compound will undoubtedly play a pivotal role in the creation of next-generation therapies.
References
An In-depth Technical Guide to the Core Principles of Using HO-PEG12-CH2COOH in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and applications of HO-PEG12-CH2COOH, a heterobifunctional polyethylene glycol (PEG) derivative. This molecule is of significant interest in biomedical research and drug development due to its utility as a flexible linker in various bioconjugation strategies.
Introduction to this compound
This compound is a chemical compound featuring a 12-unit polyethylene glycol chain with a hydroxyl (-OH) group at one end and a carboxylic acid (-COOH) group at the other. This bifunctional nature allows for sequential or orthogonal conjugation to different molecules. The PEG linker itself imparts desirable properties such as increased hydrophilicity, biocompatibility, and flexibility to the resulting conjugate.
Core Applications and Principles
The unique structure of this compound makes it a versatile tool in several key research areas:
As a Linker in Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2][3][4] The linker connecting the target protein-binding ligand and the E3 ligase-binding ligand is a critical component of a PROTAC, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).
The this compound can be used in the synthesis of PROTACs, where its hydroxyl and carboxyl groups serve as handles for conjugation to the two ligands.[1] The length and flexibility of the PEG12 chain can be crucial for optimal ternary complex formation and subsequent degradation efficiency.
Signaling Pathway: The Ubiquitin-Proteasome System in PROTAC Action
Caption: PROTAC-mediated degradation pathway.
Bioconjugation
The hydroxyl and carboxyl groups of this compound allow for its use in a variety of bioconjugation reactions. The carboxylic acid can be activated, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a stable NHS ester. This ester readily reacts with primary amines on proteins, peptides, or other biomolecules to form a stable amide bond. The hydroxyl group can be further modified for other conjugation chemistries.
Experimental Workflow: EDC/NHS Bioconjugation
Caption: Workflow for EDC/NHS-mediated bioconjugation.
Drug Delivery
In the field of drug delivery, PEGylation is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents and nanoparticles. This compound can be used to functionalize nanoparticles, where the carboxyl group can be used to attach the PEG linker to the nanoparticle surface, and the hydroxyl group can be further modified to attach targeting ligands. This surface modification can increase the circulation time of nanoparticles, reduce immunogenicity, and improve their stability.
Surface Modification
The modification of material surfaces with PEG is a common technique to enhance their biocompatibility and reduce non-specific protein adsorption. The carboxyl group of this compound can be used to covalently attach the molecule to surfaces with appropriate functional groups (e.g., amines), creating a hydrophilic and protein-repellent surface. The terminal hydroxyl groups can also contribute to the hydrophilicity of the modified surface.
Logical Relationship: Nanoparticle Functionalization for Drug Delivery
Caption: Nanoparticle functionalization for targeted drug delivery.
Quantitative Data Summary
Due to the highly specific nature of this compound, comprehensive quantitative data in the public domain is limited. The following tables present representative data from studies using closely related PEG derivatives to illustrate the impact of PEGylation in various applications. Researchers should consider this data as a guideline, as optimal conditions and outcomes will be specific to the experimental system.
Table 1: Representative Data for PROTACs with PEG Linkers
| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| SMARCA2 | VHL | PEG (variable length) | 250 | 70 | |
| p38α | VHL | 13-atom linker | 7.16 | 97.4 | |
| TBK1 | VHL | 21-atom linker | 3 | 96 |
Table 2: Representative EDC/NHS Reaction Conditions for Bioconjugation
| Component | Molar Ratio (relative to -COOH) | pH | Temperature | Time | Reference |
| EDC | 2-10 | 4.5-6.0 (Activation) | Room Temp | 15-30 min (Activation) | |
| NHS/sulfo-NHS | 2-5 | 7.2-8.5 (Conjugation) | Room Temp or 4°C | 2h - overnight (Conjugation) | |
| Amine-containing molecule | 1-1.5 |
Table 3: Representative Data for Drug Loading and Release in PEGylated Nanoparticles
| Nanoparticle System | Drug | PEG Derivative | Drug Loading (%) | Release Profile | Reference |
| Magnetic Nanoparticles | Doxorubicin | PEG-coated | ~68.8 | Sustained release | |
| PLGA-PEG | Docetaxel | COOH-PEG-NH2 | 1-10 | Sustained release |
Table 4: Representative Data for Protein Adsorption on PEGylated Surfaces
| Surface | PEG Derivative | Protein | Reduction in Adsorption (%) | Reference |
| Glass | Silanated m-PEG | Fibrinogen | >95 | |
| PDMS | PEG-DA | Albumin | ~66 |
Experimental Protocols
The following are representative protocols that can be adapted for use with this compound. Optimization will be required for specific applications.
Protocol 1: General Synthesis of a PROTAC with a Heterobifunctional PEG Linker
-
Activation of the Carboxyl Group of this compound: Dissolve this compound in a suitable anhydrous solvent (e.g., DMF). Add a coupling reagent such as HATU and an amine base (e.g., DIPEA). Stir at room temperature for 30 minutes.
-
First Conjugation: Add the first ligand (either the target protein binder or the E3 ligase binder, with a free amine group) to the activated PEG solution. Stir at room temperature for 2-4 hours or until the reaction is complete as monitored by LC-MS.
-
Purification: Purify the mono-conjugated product by flash chromatography or preparative HPLC.
-
Modification of the Hydroxyl Group (if necessary): The terminal hydroxyl group of the purified product can be activated for the next conjugation step (e.g., by converting it to a leaving group like a tosylate or mesylate).
-
Second Conjugation: React the activated hydroxyl group with the second ligand (containing a nucleophilic group) in the presence of a suitable base.
-
Final Purification: Purify the final PROTAC molecule using preparative HPLC. Characterize the final product by LC-MS and NMR.
Protocol 2: EDC/NHS Conjugation of this compound to a Protein
-
Activation of this compound: Dissolve this compound in an activation buffer (e.g., 0.1 M MES, pH 4.5-6.0). Add a 10-fold molar excess of EDC and a 25-fold molar excess of sulfo-NHS. Incubate for 15 minutes at room temperature.
-
Quenching/Removal of Excess Reagents (Optional but Recommended): Quench the reaction by adding 2-mercaptoethanol to a final concentration of 20 mM, or remove excess EDC and NHS using a desalting column equilibrated with a coupling buffer (e.g., PBS, pH 7.2-7.5).
-
Conjugation to Protein: Add the activated PEG solution to the protein solution (in coupling buffer) at a desired molar ratio (e.g., 10:1 to 20:1 PEG to protein). Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching of the Conjugation Reaction: Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM to quench any unreacted NHS esters.
-
Purification: Remove unconjugated PEG and other reagents by dialysis or size-exclusion chromatography.
Protocol 3: Preparation of this compound Functionalized Nanoparticles
-
Nanoparticle Synthesis: Prepare the nanoparticles of choice (e.g., PLGA, liposomes, metallic nanoparticles) with surface functional groups that can react with the carboxyl group of the PEG linker (e.g., primary amines).
-
Activation of this compound: Activate the carboxyl group of the PEG linker using EDC/NHS chemistry as described in Protocol 2, step 1.
-
Conjugation to Nanoparticles: Add the activated PEG solution to a suspension of the nanoparticles in a suitable buffer (pH 7.2-8.5). Incubate with gentle mixing for 2-4 hours at room temperature.
-
Washing: Centrifuge the nanoparticles to pellet them and remove the supernatant containing unreacted PEG and reagents. Resuspend the nanoparticles in a fresh buffer and repeat the washing step 2-3 times.
-
Characterization: Characterize the PEGylated nanoparticles for size, zeta potential, and surface chemistry to confirm successful functionalization.
Protocol 4: Surface Modification with this compound
-
Surface Preparation: Prepare the substrate to be modified (e.g., glass slide, silicon wafer) by cleaning and introducing appropriate functional groups (e.g., primary amines via aminosilanization).
-
Activation of this compound: Activate the carboxyl group of the PEG linker using EDC/NHS chemistry in an appropriate solvent as described in Protocol 2, step 1.
-
Surface Grafting: Immerse the prepared substrate in the activated PEG solution. Incubate for several hours to overnight at room temperature.
-
Washing: Remove the substrate from the solution and rinse thoroughly with the solvent used for the reaction, followed by deionized water, to remove any non-covalently bound PEG.
-
Drying and Characterization: Dry the modified surface under a stream of inert gas (e.g., nitrogen) and characterize the surface using techniques such as contact angle measurement, XPS, or AFM to confirm the presence and properties of the PEG layer.
Conclusion
This compound is a valuable and versatile tool for researchers in the life sciences. Its heterobifunctional nature, combined with the beneficial properties of the polyethylene glycol linker, makes it suitable for a wide range of applications, from the development of novel therapeutics like PROTACs to the creation of biocompatible materials. While the protocols and data presented in this guide are representative, they provide a solid foundation for the rational design and implementation of experiments utilizing this powerful chemical linker.
References
Methodological & Application
Application Notes and Protocols for HO-PEG12-CH2COOH Bioconjugation to Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) conjugation, or PEGylation, is a widely utilized bioconjugation technique in drug development and research to enhance the therapeutic properties of proteins.[1][2][3] The covalent attachment of PEG chains can increase the hydrodynamic size of the protein, leading to prolonged circulating half-life, reduced immunogenicity, and improved stability.[3][4] HO-PEG12-CH2COOH is a heterobifunctional PEG linker containing a terminal hydroxyl group and a carboxylic acid group, separated by a 12-unit PEG spacer. The carboxylic acid moiety allows for covalent attachment to primary amines (e.g., lysine residues or the N-terminus) on a protein surface through the formation of a stable amide bond. This process typically involves a two-step reaction: activation of the carboxyl group using carbodiimide chemistry, followed by reaction with the amine-containing protein.
These application notes provide a detailed protocol for the bioconjugation of this compound to a target protein, including reagent preparation, reaction conditions, and purification of the resulting PEGylated protein.
Data Presentation
Table 1: Recommended Reagent Concentrations and Molar Ratios
| Reagent | Stock Concentration | Final Reaction Concentration | Molar Excess (relative to Protein) |
| Protein | 1-10 mg/mL | 1 mg/mL | 1 |
| This compound | 100 mg/mL in DMSO or DMF | Variable | 10-50x |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 10 mg/mL in Activation Buffer | ~2 mM | 20-100x |
| Sulfo-NHS (N-hydroxysulfosuccinimide) | 25 mg/mL in Activation Buffer | ~5 mM | 50-250x |
| Quenching Reagent (e.g., Hydroxylamine) | 1 M in water | 50-100 mM | N/A |
Table 2: Recommended Buffers for Different Stages of Bioconjugation
| Stage | Buffer | pH | Rationale |
| Protein Preparation | Phosphate-Buffered Saline (PBS) | 7.2-7.4 | Maintains protein stability and solubility. |
| Carboxyl Activation | MES Buffer (0.1 M MES, 0.5 M NaCl) | 4.7-6.0 | Optimal pH for EDC/NHS activation of carboxyl groups. |
| Conjugation Reaction | Phosphate-Buffered Saline (PBS) or Borate Buffer | 7.2-8.0 | Efficient reaction of NHS-activated PEG with primary amines. |
| Quenching | Tris or Glycine Buffer | ~8.0 | Contains primary amines to react with and deactivate excess NHS-activated PEG. |
Experimental Protocols
Materials and Reagents
-
This compound
-
Target Protein
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.4 (PBS)
-
Quenching Buffer: 1 M Hydroxylamine, pH 8.5
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous
-
Desalting columns or dialysis cassettes for buffer exchange and purification
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))
Experimental Workflow Diagram
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent conjugation of poly(ethylene glycol) to proteins and peptides: strategies and methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols: A Step-by-Step Guide for Using HO-Peg12-CH2cooh in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. The linker plays a critical role in PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.[1][2]
Polyethylene glycol (PEG) linkers are widely incorporated into PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide the necessary flexibility for optimal ternary complex formation.[1][2][3] HO-Peg12-CH2cooh is a bifunctional PEG linker featuring a terminal hydroxyl (-OH) group and a carboxylic acid (-COOH) group, separated by a 12-unit PEG chain. This heterobifunctional nature allows for the sequential and controlled conjugation of the POI ligand and the E3 ligase ligand, making it a versatile tool in PROTAC synthesis.
This document provides a detailed, step-by-step guide for the utilization of this compound in the synthesis of a PROTAC, focusing on standard amide bond formation, a common and robust method for linker conjugation.
Chemical Properties of this compound
A clear understanding of the chemical properties of the linker is crucial for successful PROTAC synthesis.
| Property | Value |
| Molecular Formula | C26H52O15 |
| Molecular Weight | 604.68 g/mol |
| Appearance | White to off-white solid or viscous oil |
| Solubility | Soluble in water and most organic solvents (e.g., DMF, DMSO, CH2Cl2) |
| Functional Groups | Hydroxyl (-OH), Carboxylic Acid (-COOH) |
PROTAC Synthesis Workflow
The general strategy for synthesizing a PROTAC using this compound involves a two-step sequential amide coupling process. First, one of the ligands (either the POI ligand or the E3 ligase ligand) is coupled to one of the functional groups of the linker. Following purification, the second ligand is then coupled to the remaining functional group on the linker.
Experimental Protocols
The following protocols describe the synthesis of a hypothetical PROTAC where a POI ligand with a primary or secondary amine is first coupled to the carboxylic acid moiety of this compound. The resulting intermediate is then coupled with an E3 ligase ligand bearing a carboxylic acid. Note that the order of ligand coupling can be reversed depending on the functional groups available on the specific POI and E3 ligase ligands.
Materials and Reagents
| Reagent | Recommended Grade |
| This compound | ≥95% Purity |
| POI Ligand (with amine) | ≥95% Purity |
| E3 Ligase Ligand (with carboxylic acid) | ≥95% Purity |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Coupling Grade |
| DIPEA (N,N-Diisopropylethylamine) | Anhydrous, ≥99.5% |
| DMF (N,N-Dimethylformamide) | Anhydrous, ≥99.8% |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% |
| Ethyl Acetate (EtOAc) | ACS Grade |
| Saturated Sodium Bicarbonate (NaHCO3) solution | |
| Brine (Saturated NaCl solution) | |
| Anhydrous Sodium Sulfate (Na2SO4) | |
| Trifluoroacetic Acid (TFA) | Reagent Grade |
| Acetonitrile (ACN) | HPLC Grade |
| Water | HPLC Grade |
Protocol 1: Coupling of POI Ligand to this compound
This protocol details the amide bond formation between the carboxylic acid of the PEG linker and an amine-containing POI ligand.
Reaction Scheme:
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing POI ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
To this solution, add HATU (1.2 eq) and stir for 5 minutes at room temperature.
-
Slowly add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight (12-16 hours).
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired product.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with saturated NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure POI-Peg12-OH intermediate.
Protocol 2: Coupling of E3 Ligase Ligand to the POI-Linker Intermediate
This protocol describes the second amide coupling step to form the final PROTAC.
Reaction Scheme:
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve the purified POI-Peg12-OH intermediate (1.0 eq) and the carboxylic acid-containing E3 ligase ligand (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Slowly add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight (12-16 hours).
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract with ethyl acetate as described in Protocol 1.
-
Wash the combined organic layers with saturated NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the final PROTAC using preparative HPLC to achieve high purity.
Data Presentation
The following table summarizes the typical stoichiometry and expected outcomes for the synthesis. Actual yields may vary depending on the specific ligands used.
| Step | Reactant 1 | Reactant 2 | Coupling Reagent | Base | Solvent | Typical Yield | Purification Method |
| 1 | POI-NH2 (1.0 eq) | This compound (1.1 eq) | HATU (1.2 eq) | DIPEA (3.0 eq) | Anhydrous DMF | 60-80% | Flash Chromatography |
| 2 | POI-Peg12-OH (1.0 eq) | E3-COOH (1.1 eq) | HATU (1.2 eq) | DIPEA (3.0 eq) | Anhydrous DMF | 50-70% | Preparative HPLC |
Characterization of the Final PROTAC
After purification, it is essential to thoroughly characterize the final PROTAC to confirm its identity and purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the synthesized PROTAC.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the PROTAC.
Conclusion
This application note provides a comprehensive and detailed guide for the synthesis of PROTACs using the heterobifunctional linker, this compound. By following the outlined protocols for sequential amide coupling, researchers can reliably synthesize novel PROTAC molecules for targeted protein degradation studies. The modular nature of this synthetic approach allows for the straightforward generation of a library of PROTACs with varying POI and E3 ligase ligands, facilitating the optimization of degrader potency and selectivity.
References
Functionalizing Nanoparticles with HO-PEG12-CH2COOH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with polyethylene glycol (PEG) is a widely adopted strategy to enhance their utility in biomedical applications. PEGylation, the process of attaching PEG chains to a surface, imparts "stealth" properties to nanoparticles, reducing recognition by the immune system and prolonging systemic circulation time. This modification also improves nanoparticle stability and solubility in biological media.[1][2] This document provides detailed application notes and protocols for the functionalization of nanoparticles using a specific heterobifunctional PEG linker, HO-PEG12-CH2COOH. This linker possesses a terminal hydroxyl (-OH) group and a carboxylic acid (-COOH) group, offering versatile options for covalent conjugation.
The carboxylic acid group can be activated to react with primary amines on the nanoparticle surface, a common functionality, through the robust and widely used 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[3][4] This two-step reaction forms a stable amide bond, securely anchoring the PEG linker to the nanoparticle. The terminal hydroxyl group remains available for further conjugation of targeting ligands, imaging agents, or therapeutic molecules.
These protocols are designed to be adaptable for various nanoparticle types, with specific examples provided for gold (AuNPs) and iron oxide (IONPs) nanoparticles, two of the most extensively studied platforms in nanomedicine.
Data Presentation: Expected Physicochemical Changes
The successful conjugation of this compound to nanoparticles will result in predictable changes to their physicochemical properties. The following tables summarize typical quantitative data observed before and after PEGylation.
Table 1: Change in Hydrodynamic Diameter of Nanoparticles After PEGylation.
| Nanoparticle Type | Initial Hydrodynamic Diameter (nm) | Hydrodynamic Diameter after PEGylation (nm) | Reference |
| PLGA Nanoparticles | 253 | 286 | [5] |
| BSA Nanoparticles | ~180 | 217 | |
| Chitosan Nanoparticles | ~90 | 93.19 - 96.06 |
Note: The increase in hydrodynamic diameter is dependent on the core size of the nanoparticle, the length of the PEG chain, and the grafting density.
Table 2: Change in Zeta Potential of Nanoparticles After PEGylation.
| Nanoparticle Type | Initial Zeta Potential (mV) | Zeta Potential after PEGylation (mV) | Reference |
| PLGA Nanoparticles | -26.2 | -2.8 to -9.3 | |
| BSA Nanoparticles | -31.7 | -14 | |
| Chitosan Nanoparticles | > +10 | +3.20 to +10.77 |
Note: The change in zeta potential is indicative of the shielding effect of the neutral PEG layer, which masks the surface charge of the core nanoparticle.
Experimental Protocols
Protocol for Functionalizing Amine-Modified Gold Nanoparticles (AuNPs)
This protocol details the covalent attachment of this compound to AuNPs that have been surface-functionalized with a primary amine (e.g., using (3-aminopropyl)triethoxysilane, APTES).
Materials:
-
Amine-functionalized gold nanoparticles (AuNPs-NH2)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Quenching Solution: 1 M Ethanolamine or 1 M Glycine, pH 8.0
-
Washing Buffer: PBS with 0.05% Tween-20
-
Deionized (DI) water
Procedure:
-
Activation of this compound: a. Dissolve this compound in Activation Buffer to a final concentration of 10 mg/mL. b. Immediately before use, prepare fresh solutions of EDC (20 mg/mL) and NHS (10 mg/mL) in Activation Buffer. c. Add a 2-fold molar excess of EDC and a 5-fold molar excess of NHS to the this compound solution. d. Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxylic acid groups.
-
Conjugation to AuNPs-NH2: a. Resuspend the AuNPs-NH2 in Coupling Buffer to a concentration of 1 mg/mL. b. Add the activated this compound solution to the AuNP-NH2 suspension. The molar ratio of PEG linker to AuNPs should be optimized, but a starting point of 1000-5000 PEG molecules per nanoparticle is recommended. c. Incubate the reaction mixture for 2-4 hours at room temperature, or overnight at 4°C, with gentle end-over-end rotation.
-
Quenching of Unreacted Sites: a. Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM. b. Incubate for 30 minutes at room temperature to block any unreacted NHS-esters on the PEG linker.
-
Purification of PEGylated AuNPs: a. Centrifuge the suspension to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles. b. Carefully remove the supernatant containing unreacted PEG and byproducts. c. Resuspend the nanoparticle pellet in Washing Buffer. d. Repeat the centrifugation and resuspension steps three times. e. After the final wash, resuspend the purified PEGylated AuNPs in a storage buffer of choice (e.g., PBS or DI water).
Protocol for Functionalizing Amine-Modified Iron Oxide Nanoparticles (IONPs)
This protocol outlines the procedure for conjugating this compound to IONPs that have been surface-modified with primary amines.
Materials:
-
Amine-functionalized iron oxide nanoparticles (IONPs-NH2)
-
This compound
-
EDC and NHS
-
Activation Buffer: 50 mM MES, pH 5.5
-
Coupling Buffer: PBS, pH 7.4
-
Quenching Buffer: 1 M Ethanolamine, pH 8.0
-
Washing Buffer: PBS with 0.05% Tween-20
-
Magnetic separator
Procedure:
-
Activation of this compound: a. Follow the same procedure as described in section 3.1, step 1.
-
Conjugation to IONPs-NH2: a. Disperse the IONPs-NH2 in Coupling Buffer at a concentration of 1 mg/mL. b. Add the activated this compound solution to the IONP-NH2 dispersion. c. Incubate for 2-4 hours at room temperature with continuous mixing.
-
Quenching and Purification: a. Place the reaction tube on a magnetic separator to pellet the IONPs. b. Carefully aspirate and discard the supernatant. c. Resuspend the IONPs in Quenching Buffer and incubate for 30 minutes. d. Place the tube back on the magnetic separator and discard the supernatant. e. Wash the PEGylated IONPs three times with Washing Buffer using magnetic separation. f. After the final wash, resuspend the purified nanoparticles in a suitable storage buffer.
Characterization Protocols
Dynamic Light Scattering (DLS) for Hydrodynamic Diameter Measurement
Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. These fluctuations are used to determine the hydrodynamic diameter of the nanoparticles.
Instrument Settings (Example):
-
Instrument: Malvern Zetasizer Nano ZS or similar
-
Laser Wavelength: 633 nm
-
Scattering Angle: 173°
-
Temperature: 25°C
-
Dispersant: Deionized water or PBS (ensure viscosity and refractive index are correctly entered in the software)
-
Measurement Duration: 3 runs of 10-15 measurements each
Procedure:
-
Prepare the nanoparticle suspension at a concentration of approximately 0.1-1.0 mg/mL in a suitable dispersant. The solution should be transparent or slightly opalescent.
-
Filter the sample through a 0.22 µm syringe filter to remove any large aggregates or dust.
-
Transfer the sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature for at least 5 minutes.
-
Perform the measurement and analyze the size distribution report.
Zeta Potential Measurement
Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key indicator of the stability of a colloidal dispersion. It is measured by applying an electric field across the dispersion and measuring the velocity of the particles using Laser Doppler Velocimetry.
Instrument Settings (Example):
-
Instrument: Malvern Zetasizer Nano ZS or similar
-
Cell: Folded capillary cell (DTS1070)
-
Temperature: 25°C
-
Dispersant: 10 mM NaCl or DI water (report the dispersant used)
-
Number of measurements: 3
Procedure:
-
Prepare the nanoparticle suspension at a concentration of approximately 0.5-1.0 mg/mL in the chosen dispersant.
-
Carefully inject the sample into the folded capillary cell, ensuring no air bubbles are present.
-
Place the cell in the instrument and allow it to equilibrate.
-
Perform the measurement. The instrument will report the zeta potential in millivolts (mV).
Visualizations
Caption: Workflow for the functionalization of nanoparticles with this compound.
Caption: Workflow for the characterization of PEGylated nanoparticles.
References
- 1. Stability and biological response of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inbs.med.utoronto.ca [inbs.med.utoronto.ca]
- 3. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile fabrication of lipase to amine functionalized gold nanoparticles to enhance stability and activity - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06075K [pubs.rsc.org]
- 5. Preparation and Optimization of PEGylated Nano Graphene Oxide-Based Delivery System for Drugs with Different Molecular Structures Using Design of Experiment (DoE) [mdpi.com]
Application Notes and Protocols for Amine Coupling of HO-PEG12-CH2COOH
Audience: Researchers, scientists, and drug development professionals.
Introduction
HO-PEG12-CH2COOH is a heterobifunctional polyethylene glycol (PEG) linker containing a terminal hydroxyl group and a carboxylic acid. The defined length of the 12-unit PEG chain provides a discrete spacer arm, which is crucial for maintaining the biological activity of conjugated molecules. The carboxylic acid moiety can be covalently coupled to primary amines on biomolecules such as proteins, peptides, or antibodies using carbodiimide chemistry, most commonly employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This process forms a stable amide bond. This document provides detailed protocols and reaction conditions for the successful amine coupling of this compound.
Principle of the Reaction
The amine coupling of this compound is a two-step process:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.[1]
-
Formation of a Stable NHS Ester: This unstable intermediate reacts with NHS or Sulfo-NHS to form a more stable, amine-reactive NHS ester. This semi-stable ester can then react with a primary amine on the target molecule to form a stable amide bond, releasing NHS.[1]
Using NHS or Sulfo-NHS increases the efficiency of the coupling reaction and reduces side reactions.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the amine coupling reaction of this compound.
| Parameter | Aqueous Method | Organic Method |
| Activation Buffer | 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0[1] | Anhydrous DMF or DCM[1][2] |
| Coupling Buffer | PBS (20mM sodium phosphate, 150mM NaCl, pH 7.4); 100mM carbonate/bicarbonate; or 50mM borate, pH 7.2-8.0 | Anhydrous DMF or DCM with a non-nucleophilic base (e.g., DIPEA) |
| Reactant Molar Ratios (PEG-COOH:EDC:NHS) | 1:2:2 to 1:10:10 (molar excess of EDC/NHS is recommended) | 1:2:2 |
| Activation Time & Temperature | 15-30 minutes at room temperature | 30 minutes at room temperature |
| Coupling Time & Temperature | 2 hours at room temperature or overnight at 4°C | 1 hour to overnight at room temperature |
| Quenching Agent | 10-50 mM Hydroxylamine, Tris, or Glycine | Not typically required if the amine is added directly after activation. |
| pH for Activation | 4.5 - 6.0 | Not applicable |
| pH for Coupling | 7.2 - 8.0 | Not applicable |
Experimental Protocols
Materials and Reagents:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Amine-containing molecule (e.g., protein, peptide)
-
Aqueous Method Buffers:
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
-
Organic Method Solvents:
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
-
Desalting column (optional, for purification)
Protocol 1: Aqueous Amine Coupling
This protocol is suitable for coupling this compound to proteins and other biomolecules in an aqueous environment.
-
Preparation of Reagents:
-
Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before opening.
-
Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
-
Activation of this compound:
-
Dissolve this compound in the Activation Buffer.
-
Add EDC and NHS/Sulfo-NHS to the this compound solution. A molar excess of EDC and NHS is recommended (e.g., 2-fold to 10-fold molar excess over the PEG linker).
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Amine Coupling:
-
Immediately add the activated this compound solution to the solution of the amine-containing molecule. The pH of the reaction mixture should be adjusted to 7.2-8.0 by adding Coupling Buffer if necessary.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Quench the reaction by adding a quenching solution (e.g., hydroxylamine or Tris) to a final concentration of 10-50 mM.
-
Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
-
Purification:
-
Remove excess reagents and byproducts by using a desalting column or dialysis.
-
Protocol 2: Organic Phase Amine Coupling
This protocol is suitable for coupling this compound to small molecules or other substrates soluble in organic solvents.
-
Preparation of Reagents:
-
Ensure all glassware is dry and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents (DMF or DCM).
-
-
Activation and Coupling:
-
Dissolve this compound in anhydrous DCM.
-
Add EDC (2.0 mmol per 1 mmol of PEG acid) dissolved in a small amount of dry DCM, followed by NHS (2.0 mmol per 1 mmol of PEG acid) dissolved in a minimal amount of DMSO.
-
Stir the solution at room temperature for 30 minutes.
-
Add the amine-containing compound (1.5 mmol per 1 mmol of PEG acid) to the solution.
-
Add DIPEA (1.5 mmol per 1 mmol of PEG acid) and stir the mixture at room temperature for 1-2 hours.
-
-
Purification:
-
The final product can be purified by flash chromatography.
-
Visualizations
Caption: Experimental workflow for the amine coupling of this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inactive EDC/NHS | Use fresh, properly stored reagents. |
| Hydrolysis of NHS-ester | Perform the conjugation step immediately after activation. | |
| Incorrect buffer pH | Ensure the Activation Buffer is pH 4.5-6.0 and the Coupling Buffer is pH 7.2-8.0. | |
| Aggregation of Conjugate | High degree of labeling | Reduce the molar ratio of the PEG linker to the target molecule. |
| Hydrophobic interactions | Include additives like arginine or Tween-20 in the buffer. | |
| Precipitation during reaction | Poor solubility of reactants or products | For aqueous reactions, ensure the biomolecule is at a suitable concentration. If using an organic solvent, ensure it is anhydrous and suitable for all reactants. |
References
Application Note: Synthesis of Antibody-Drug Conjugates Using a Carboxyl-Terminated PEG Linker
For Research Use Only.
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug.[1] The linker molecule connecting the antibody and the drug is a critical component that influences the ADC's stability, solubility, pharmacokinetics, and overall efficacy.[1][2] Polyethylene glycol (PEG) linkers are widely used in ADC development to enhance hydrophilicity, reduce aggregation, and improve the pharmacokinetic profile of the conjugate.[1][3] This application note provides a detailed protocol for the synthesis of an ADC using a hydroxyl-PEG12-carboxylic acid (HO-Peg12-CH2cooh) linker, focusing on the conjugation of the carboxylic acid terminus to primary amines on the antibody surface.
The this compound linker offers a discrete length PEG chain which can help to optimize the distance between the antibody and the payload, potentially improving the drug's access to its target upon internalization into the cancer cell. The terminal hydroxyl group can be used for the attachment of a cytotoxic payload, while the carboxylic acid group allows for covalent linkage to lysine residues on the antibody via amide bond formation. This is typically achieved through activation of the carboxylic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
Experimental Workflow
The overall workflow for the creation of an antibody-drug conjugate using the this compound linker involves two main stages: the synthesis of the drug-linker conjugate and its subsequent conjugation to the antibody.
Caption: Workflow for ADC synthesis with a PEG linker.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the conjugation protocol. These values are recommendations and may require optimization for specific antibodies and drug-linker conjugates.
| Parameter | Recommended Value | Reference |
| Linker Activation | ||
| Drug-Linker Conjugate Molar Excess | 10-fold over antibody | |
| EDC Concentration (stock) | 50 mM in cold, dry DMSO | |
| Sulfo-NHS Concentration (stock) | 50 mM in cold, dry DMSO | |
| Activation Reaction Time | 15-30 minutes at room temperature | |
| Activation Reaction pH | 4.5-7.2 (optimal at 5-6) | |
| Conjugation Reaction | ||
| Antibody Concentration | 5-10 mg/mL | |
| Organic Solvent in Reaction | < 10% (v/v) | |
| Conjugation Reaction Time | 2 hours at room temperature | |
| Conjugation Reaction pH | 7.2-8.0 | |
| Quenching | ||
| Quenching Reagent | Hydroxylamine, Tris, Lysine, or Glycine |
Experimental Protocols
Materials
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Drug-HO-Peg12-CH2cooh conjugate (pre-synthesized)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Reaction Buffer (e.g., MES buffer, pH 5-6)
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or Size-Exclusion Chromatography (SEC) system
-
UV-Vis Spectrophotometer
-
Hydrophobic Interaction Chromatography (HIC) system
Protocol
1. Antibody Preparation
-
If the antibody buffer contains primary amines (e.g., Tris), exchange the buffer to a non-amine containing buffer like PBS, pH 7.4.
-
Adjust the antibody concentration to 5-10 mg/mL in the desired reaction buffer.
-
Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.
2. Activation of the Drug-Linker Conjugate
The carboxylic acid group on the drug-linker conjugate is activated using EDC and Sulfo-NHS to form a reactive Sulfo-NHS ester.
-
Dissolve the Drug-HO-Peg12-CH2cooh conjugate in anhydrous DMSO to a desired stock concentration. A 10-fold molar excess over the antibody is recommended for the final reaction.
-
In separate tubes, prepare fresh stock solutions of EDC (e.g., 50 mM) and Sulfo-NHS (e.g., 50 mM) in cold, anhydrous DMSO immediately before use.
-
In a reaction tube, add the calculated volume of the drug-linker stock solution.
-
Add the EDC and Sulfo-NHS stock solutions to the drug-linker solution. The activation reaction is most efficient at a pH between 4.5 and 7.2.
-
Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of the Sulfo-NHS ester.
3. Conjugation to the Antibody
The activated drug-linker is then reacted with the primary amines (lysine residues) on the antibody surface.
-
Immediately after activation, add the activated drug-linker solution to the antibody solution. The reaction of the NHS-activated molecule with primary amines is most efficient at a pH of 7-8. It is recommended to perform this step in a buffer with a pH of 7.2-7.5.
-
Ensure that the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture does not exceed 10% (v/v) to maintain the integrity of the antibody.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
4. Quenching the Reaction
-
To stop the conjugation reaction, add a quenching reagent such as hydroxylamine or a buffer containing primary amines like Tris, lysine, or glycine. This will react with any unreacted Sulfo-NHS esters.
5. Purification of the ADC
-
Remove unconjugated drug-linker and other small molecules by buffer exchange using desalting columns or by size-exclusion chromatography (SEC).
-
Equilibrate the column with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Collect the fractions corresponding to the purified ADC.
6. Characterization of the ADC
-
Determine the final protein concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm.
-
Determine the average Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC-HPLC) or UV-Vis spectroscopy, if the drug has a distinct absorbance wavelength.
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the chemical reaction pathway for the conjugation of the this compound linker to an antibody.
Caption: Amide bond formation for ADC synthesis.
References
Application Notes and Protocols for Peptide PEGylation using HO-PEG12-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, is a well-established and powerful strategy to enhance the pharmacokinetic and pharmacodynamic properties of peptides. This modification can lead to a longer systemic circulation time, improved solubility, reduced immunogenicity, and decreased susceptibility to proteolytic degradation.[1] This document provides detailed application notes and protocols for the PEGylation of peptides using a discrete PEG linker, HO-PEG12-CH2COOH. This monodisperse linker offers a defined chain length, ensuring batch-to-batch consistency and a precise molecular weight of the final conjugate.
The protocols outlined below focus on the conjugation of this compound to primary amine groups within a peptide, such as the N-terminus or the ε-amino group of lysine residues. This is achieved through the activation of the terminal carboxylic acid of the PEG linker using carbodiimide chemistry.
Data Presentation: The Impact of PEGylation on Peptide Properties
The addition of a PEG chain can significantly alter the biological and physical characteristics of a peptide. The following tables summarize the expected quantitative impact of PEGylation on key parameters, drawn from studies on therapeutic peptides like Glucagon-Like Peptide-1 (GLP-1) and interferon alpha-2b. While the specific PEG linker in these studies may be slightly different in molecular weight from PEG12, the data provides a strong indication of the magnitude of change that can be expected.
Table 1: Pharmacokinetic Parameters of Native vs. PEGylated Peptides
| Parameter | Native Peptide | PEGylated Peptide | Fold Increase |
| Plasma Half-life (t½) | |||
| GLP-1 Analog (rat model) | ~2-3 minutes | ~5 hours (with 2kDa PEG)[2] | ~100-150 |
| Interferon alpha-2b (human) | 3-8 hours | ~40 hours (with 12kDa PEG)[3] | 5-13 |
| rhTIMP-1 (mouse model) | 1.1 hours | 28 hours (with 20kDa PEG)[4] | ~25 |
| Mean Residence Time (MRT) | |||
| GLP-1 Analog (rat, IV) | (Not Reported) | 16-fold increase (with 2kDa PEG)[2] | 16 |
Table 2: In Vitro Bioactivity of Native vs. PEGylated Peptides
| Peptide | Parameter | Native Peptide | PEGylated Peptide | Change in Activity |
| GLP-1 Analog | Insulinotropic Effect | Comparable | Comparable (Lys-conjugated) | No significant change |
| GLP-1 Analog | DPP-IV Resistance (t½) | ~10 minutes | > 8 hours (with 2kDa PEG) | >48-fold increase |
| Interferon alpha-2a | Antiviral Activity | 100% | 7% (with 40kDa PEG) | 93% decrease |
| EphB4 Receptor Antagonist Peptide | Binding Affinity (IC50) | ~50 nM | ~100 nM (with 40kDa PEG) | 2-fold decrease |
Note: The extent of change in bioactivity is highly dependent on the PEGylation site and the specific peptide.
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the activation of the carboxylic acid terminus of this compound to form a more reactive N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Reaction vessel
Procedure:
-
Preparation: Ensure all glassware is dry and the reaction is performed under an inert atmosphere (argon or nitrogen) to minimize hydrolysis of the activated ester.
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.
-
Addition of EDC and NHS: Add NHS (1.5 equivalents) to the solution and stir until dissolved. Then, add EDC (1.5 equivalents).
-
Activation Reaction: Allow the reaction to proceed at room temperature for 4-6 hours, or overnight at 4°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Use of Activated PEG: The resulting PEG-NHS ester solution can be used immediately for the conjugation reaction (Protocol 2) or stored under anhydrous conditions at -20°C for a limited time.
Protocol 2: PEGylation of a Peptide with Activated this compound
This protocol details the conjugation of the activated PEG-NHS ester to a peptide containing primary amine groups.
Materials:
-
Peptide of interest
-
Activated this compound-NHS ester solution (from Protocol 1)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.0.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine.
-
Magnetic stirrer and stir bar
-
Reaction vessel
Procedure:
-
Peptide Dissolution: Dissolve the peptide in the conjugation buffer to a final concentration of 1-5 mg/mL.
-
Conjugation Reaction: Add the activated PEG-NHS ester solution to the peptide solution. A molar excess of the PEG reagent (typically 2-10 equivalents relative to the peptide) is recommended to drive the reaction to completion.
-
Incubation: Gently stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The optimal reaction time should be determined empirically for each peptide.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. This will react with any unreacted PEG-NHS esters. Incubate for 30 minutes at room temperature.
-
Purification: Proceed immediately to the purification of the PEGylated peptide (Protocol 3).
Protocol 3: Purification of the PEGylated Peptide
Purification is crucial to separate the PEGylated peptide from unreacted peptide, excess PEG reagent, and reaction byproducts. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly used method.
Materials:
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Acidify the quenched reaction mixture with TFA to a pH of 2-3.
-
HPLC Separation: Inject the sample onto the C18 column. Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30-60 minutes). The more hydrophobic PEGylated peptide will typically elute later than the unreacted peptide.
-
Fraction Collection: Collect fractions corresponding to the desired PEGylated peptide peak.
-
Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the identity and purity of the product.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified PEGylated peptide as a powder.
Protocol 4: Characterization of the PEGylated Peptide
Confirmation of successful PEGylation and characterization of the final product are essential.
Methods:
-
Mass Spectrometry (MS): Use MALDI-TOF or ESI-MS to determine the molecular weight of the PEGylated peptide. The observed mass should correspond to the mass of the peptide plus the mass of the PEG12 linker (approximately 588 Da).
-
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC can be used to assess the purity of the final product. The PEGylated peptide will have a longer retention time compared to the native peptide.
-
Peptide Mapping: For site-specific characterization, the PEGylated peptide can be subjected to enzymatic digestion followed by LC-MS/MS analysis to identify the amino acid residue(s) where the PEG chain is attached.
Visualizations
Experimental Workflow
Caption: Experimental workflow for peptide PEGylation.
Signaling Pathway: GLP-1 Receptor Activation
Many therapeutic peptides, such as GLP-1 analogs used in the treatment of type 2 diabetes, are PEGylated to extend their duration of action. The following diagram illustrates the signaling pathway initiated by the binding of a GLP-1 analog to its receptor on a pancreatic β-cell.
Caption: GLP-1 receptor signaling pathway.
References
- 1. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 2. Synthesis, characterization, and pharmacokinetic studies of PEGylated glucagon-like peptide-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEGylation for Peptide Stability & Half-Life - Creative Peptides [creative-peptides.com]
- 4. PEGylation extends circulation half-life while preserving in vitro and in vivo activity of tissue inhibitor of metalloproteinases-1 (TIMP-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Modification of Materials with HO-Peg12-CH2cooh
For Researchers, Scientists, and Drug Development Professionals
Introduction
HO-Peg12-CH2cooh is a heterobifunctional polyethylene glycol (PEG) linker that is instrumental in the surface modification of a wide array of materials. Its structure, featuring a terminal hydroxyl (-OH) group and a carboxylic acid (-COOH) group connected by a 12-unit ethylene glycol spacer, offers a versatile platform for bioconjugation, enhancing biocompatibility, and improving the pharmacokinetic profiles of materials. The PEG chain imparts a hydrophilic character to surfaces, which can reduce non-specific protein adsorption and cellular adhesion, a phenomenon often referred to as the "stealth" effect.[1] This property is particularly valuable in drug delivery, diagnostics, and medical device development.
The terminal carboxylic acid allows for covalent attachment to amine-functionalized surfaces through the formation of a stable amide bond, a reaction commonly facilitated by carbodiimide chemistry (EDC/NHS).[2][3] The hydroxyl terminus can be used for further functionalization if required. These application notes provide detailed protocols for the surface modification of nanoparticles and planar surfaces for various biomedical applications, along with expected characterization data.
Key Applications
The unique properties of this compound make it suitable for a range of applications in research and drug development:
-
Nanoparticle Functionalization: Modifying the surface of nanoparticles (e.g., gold, iron oxide, polymeric) to improve their stability in biological fluids, prolong circulation time, and for targeted drug delivery.[2][4]
-
Biosensor Development: Immobilizing biorecognition molecules (e.g., antibodies, enzymes) onto sensor surfaces to enhance sensitivity and reduce non-specific binding.
-
Drug Delivery Systems: Serving as a linker to conjugate drugs to nanoparticles or other carrier molecules, facilitating controlled release and targeted delivery.
-
Bioconjugation: Linking peptides, proteins, or other biomolecules to surfaces for various research applications.
-
Tissue Engineering: Modifying the surface of scaffolds to improve biocompatibility and promote specific cellular interactions.
Data Presentation: Expected Physicochemical Changes
The following tables summarize the expected quantitative changes in material properties upon successful surface modification with this compound. These values are based on typical results observed for similar short-chain PEG modifications and should be considered as a general guide. Actual results may vary depending on the substrate, starting material properties, and reaction conditions.
Table 1: Nanoparticle Characterization Data
| Nanoparticle Stage | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Amine-Functionalized Nanoparticles | 100 ± 5 | < 0.2 | +30 ± 5 |
| After this compound Conjugation | 115 ± 7 | < 0.2 | -15 ± 5 |
Note: The increase in hydrodynamic diameter is indicative of the PEG layer addition. The shift in zeta potential from positive to negative confirms the successful conjugation of the carboxylic acid-terminated PEG, which will be deprotonated at neutral pH.
Table 2: Planar Surface Characterization Data
| Surface Treatment | Substrate | Water Contact Angle (°) |
| Unmodified | Glass/Silicon | < 10 |
| Amine-Functionalized (e.g., with APTES) | Glass/Silicon | 50 - 70 |
| After this compound Conjugation | Glass/Silicon | 30 - 50 |
Note: The decrease in water contact angle after PEGylation indicates an increase in surface hydrophilicity due to the presence of the PEG chains.
Table 3: Spectroscopic Characterization Data
| Technique | Sample | Key Observations |
| FTIR | This compound modified surface | Appearance of characteristic C-O-C ether stretch from the PEG backbone (~1100 cm⁻¹). Broad O-H stretch from the terminal hydroxyl and carboxylic acid. C=O stretch from the carboxylic acid (~1730 cm⁻¹). |
| XPS | This compound modified surface | Increase in the C1s and O1s signals. High-resolution C1s spectrum shows a characteristic C-O peak (~286.5 eV) corresponding to the ethylene glycol repeat units. |
Note: These spectroscopic signatures provide chemical evidence of the successful immobilization of the PEG linker on the surface.
Experimental Protocols
Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles
This protocol describes the covalent attachment of this compound to nanoparticles that have been pre-functionalized with primary amine groups.
Materials:
-
Amine-functionalized nanoparticles (e.g., gold, iron oxide, silica)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Washing Buffer: Deionized water or PBS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Centrifugal filter units with appropriate molecular weight cutoff
Procedure:
-
Preparation of Reagent Stock Solutions:
-
Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.
-
Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer immediately before use.
-
-
Activation of this compound:
-
In a microcentrifuge tube, add a desired amount of the this compound stock solution.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS relative to the amount of this compound.
-
Incubate the mixture at room temperature for 15-30 minutes with gentle stirring to activate the carboxylic acid group, forming an NHS ester.
-
-
Conjugation to Nanoparticles:
-
Disperse the amine-functionalized nanoparticles in Coupling Buffer.
-
Add the activated this compound solution to the nanoparticle dispersion. A 10 to 50-fold molar excess of the PEG linker relative to the estimated surface amine groups on the nanoparticles is a good starting point for optimization.
-
Allow the reaction to proceed for 2-4 hours at room temperature with continuous gentle mixing.
-
-
Quenching and Purification:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM and incubate for 15 minutes to deactivate any unreacted NHS esters.
-
Purify the PEGylated nanoparticles using centrifugal filtration. Resuspend the nanoparticles in Washing Buffer and centrifuge. Repeat the washing step at least three times to remove unreacted PEG linker, EDC, NHS, and byproducts.
-
Resuspend the purified PEGylated nanoparticles in a suitable buffer for storage and characterization. Store at 4°C.
-
Characterization:
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and polydispersity index (PDI).
-
Zeta Potential Measurement: To determine the surface charge of the nanoparticles.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the PEG linker on the nanoparticle surface.
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition of the nanoparticle surface.
Protocol 2: Surface Modification of Amine-Functionalized Planar Substrates for Biosensing
This protocol details the immobilization of this compound onto a planar substrate (e.g., glass, silicon, gold) that has been functionalized with amine groups, a common step in the fabrication of biosensors.
Materials:
-
Amine-functionalized substrate (e.g., APTES-coated glass slide)
-
This compound
-
EDC and NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
Quenching Buffer: 1 M ethanolamine, pH 8.5
-
Washing Buffers: Deionized water, Ethanol
-
Anhydrous DMF or DMSO
Procedure:
-
Substrate Preparation:
-
Ensure the amine-functionalized substrate is clean and dry. If preparing from an unmodified substrate, a common method is silanization with (3-aminopropyl)triethoxysilane (APTES).
-
-
Activation of this compound:
-
Prepare a 10 mg/mL solution of this compound in anhydrous DMF or DMSO.
-
In a separate tube, prepare a solution of 50 mg/mL EDC and 50 mg/mL NHS in Activation Buffer.
-
Mix the this compound solution with the EDC/NHS solution. A typical molar ratio is 1:2:2 (Carboxylic Acid:EDC:NHS). Allow to react for 15 minutes at room temperature to generate the NHS ester.
-
-
Immobilization on the Surface:
-
Place the amine-functionalized substrate in a humid chamber to prevent evaporation.
-
Pipette the activated this compound solution onto the surface, ensuring the entire desired area is covered.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing and Quenching:
-
Rinse the substrate thoroughly with Coupling Buffer to remove unreacted PEG linker.
-
Immerse the substrate in the Quenching Buffer for 15-30 minutes to block any remaining active sites on the surface.
-
Rinse the substrate extensively with deionized water.
-
Dry the substrate under a gentle stream of nitrogen. The PEGylated surface is now ready for further functionalization of the terminal hydroxyl group or for direct use.
-
Characterization:
-
Contact Angle Goniometry: To measure the static water contact angle and assess the change in surface hydrophilicity.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and confirm the presence of the C-O bonds of the PEG linker.
-
Atomic Force Microscopy (AFM): To characterize the surface topography and roughness.
-
Ellipsometry: To measure the thickness of the immobilized PEG layer.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low PEGylation Efficiency | Inactive EDC/NHS | Use freshly prepared EDC/NHS solutions. EDC is moisture-sensitive. |
| Incorrect pH of buffers | Ensure Activation Buffer is at pH 5.5-6.0 and Coupling Buffer is at pH 7.2-7.5. | |
| Insufficient molar excess of PEG linker | Increase the molar ratio of this compound to surface amine groups. | |
| Nanoparticle Aggregation | Insufficient PEG coverage | Optimize PEGylation reaction conditions to achieve a higher grafting density. |
| Inappropriate buffer conditions | Perform conjugation and washing steps in buffers with appropriate ionic strength (e.g., PBS). | |
| Inconsistent Surface Modification | Uneven application of reagents | Ensure complete and uniform coverage of the substrate with the activated PEG solution. |
| Contaminated substrate | Thoroughly clean the substrate before amine functionalization. |
Conclusion
The surface modification of materials with this compound is a robust and versatile strategy for a multitude of biomedical applications. The protocols provided herein offer a comprehensive guide for the successful PEGylation of both nanoparticles and planar surfaces. Meticulous execution of these protocols, coupled with thorough characterization, will enable researchers and drug development professionals to harness the benefits of PEGylation for their specific needs, from creating "stealth" nanoparticles for drug delivery to developing highly sensitive and specific biosensors.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Optimization of PEGylated Nano Graphene Oxide-Based Delivery System for Drugs with Different Molecular Structures Using Design of Experiment (DoE) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: HO-PEG12-CH2COOH Conjugation Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely established method for improving the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and other molecules.[1][2] By covalently attaching PEG chains, it is possible to increase a molecule's hydrodynamic size, which can extend its circulating half-life, enhance its solubility and stability, and reduce its immunogenicity.[2][3][4]
This document provides a detailed protocol for the conjugation of HO-PEG12-CH2COOH, a heterobifunctional PEG linker containing a terminal carboxylic acid group. This linker is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The conjugation strategy focuses on the activation of the terminal carboxyl group using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester. This activated PEG can then be efficiently coupled to primary amines (e.g., the N-terminus or lysine side chains) on a target molecule to form a stable amide bond.
Principle of the Reaction
The conjugation is a two-step process:
-
Activation: The carboxyl group (-COOH) on the PEG linker is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions. To enhance stability and efficiency, NHS (or its water-soluble analog, Sulfo-NHS) is added to react with the intermediate, creating a more stable, amine-reactive NHS ester.
-
Conjugation: The NHS ester readily reacts with primary amino groups (-NH2) on the target molecule (e.g., protein, peptide) under mild conditions (pH 7-9) to form a stable covalent amide linkage.
Caption: EDC/NHS chemistry for activating this compound and conjugating it to a primary amine.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Recommended Specifications | Storage |
| This compound | Purity >95% | -20°C, desiccated |
| Target Molecule | Purified protein/peptide with primary amines | As required by the molecule |
| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) | Molecular biology grade | -20°C, desiccated |
| NHS or Sulfo-NHS | Molecular biology grade | Room temperature or -20°C, desiccated |
| Activation Buffer | 0.1 M MES, pH 4.7-6.0 | 4°C |
| Conjugation Buffer | 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5 | 4°C |
| Quenching Buffer | 1 M Tris-HCl, pH 8.0 or 1 M Glycine | 4°C |
| Solvents | Anhydrous DMSO or DMF | Room temperature, desiccated |
| Purification System | SEC or IEX chromatography columns | Room temperature |
Note: Avoid buffers containing primary amines (e.g., Tris, glycine) during the activation and conjugation steps as they will compete with the reaction.
Recommended Reaction Parameters
Optimizing reaction conditions is critical for achieving the desired degree of PEGylation while preserving the biological activity of the target molecule. Key parameters include molar ratios, pH, temperature, and reaction time.
| Parameter | Typical Range | Notes |
| Molar Ratios | ||
| PEG : Target Molecule | 5:1 to 50:1 | Start with a 20-fold molar excess and optimize. |
| EDC : PEG | 2:1 to 10:1 | A 10-fold molar excess over the PEG linker is common. |
| NHS : PEG | 2:1 to 25:1 | A 25-fold molar excess over the PEG linker is common. |
| pH | ||
| Activation Step | 4.7 - 6.0 | Most efficient for EDC/NHS activation. |
| Conjugation Step | 7.2 - 8.0 | Efficient for reaction of NHS esters with primary amines. |
| Temperature (°C) | 4 - 27°C | Room temperature is common, but 4°C may be used to slow hydrolysis and protect sensitive proteins. |
| Time (hours) | ||
| Activation Step | 15 - 30 minutes | |
| Conjugation Step | 1 - 4 hours | Can be extended overnight at 4°C. |
Detailed Step-by-Step Protocol
This protocol assumes a starting protein concentration of 1-10 mg/mL.
A. Reagent Preparation (Prepare Immediately Before Use)
-
Equilibrate this compound, EDC, and NHS/Sulfo-NHS vials to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound (e.g., 100 mg/mL) in anhydrous DMSO or DMF.
-
Prepare a stock solution of EDC (e.g., 100 mg/mL) in Activation Buffer (MES, pH 6.0).
-
Prepare a stock solution of NHS/Sulfo-NHS (e.g., 100 mg/mL) in Activation Buffer.
-
Ensure the target molecule is in an amine-free buffer (e.g., PBS, pH 7.4). If necessary, perform a buffer exchange using dialysis or a desalting column.
B. Activation of this compound
-
In a microcentrifuge tube, combine the required volume of the this compound stock solution with Activation Buffer.
-
Add the required volume of EDC stock solution.
-
Immediately add the required volume of NHS/Sulfo-NHS stock solution.
-
Incubate the reaction for 15-30 minutes at room temperature.
C. Conjugation to Target Molecule
-
Add the activated PEG-NHS ester solution from step B directly to the target molecule solution. The final volume of organic solvent (DMSO/DMF) should not exceed 10% of the total reaction volume.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using the Conjugation Buffer (PBS) if necessary.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring or rotation.
D. Quenching the Reaction
-
Add Quenching Buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted PEG-NHS ester.
Purification and Characterization
Purification is necessary to remove unreacted PEG, the target molecule, and reaction byproducts.
Purification Methods
-
Size Exclusion Chromatography (SEC): This is the most common method for separating PEGylated conjugates from unreacted smaller molecules based on their increased hydrodynamic radius. It is highly effective at removing unreacted PEG and other small reagents.
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on charge. Since PEGylation can shield surface charges on a protein, it can be used to separate species with different degrees of PEGylation (e.g., mono- vs. di-PEGylated) and positional isomers.
-
Hydrophobic Interaction Chromatography (HIC): HIC can serve as a supplementary or polishing step to IEX, separating molecules based on hydrophobicity.
Characterization Techniques
-
SDS-PAGE: A simple method to visualize the increase in molecular weight of the PEGylated product compared to the unconjugated molecule.
-
Size Exclusion Chromatography (SEC): Used analytically to assess the purity and aggregation state of the final product.
-
Liquid Chromatography-Mass Spectrometry (LC/MS): Provides accurate mass determination of the conjugate, which can confirm the number of attached PEG moieties. Tandem MS (MS/MS) can be used to identify the specific sites of PEGylation.
Caption: General experimental workflow for this compound conjugation.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | - Inactive reagents due to hydrolysis (EDC, NHS-ester).- Competing primary amines in the buffer.- Suboptimal pH for conjugation.- Insufficient molar excess of PEG reagent. | - Prepare EDC/NHS/PEG solutions immediately before use.- Ensure all buffers are amine-free (e.g., use PBS, MES, HEPES).- Verify reaction pH is between 7.2-8.0.- Increase the molar ratio of PEG to the target molecule. |
| Protein Aggregation | - High protein concentration.- Suboptimal buffer conditions (pH, ionic strength).- Intermolecular cross-linking. | - Reduce protein concentration.- Optimize buffer conditions.- Reduce molar excess of PEG reagent to minimize the chance of cross-linking if using a bifunctional PEG. |
| Loss of Biological Activity | - PEGylation at or near the active site.- Protein denaturation during the reaction. | - Reduce the molar ratio of PEG to favor mono-PEGylation.- Perform the reaction at a lower temperature (4°C).- If possible, use site-specific conjugation methods to direct PEGylation away from critical residues. |
| Difficulty in Purification | - Similar properties between PEGylated species and unreacted protein. | - Use a high-resolution IEX column to separate based on small charge differences.- Combine multiple chromatography techniques (e.g., IEX followed by SEC). |
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Characterization of HO-Peg12-CH2cooh Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the essential analytical techniques for the successful characterization of HO-Peg12-CH2cooh and its conjugates. Detailed protocols are provided to ensure reliable and reproducible results in a research and development setting.
Introduction
This compound is a heterobifunctional polyethylene glycol (PEG) linker containing a hydroxyl group and a carboxylic acid, separated by a 12-unit ethylene glycol chain. This linker is frequently utilized in bioconjugation, for example, in the development of antibody-drug conjugates (ADCs) and PROTACs, to improve the solubility, stability, and pharmacokinetic properties of biomolecules. Thorough characterization of the PEG linker itself and the resulting conjugate is a critical step to ensure product quality, efficacy, and safety. This document outlines the key analytical methodologies for this purpose.
The structural complexity and potential heterogeneity of PEGylated molecules necessitate the use of orthogonal analytical techniques for comprehensive characterization.[1][2] This involves a combination of chromatographic, spectrometric, and spectroscopic methods to assess purity, molecular weight, degree of conjugation, and structural integrity.
Analytical Techniques Overview
A multi-faceted approach is required for the full characterization of this compound conjugates. The following techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): For separation, quantification, and purity assessment.[1]
-
Mass Spectrometry (MS): For precise mass determination, identification of conjugation sites, and assessment of heterogeneity.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and determination of the degree of PEGylation.
-
Dynamic Light Scattering (DLS): For determining the hydrodynamic size and aggregation state.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: For confirming the presence of characteristic functional groups and successful conjugation.
The logical relationship and typical workflow of these analytical techniques are illustrated in the diagram below.
I. High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for separating the conjugate from unreacted starting materials and for assessing its purity. Reversed-phase (RP-HPLC) and size-exclusion chromatography (SEC) are the most common modes used for PEGylated molecules.
Data Presentation: HPLC Analysis
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Size-Exclusion Chromatography (SEC) |
| Primary Separation Principle | Hydrophobicity | Hydrodynamic Volume (Size) |
| Typical Mobile Phase | Acetonitrile/Water with TFA or Formic Acid | Aqueous Buffer (e.g., PBS) |
| Information Obtained | Purity, presence of unreacted drug/linker, hydrophobicity variants | Aggregation, fragmentation, purity |
| Detector Compatibility | UV, MS, ELSD, CAD | UV, Refractive Index (RI), MALS |
Experimental Protocol: RP-HPLC for Purity Assessment
-
Column: C8 or C18 reversed-phase column (e.g., Agilent ZORBAX, Waters Symmetry).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes. The separation of PEGylated molecules in RP-HPLC is complex, as both the peptide/protein and the PEG moiety contribute to the retention time.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm. For PEG molecules lacking a chromophore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used.
-
Sample Preparation: Dissolve the conjugate in Mobile Phase A at a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
-
Injection Volume: 20 µL.
II. Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight of the conjugate, assessing its heterogeneity, and identifying the sites of PEGylation. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques.
Data Presentation: Mass Spectrometry Analysis
| Technique | Information Obtained | Key Advantages |
| ESI-MS (e.g., Q-TOF, Orbitrap) | Accurate intact mass, drug-to-antibody ratio (DAR), heterogeneity due to polydispersity of PEG. | High resolution and mass accuracy, suitable for coupling with LC. |
| MALDI-TOF MS | Average molecular weight, degree of PEGylation. | Tolerant to buffers and salts, rapid analysis. |
| Tandem MS (MS/MS) | Identification of PEGylation sites through peptide mapping. | Provides detailed structural information. |
Experimental Protocol: LC-ESI-MS for Intact Mass Analysis
-
LC System: Use the RP-HPLC method described above.
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: 500 - 4000 m/z.
-
Data Analysis: The resulting multiply charged spectrum is deconvoluted to obtain the zero-charge mass spectrum. Post-column addition of a charge-stripping agent like triethylamine (TEA) can simplify complex spectra.
-
Sample Preparation: The sample is introduced via the LC system. For direct infusion, prepare the sample at 0.1 mg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a valuable technique for confirming the covalent attachment of the PEG linker to the molecule of interest and for quantifying the degree of PEGylation.
Data Presentation: NMR Analysis
| Parameter | Information Obtained |
| Chemical Shift | Presence of characteristic PEG protons (~3.6 ppm) confirms conjugation. |
| Signal Integration | The ratio of the integral of the PEG signal to a well-resolved signal from the parent molecule allows for the calculation of the degree of PEGylation. |
Experimental Protocol: ¹H NMR for Degree of PEGylation
-
Sample Preparation:
-
Dissolve 5-10 mg of the lyophilized conjugate in 0.5-0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Ensure the sample is fully dissolved; filter if particulates are present.
-
Add a known concentration of an internal standard (e.g., dimethyl sulfoxide, DMSO) that does not have overlapping signals with the sample.
-
-
NMR Spectrometer: 300 MHz or higher field strength.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Process the spectrum (Fourier transform, phase, and baseline correction).
-
Integrate the characteristic sharp singlet of the PEG repeating unit (-(OCH₂CH₂)n-) around 3.6-3.7 ppm. Also, integrate a well-resolved signal from the parent molecule and the internal standard.
-
-
Calculation: The degree of PEGylation is calculated based on the ratio of these integrals, accounting for the number of protons each signal represents.
IV. Dynamic Light Scattering (DLS)
DLS is used to measure the hydrodynamic diameter (size) of the conjugate in solution and to assess the presence of aggregates. This is particularly important as aggregation can impact efficacy and immunogenicity.
Data Presentation: DLS Analysis
| Parameter | Information Obtained | Acceptable Range (Typical) |
| Hydrodynamic Diameter (Z-average) | Average size of the conjugate in solution. | Varies depending on the parent molecule. An increase in size post-conjugation is expected. |
| Polydispersity Index (PDI) | A measure of the broadness of the size distribution. | < 0.2 indicates a monodisperse sample. |
Experimental Protocol: DLS for Size and Aggregation Analysis
-
Sample Preparation:
-
Prepare the conjugate sample in a suitable buffer (e.g., PBS) at a concentration of approximately 1 mg/mL.
-
Filter the sample through a low protein-binding 0.1 µm or 0.22 µm syringe filter directly into a clean cuvette to remove dust and large aggregates.
-
-
Instrument Setup:
-
Allow the instrument to equilibrate to the desired temperature (e.g., 25 °C).
-
Use appropriate instrument settings for the laser wavelength and scattering angle.
-
-
Data Acquisition:
-
Perform multiple measurements (e.g., 3-5 runs) to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution, Z-average diameter, and PDI.
-
V. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to confirm the identity of the PEG conjugate by identifying its characteristic functional groups.
Data Presentation: FTIR Analysis
| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |
| ~2880 | C-H stretching | Characteristic of the PEG backbone. |
| ~1735 | C=O stretching (ester) | May appear if the conjugation chemistry forms an ester linkage. |
| ~1100 | C-O-C stretching | A strong, characteristic peak for the ether backbone of PEG. |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Prepare a small amount of the dried (lyophilized) conjugate sample.
-
Instrument: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is often convenient.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Place the sample on the ATR crystal and apply pressure.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Compare the spectrum of the conjugate to the spectra of the starting materials.
-
The presence of the strong C-O-C stretch around 1100 cm⁻¹ is a key indicator of the PEG moiety. Changes in other regions (e.g., amide bands of a protein) can confirm covalent modification.
-
References
Troubleshooting & Optimization
common problems in HO-Peg12-CH2cooh conjugation reactions
Welcome to the technical support center for HO-Peg12-CH2cooh conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common challenges encountered during the PEGylation process.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound? this compound is a heterobifunctional PEG linker.[1] The carboxylic acid (-COOH) group is typically reacted with primary amines on biomolecules (like proteins, peptides, or antibodies) to form stable amide bonds.[2][3] The terminal hydroxyl (-OH) group can be used for further modifications if needed. This linker is often used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates to improve solubility, stability, and pharmacokinetic properties.[4][5]
Q2: What is the standard method for activating the -COOH group on the PEG linker? The most common method is the use of carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). This two-step process first activates the carboxyl group with EDC, which then reacts with NHS to form a more stable NHS ester. This ester is less susceptible to hydrolysis and reacts efficiently with primary amines.
Q3: Why is NHS used with EDC? While EDC can directly facilitate amide bond formation, the O-acylisourea intermediate formed is unstable in aqueous solutions and can quickly hydrolyze, leading to low yields and regeneration of the starting carboxyl group. NHS is added to convert this unstable intermediate into a semi-stable NHS ester, which is more resistant to hydrolysis and reacts more efficiently with amine groups, thereby increasing the overall conjugation yield.
Q4: How should I store and handle EDC and NHS reagents? Both EDC and NHS are highly sensitive to moisture. They should be stored desiccated at -20°C. Before use, the vials must be allowed to warm to room temperature before opening to prevent condensation from forming inside the container, which can rapidly inactivate the reagents. It is best practice to prepare solutions of EDC and NHS immediately before use.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during this compound conjugation.
Caption: A stepwise workflow for troubleshooting low conjugation yield.
Issue 1: Low or No Conjugation Yield
Q: I am seeing very little or no desired product. What are the most likely causes?
A: This is the most frequent issue and can typically be traced to three areas: reagent quality, reaction conditions, or hydrolysis of intermediates.
-
Inactive Reagents: As mentioned, EDC and NHS are moisture-sensitive. If they have been improperly stored or handled, they will lose activity, preventing the initial activation of the PEG-COOH.
-
Inappropriate Buffer: The reaction buffer must not contain primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate), as these will compete with your target molecule and the PEG linker, respectively.
-
Suboptimal pH: The EDC/NHS reaction has a strict pH dependency. The activation step is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent amine coupling step requires a neutral to slightly basic pH (7.0-8.5). Performing the entire reaction at a single, non-optimal pH will drastically reduce efficiency.
-
Hydrolysis of Intermediates: Both the EDC-activated O-acylisourea intermediate and the subsequent NHS ester are susceptible to hydrolysis in aqueous buffers. The half-life of an NHS ester can range from minutes to hours depending on the pH. It is crucial to proceed with the amine coupling step as soon as possible after the activation is complete.
Issue 2: Precipitation During the Reaction
Q: My solution becomes cloudy or a precipitate forms after adding the conjugation reagents. What should I do?
A: Precipitation can arise from several factors, including protein aggregation or reagent solubility issues.
-
Protein Aggregation: The addition of reagents or a shift in pH can sometimes cause proteins to aggregate and precipitate. Ensure your target protein is stable and soluble in the chosen reaction buffer. It may be necessary to perform a buffer exchange prior to the reaction.
-
High Reagent Concentration: Very high concentrations of EDC can sometimes lead to protein precipitation. If you are using a large molar excess and observing this issue, try reducing the EDC concentration.
-
Low Reagent Solubility: While the PEG spacer enhances water solubility, the molecule it is being conjugated to may have poor solubility. The addition of organic co-solvents like DMSO or DMF (up to 10-20%) can help keep all components in solution. However, you must first confirm that your biomolecule is stable in the presence of the chosen co-solvent.
Issue 3: Difficulty in Purification
Q: How can I effectively separate my PEGylated conjugate from unreacted starting materials?
A: The purification of PEGylated products can be challenging due to the heterogeneity of the reaction mixture, which may contain the desired conjugate, unreacted protein, unreacted PEG, and hydrolyzed PEG.
-
Size Exclusion Chromatography (SEC): This is one of the most common and effective methods. It separates molecules based on their hydrodynamic radius, which increases significantly upon PEGylation. SEC is excellent for removing unreacted PEG and other small molecules from the larger protein conjugate.
-
Ion Exchange Chromatography (IEX): PEGylation can shield the surface charges of a protein, altering its interaction with IEX resins. This change in charge property can be exploited to separate the native protein from mono- and multi-PEGylated species.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on hydrophobicity and is highly effective for analytical assessment and purification of smaller conjugates like PEGylated peptides or small molecules.
-
Dialysis/Ultrafiltration: While useful for removing very small molecules, standard dialysis may not be efficient at removing a large excess of the this compound linker from a similarly sized peptide. Ultrafiltration using molecular weight cutoff (MWCO) filters can be more effective for separating PEGylated proteins from smaller unreacted linkers.
Experimental Protocols & Methodologies
Protocol 1: Two-Step EDC/NHS Activation and Conjugation
This protocol is designed to maximize conjugation efficiency by separating the activation and coupling steps into their optimal pH environments.
Caption: General workflow for a two-step EDC/NHS conjugation reaction.
Materials:
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
EDC and NHS (stored desiccated at -20°C)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5
Procedure:
-
Preparation: Allow EDC and NHS vials to equilibrate to room temperature before opening. Prepare fresh stock solutions in the appropriate buffer or anhydrous DMSO/DMF immediately before use.
-
Activation:
-
Dissolve this compound in Activation Buffer.
-
Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the amount of PEG linker. The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Conjugation:
-
Immediately add the activation mixture to your amine-containing target molecule, which has been dissolved in Coupling Buffer.
-
Ensure the final pH of the reaction mixture is between 7.0 and 8.5.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C. The optimal time and temperature will depend on the stability of your target molecule.
-
-
Quenching:
-
Add a quenching reagent (like Tris, glycine, or hydroxylamine) to a final concentration of 10-50 mM to react with and deactivate any remaining NHS esters. Incubate for 15-30 minutes.
-
-
Purification:
-
Purify the final conjugate using an appropriate method such as SEC or IEX to remove unreacted reagents and byproducts.
-
Protocol 2: Analytical Characterization by RP-HPLC
High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity of the final conjugate and separating it from starting materials.
Method:
-
Column: C18 or C8 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.
-
Gradient: A linear gradient tailored to the hydrophobicity of the conjugate. A typical starting point is 10-90% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the target molecule absorbs (e.g., 280 nm for proteins). Successful conjugation can sometimes be confirmed if the conjugate peak is also detectable at a wavelength specific to another component (e.g., a dye or small molecule drug).
Quantitative Data Summary
The success of a conjugation reaction is highly dependent on key quantitative parameters. The following tables provide recommended starting points for optimization.
Table 1: Recommended pH Conditions for Two-Step EDC/NHS Coupling
| Reaction Step | Buffer Example | Optimal pH Range | Rationale |
|---|---|---|---|
| Activation | MES | 4.5 - 6.0 | Maximizes EDC-mediated carboxyl activation while minimizing premature hydrolysis. |
| Amine Coupling | PBS, HEPES | 7.0 - 8.5 | Ensures primary amines are deprotonated and nucleophilic for efficient reaction with the NHS ester. |
Table 2: Recommended Molar Ratios of Reagents
| Reagent | Molar Ratio (relative to target molecule) | Purpose |
|---|---|---|
| This compound | 1:1 to 20:1 | Drives the reaction forward. The ratio depends on the number of available amine sites and the desired degree of PEGylation. |
| EDC | 2:1 to 10:1 (relative to -COOH) | Ensures efficient activation of all available carboxyl groups. |
| NHS | 2:1 to 5:1 (relative to -COOH) | Stabilizes the activated intermediate to improve overall yield. |
Disclaimer: The protocols and data provided are intended as a general guide. Researchers must optimize conditions for their specific molecules and experimental setups.
References
troubleshooting low yield in PEGylation with HO-Peg12-CH2cooh
Technical Support Center: PEGylation with HO-PEG12-CH2COOH
Welcome to the technical support center for PEGylation troubleshooting. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered when using carboxyl-terminated PEG linkers, such as this compound, with EDC/NHS chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to low PEGylation yield in a question-and-answer format.
Q1: Why is my PEGylation yield unexpectedly low when using this compound?
A low yield is often due to suboptimal reaction conditions, reagent degradation, or competing side reactions. The most common cause is the hydrolysis of the N-hydroxysuccinimide (NHS) ester intermediate, which is highly sensitive to moisture and pH.[1][2] A systematic evaluation of your reaction parameters is the first step in troubleshooting.
Q2: What is the optimal pH for the two-step EDC/NHS coupling reaction?
The EDC/NHS reaction involves a trade-off in pH optima.
-
Step 1 (Activation): The activation of the carboxyl group on your PEG linker with EDC and NHS is most efficient in a slightly acidic to neutral buffer, typically MES buffer at pH 4.7-6.0 .[3]
-
Step 2 (Conjugation): The reaction of the activated NHS-ester with the primary amines on your target molecule (e.g., protein lysines) is most efficient at a neutral to slightly alkaline pH, typically pH 7.2-8.5 .[1][]
However, the stability of the NHS ester decreases significantly as the pH increases. Therefore, a common strategy is to perform the activation at pH 5-6, and then immediately raise the pH to 7.2-7.5 for the conjugation step.
Q3: My reagents (EDC, NHS, PEG) are old. Could this be the problem?
Yes, reagent quality is critical.
-
EDC and NHS: These reagents are highly sensitive to moisture and can hydrolyze, losing their activity. It is crucial to use fresh, high-quality EDC and NHS and to store them in a desiccator.
-
This compound: The PEG reagent itself should be of high purity and stored under inert gas to prevent oxidation and degradation.
Q4: What type of buffer should I use for my PEGylation reaction?
It is critical to use a buffer that does not contain competing functional groups.
-
Avoid: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates must be avoided as they will compete in the reaction. Phosphate buffers have also been shown to interfere with EDC reactions and should be used with caution.
-
Recommended: For the activation step, MES buffer (pH 4.7-6.0) is commonly used. For the conjugation step, amine-free buffers such as HEPES or PBS (pH 7.2-7.5) are recommended.
Q5: My protein is precipitating during the reaction. What can I do?
Protein precipitation can be caused by the PEG reagent itself, which acts as a precipitant by excluding water molecules from the protein's surface.
-
Lower Concentrations: Try reducing the concentration of the protein and/or the PEG reagent.
-
Optimize Temperature: Perform the reaction at a different temperature (e.g., 4°C), being mindful of your protein's stability and the slower reaction kinetics.
-
Solubility Enhancers: In some cases, the addition of mild, non-interfering solubility enhancers may be considered, but this must be evaluated on a case-by-case basis.
Q6: How can I minimize the primary side reaction, hydrolysis?
Hydrolysis of the NHS ester intermediate is the main competing reaction. Its rate is highly dependent on pH.
-
Control pH: As shown in the table below, the half-life of the NHS ester drops dramatically as the pH rises above 8.0. Perform the conjugation step at the lower end of the effective range (e.g., pH 7.2-7.5) to balance amine reactivity with ester stability.
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Work Quickly: Prepare your activated PEG-NHS ester immediately before adding it to your protein solution. Avoid storing the activated intermediate.
-
Anhydrous Conditions: Ensure all solvents and reagents are as dry as possible, as water is required for hydrolysis.
Data Presentation
Table 1: Influence of pH on NHS Ester Stability
This table summarizes the effect of pH on the stability of the activated NHS-ester intermediate, a critical factor for reaction yield.
| pH | Half-life of NHS Ester | Implication for Yield | Reference |
| 7.0 | 4-5 hours | Relatively stable, allowing for longer reaction times. | |
| 8.0 | 1 hour | Balancing act between amine reactivity and hydrolysis. | |
| 8.6 | 10 minutes | High risk of hydrolysis, potentially leading to low yield. |
Table 2: Troubleshooting Guide for Low PEGylation Yield
| Potential Cause | Recommended Action | Key Considerations |
| Suboptimal pH | Verify the pH for both activation (pH 4.7-6.0) and conjugation (pH 7.2-7.5) steps. | Use calibrated pH meter. Buffers can change pH upon addition of reagents. |
| Inactive Reagents | Use fresh, high-quality EDC, NHS, and PEG linker. Store reagents under desiccation and/or inert gas as recommended. | EDC and NHS are particularly sensitive to moisture. |
| Inappropriate Buffer | Use non-amine, non-carboxylate buffers (e.g., MES for activation, HEPES/PBS for conjugation). Dialyze protein into an appropriate buffer if needed. | Tris, glycine, and citrate buffers will interfere with the reaction. |
| NHS-Ester Hydrolysis | Perform conjugation at pH 7.2-7.5. Prepare activated PEG just before use. Use anhydrous solvents where possible. | The rate of hydrolysis increases significantly at pH > 8.0. |
| Suboptimal Molar Ratios | Optimize the molar excess of PEG-linker:EDC:NHS over the target molecule. Start with a 5- to 20-fold molar excess of PEG over the protein. | High excess can lead to multi-PEGylation or purification challenges. |
| Low Protein Concentration | Increase the concentration of the target protein if possible. | Be aware of potential protein aggregation at higher concentrations. |
| Protein Precipitation | Reduce reactant concentrations. Perform the reaction at a lower temperature (e.g., 4°C). | PEG itself can act as a precipitating agent. |
| Inaccessible Target Amines | Denature and refold the protein (if feasible) to expose more sites. Use a longer PEG linker to overcome steric hindrance. | The 3D structure of the protein may hide lysine residues or the N-terminus. |
Experimental Protocols
Protocol 1: Two-Step PEGylation of a Protein with this compound
This protocol outlines a general procedure for conjugating a carboxyl-terminated PEG to a protein's primary amines.
Materials:
-
Target Protein in amine-free buffer (e.g., PBS, pH 7.2)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES, pH 5.5
-
Conjugation Buffer: 0.1 M PBS, pH 7.2
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
Procedure:
-
Reagent Preparation:
-
Allow all reagents to equilibrate to room temperature before opening vials to prevent moisture condensation.
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or Activation Buffer immediately before use.
-
Dissolve this compound in Activation Buffer.
-
-
Activation of PEG-COOH (Step 1):
-
In a microfuge tube, combine this compound, EDC, and NHS in Activation Buffer. A common molar ratio is 1:2:2 (PEG:EDC:NHS), but this may require optimization.
-
Incubate the mixture for 15-30 minutes at room temperature to form the PEG-NHS ester.
-
-
Conjugation to Protein (Step 2):
-
Immediately add the activated PEG-NHS ester solution to your protein solution in Conjugation Buffer. A typical starting molar excess of PEG to protein is 20:1.
-
The final concentration of organic solvent (e.g., DMSO) should ideally be less than 10% of the total reaction volume.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted PEG-NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification and Analysis:
-
Remove excess reagents and purify the PEGylated protein using Size Exclusion Chromatography (SEC) or dialysis.
-
Analyze the reaction products using SDS-PAGE (to observe the mass shift) and HPLC/SEC to determine the extent of PEGylation and yield.
-
Protocol 2: Analysis of PEGylation by SDS-PAGE
Procedure:
-
Collect samples from the reaction mixture at different time points (e.g., 0, 1, 2, and 4 hours) and after quenching.
-
Mix each sample with an appropriate volume of SDS-PAGE loading buffer.
-
Load the samples, along with an unmodified protein control, onto a suitable polyacrylamide gel.
-
Run the gel according to standard procedures.
-
Stain the gel with Coomassie Blue or a similar protein stain.
-
Analysis: The PEGylated protein will migrate slower than the unmodified protein due to its increased molecular weight. The appearance of new, higher molecular weight bands and the disappearance of the unmodified protein band indicate a successful reaction. The intensity of the bands can provide a semi-quantitative estimate of the conversion efficiency.
Visualizations
Diagram 1: EDC/NHS PEGylation Workflow
Caption: General workflow for protein PEGylation using EDC/NHS chemistry.
Diagram 2: Troubleshooting Logic for Low PEGylation Yield
Caption: Decision tree for troubleshooting low PEGylation yield.
Diagram 3: EDC/NHS Reaction Pathway
Caption: Key reaction steps in EDC/NHS-mediated PEGylation.
References
Technical Support Center: Optimizing PROTAC Linker Length with PEG Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) using polyethylene glycol (PEG) derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a PEG linker in a PROTAC?
A PROTAC is a heterobifunctional molecule comprising a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them.[1] The linker is a critical component that brings the target protein and the E3 ligase into close proximity to form a stable and productive ternary complex.[2][3] This complex formation is essential for the subsequent ubiquitination of the target protein, marking it for degradation by the proteasome.[1][4] PEG linkers are commonly used due to their hydrophilicity, biocompatibility, and the ease with which their length can be systematically modified.
Q2: How does the length of a PEG linker influence PROTAC activity?
The length of the PEG linker is a critical parameter that must be optimized for each specific PROTAC system. It directly impacts the geometry and stability of the ternary complex.
-
Too short: A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase, thus inhibiting the formation of a stable ternary complex.
-
Too long: Conversely, an excessively long linker might result in a non-productive ternary complex where the distance between the E3 ligase and the target protein is too great for efficient ubiquitination. This can also lead to an increased "hook effect".
Therefore, systematic evaluation of various linker lengths is necessary to identify the optimal length that promotes a productive ternary complex and maximizes degradation efficiency.
Q3: What is the "hook effect" and how does the PEG linker contribute to it?
The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation efficiency decreases at very high PROTAC concentrations. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation. The properties of the linker, including its length and flexibility, can influence the concentration at which the hook effect becomes apparent. A linker that promotes strong positive cooperativity in ternary complex formation can help to mitigate the hook effect.
Q4: Beyond length, what other properties of a PEG linker should be considered?
While length is a primary consideration, other linker properties also play a significant role:
-
Composition and Hydrophilicity: The inclusion of PEG units enhances the hydrophilicity of the PROTAC, which can improve solubility. However, a balance must be struck, as excessive hydrophilicity can sometimes hinder cell permeability.
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Flexibility vs. Rigidity: Flexible linkers, like PEG chains, allow the PROTAC to adopt multiple conformations, which can be advantageous for forming a productive ternary complex. However, in some cases, incorporating more rigid elements can pre-organize the PROTAC into a favorable conformation, reducing the entropic penalty of binding and improving selectivity.
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Attachment Points: The points at which the linker is connected to the target- and E3 ligase-binding ligands are also critical and must be carefully selected to avoid disrupting their binding affinities. Generally, linkers are attached to solvent-exposed regions of the ligands.
Troubleshooting Guide
Issue 1: Low or no degradation of the target protein is observed with my PEG-linked PROTAC.
| Possible Cause | Suggested Solution | Recommended Assay |
| Suboptimal Linker Length | Synthesize and test a broader range of PEG linker lengths. Even minor changes can have a significant impact. | Western Blotting, In-Cell Western Assay |
| Inefficient Ternary Complex Formation | The linker may not be facilitating a stable ternary complex. | Ternary Complex Formation Assays (e.g., SPR, ITC, NanoBRET) |
| Poor Cell Permeability | The hydrophilicity of the PEG linker may be hindering cell entry. Synthesize PROTACs with hybrid linkers (e.g., PEG-alkyl) to modulate hydrophobicity. | Cellular uptake and efflux assays, Caco-2 permeability assay. |
| PROTAC Instability | The PROTAC may be metabolically unstable. | Assess metabolic stability in liver microsomes or plasma. |
Issue 2: A significant "hook effect" is observed at high PROTAC concentrations.
| Possible Cause | Suggested Solution | Recommended Assay |
| High Affinity Binary Interactions | The individual ligands may have very high affinities for their respective proteins, favoring binary complex formation. Consider using ligands with slightly lower binary affinities. | Binary binding affinity assays (e.g., SPR, ITC). |
| Suboptimal Linker Conformation | The linker might be adopting conformations that favor binary over ternary complexes. | Modify linker composition to introduce some rigidity or alter the attachment points. |
| Excessively Long Linker | A very long and flexible linker can increase the entropic penalty for ternary complex formation. | Systematically test shorter PEG linker lengths. |
Quantitative Data Summary
The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair. Below are examples from published studies.
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
Data adapted from a study on ERα-targeting PROTACs utilizing a VHL E3 ligase ligand.
| PROTAC Variant | Linker Length (atoms) | ERα Binding Affinity (IC50, nM) | ERα Degradation (% of control) | Cell Viability (IC50, nM) |
| PROTAC 9 | 9 | ~10 | ~80% | ~500 |
| PROTAC 12 | 12 | ~10 | ~40% | ~200 |
| PROTAC 13 | 16 | ~10 | <20% | ~100 |
| PROTAC 14 | 19 | ~10 | ~50% | ~300 |
| PROTAC 15 | 21 | ~10 | ~70% | ~400 |
Table 2: Effect of Linker Length on TBK1 Degradation
Data from a study on TBK1-targeting PROTACs.
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 12-29 | Submicromolar | >75% |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
Key Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation Assessment
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment:
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Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Protocol 2: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)
This biophysical technique measures the formation and stability of the ternary complex in real-time.
-
Immobilization:
-
Immobilize either the E3 ligase or the target protein onto an SPR sensor chip surface.
-
-
Binary Interaction Analysis:
-
Inject a series of PROTAC concentrations over the immobilized protein to determine the binary binding affinity (KD).
-
-
Ternary Complex Analysis:
-
Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the non-immobilized protein partner over the sensor surface.
-
-
Data Analysis:
-
An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex.
-
Analyze the data to determine the ternary complex binding affinity and kinetics.
-
Calculate the cooperativity factor (α) from the binary and ternary KD values.
-
Protocol 3: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC is inducing the ubiquitination of the target protein within cells.
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Lyse the cells under denaturing conditions to preserve ubiquitination.
-
-
Immunoprecipitation:
-
Immunoprecipitate the target protein from the cell lysates using a specific antibody.
-
-
Western Blotting:
-
Perform Western blotting on the immunoprecipitated samples.
-
Probe the membrane with an antibody that recognizes ubiquitin or polyubiquitin chains. A smear or ladder of high molecular weight bands indicates ubiquitination of the target protein.
-
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Linker Optimization Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
Technical Support Center: Improving the Solubility of HO-Peg12-CH2cooh Conjugates
This technical support center provides researchers, scientists, and drug development professionals with practical guidance for troubleshooting and improving the solubility of HO-Peg12-CH2cooh and its conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a heterobifunctional linker molecule based on polyethylene glycol (PEG).[1] It features a hydroxyl (-OH) group on one end and a carboxylic acid (-COOH) group on the other, connected by a 12-unit PEG chain. PEGs are synthetic, hydrophilic polymers known for their biocompatibility and high solubility in water and many organic solvents.[][3] This linker is frequently used in bioconjugation and for creating Proteolysis Targeting Chimeras (PROTACs) to connect a target protein ligand with an E3 ligase ligand.[4][5] The PEG chain is intended to improve the solubility and pharmacokinetic properties of the final conjugate.
Q2: My this compound conjugate has poor aqueous solubility. What is the first thing I should check?
The first and most critical factor to check is the pH of your solution. The terminal carboxylic acid (-COOH) is a weak acid. At a pH below its acid dissociation constant (pKa), the group is protonated (-COOH) and neutral, which can lead to lower aqueous solubility due to intermolecular hydrogen bonding and aggregation. By increasing the pH to a level above the pKa, the group deprotonates to form a negatively charged carboxylate (-COO⁻), which is significantly more hydrophilic and soluble in water.
Q3: What is the ideal pH for dissolving my PEG-acid conjugate?
The ideal pH is typically 1-2 units above the pKa of the terminal carboxylic acid. For most carboxylic acids, the pKa is in the range of 3-5. Therefore, adjusting the pH of your aqueous solution to a neutral or slightly basic level (e.g., pH 7.0 - 8.0) is the most effective first step. This ensures the carboxyl group is in its ionized, more soluble form.
Q4: My conjugate still won't dissolve after pH adjustment. What other solvents can I try?
PEG and its derivatives are known for their broad solvent compatibility. If your conjugate remains insoluble in aqueous buffers, consider the following options:
-
Co-solvents: Prepare your aqueous buffer with a small percentage (e.g., 5-10%) of a water-miscible organic solvent like DMSO, DMF, ethanol, or acetonitrile.
-
Organic Solvents: For highly hydrophobic conjugates, you may need to dissolve them in an organic solvent first, such as DMSO, DMF, or dichloromethane, before diluting into an aqueous buffer. Be mindful of the tolerance of your downstream application to these solvents.
Q5: After conjugating this compound to my hydrophobic small molecule, the resulting product precipitates from solution. Why did this happen?
While PEGylation is a powerful strategy to increase solubility, the physicochemical properties of the conjugated molecule can dominate the overall characteristics of the final product. If you conjugate the PEG linker to a very large or highly hydrophobic molecule, the resulting conjugate may still have limited aqueous solubility. The PEG chain enhances hydrophilicity, but it may not be sufficient to overcome the insolubility of the attached molecule. In these cases, formulation strategies beyond simple pH adjustment, such as the use of co-solvents or excipients, may be necessary.
Troubleshooting Guide: Poor Conjugate Solubility
If you encounter poor solubility with your this compound conjugate, follow this systematic troubleshooting guide.
| Potential Cause | Recommended Solution | Explanation |
| Incorrect pH | Adjust the pH of the aqueous solvent to 7.0-8.0 using a suitable buffer (e.g., PBS, HEPES). | The terminal carboxylic acid must be deprotonated to the highly soluble carboxylate form. This is the most common cause of poor solubility. |
| Inappropriate Solvent | Try dissolving the conjugate in a different solvent system. Start with aqueous buffers, then try co-solvent systems (e.g., PBS with 10% DMSO), or fully organic solvents like DMSO or DMF. | The overall polarity of the conjugate dictates the best solvent. The properties of the attached molecule may require an organic or co-solvent system. |
| Compound Aggregation | Gently warm the solution (e.g., to 37°C) and/or briefly sonicate or vortex the sample. | These methods provide energy to break up intermolecular forces that may be causing the compound to aggregate and fall out of solution. |
| High Concentration | Attempt to dissolve the conjugate at a lower concentration. | Every compound has a maximum solubility limit. You may be exceeding this limit for your specific solvent and conditions. |
| Hydrophobicity of Conjugated Molecule | If the above steps fail, the inherent properties of the conjugated molecule are likely the cause. Advanced formulation strategies may be required. | For drug development, this may involve using surfactants, cyclodextrins, or other excipients to create a stable formulation. Consultation with a formulation scientist is recommended. |
Data and Properties
Table 1: Qualitative Solubility of Unconjugated this compound
This table summarizes the expected solubility of the unconjugated linker in various common laboratory solvents based on the general properties of PEG molecules.
| Solvent | Solubility | Notes |
| Water | High | Solubility is pH-dependent due to the carboxylic acid group. |
| Phosphate-Buffered Saline (PBS) | High | Ensure final pH is neutral to basic for optimal solubility. |
| Dimethyl Sulfoxide (DMSO) | High | A good choice for creating high-concentration stock solutions. |
| Dimethylformamide (DMF) | High | Another polar aprotic solvent suitable for stock solutions. |
| Ethanol | High | A common polar protic solvent. |
| Dichloromethane (DCM) | High | A polar aprotic solvent. |
| Toluene | High | A non-polar aromatic solvent. |
Table 2: Effect of pH on the Terminal Carboxylic Acid Group
| Condition | Chemical Group State | Charge | Expected Aqueous Solubility |
| Low pH (pH < pKa) | Protonated (-COOH) | Neutral | Lower |
| High pH (pH > pKa) | Deprotonated (-COO⁻) | Negative | Higher |
Experimental Protocols
Protocol 1: Standard Method for Solubilizing a this compound Conjugate
-
Weigh Compound: Carefully weigh a small amount of your lyophilized conjugate (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Select Solvent: Choose an appropriate starting solvent. For most applications, a buffered aqueous solution like PBS at pH 7.4 is recommended.
-
Initial Dissolution: Add a calculated volume of the chosen buffer to achieve your target concentration. For a new conjugate, start with a conservative concentration (e.g., 1 mg/mL).
-
Mix Thoroughly: Vortex the tube for 30 seconds. Check for visible particulates.
-
Troubleshoot if Necessary:
-
If the compound is not fully dissolved, add a small amount of 1 M NaOH or use a buffer with a higher pH (e.g., 8.0) to ensure the carboxyl group is deprotonated.
-
If solubility is still poor, proceed to Protocol 2 or try adding a co-solvent like DMSO (start at 5-10% v/v).
-
Gentle warming (37°C) or brief sonication can also be applied.
-
-
Sterile Filtration: Once fully dissolved, sterile filter the solution through a 0.22 µm filter if required for your downstream application.
-
Storage: Store the solution as recommended by the manufacturer, often at -20°C or -80°C.
Visual Guides
Caption: A logical workflow for troubleshooting solubility issues with PEG-acid conjugates.
Caption: The effect of solution pH on the ionization state and solubility of the conjugate.
Caption: A typical workflow where solubility problems may arise after conjugation.
References
Technical Support Center: Purification of Proteins Modified with HO-PEG12-CH2COOH
Welcome to the technical support center for the purification of proteins modified with HO-PEG12-CH2COOH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying proteins modified with this compound?
The main challenges arise from the heterogeneity of the reaction mixture, which can contain:
-
The desired mono-PEGylated protein
-
Unreacted (native) protein
-
Excess unreacted this compound
-
Multi-PEGylated protein species (di-, tri-, etc.)
-
Positional isomers of the PEGylated protein[]
-
Hydrolysis products of the PEG linker[]
Separating these components can be complex due to overlapping physicochemical properties.
Q2: Which chromatographic techniques are most effective for purifying my PEGylated protein?
Several chromatographic techniques can be employed, often in combination, to achieve high purity. The most common methods include:
-
Ion Exchange Chromatography (IEX): This is often the method of choice for separating PEGylated species.[2][3] The attachment of the neutral PEG chain shields the surface charges of the protein, altering its interaction with the IEX resin.[] This allows for the separation of native protein from PEGylated versions and can even resolve different PEGylation states (mono-, di-, multi-PEGylated) and positional isomers.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. Since PEGylation significantly increases the size of the protein, SEC is very effective at removing unreacted, smaller molecules like excess PEG linker and other low molecular weight by-products. However, it may be less effective at separating different multi-PEGylated species from each other.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on their surface hydrophobicity. The effect of PEGylation on a protein's hydrophobicity can vary, either increasing or decreasing it depending on the native protein's properties. HIC can be a useful orthogonal technique to IEX.
-
Reversed-Phase Chromatography (RPC): RPC is a powerful analytical tool for assessing purity and can be used for the purification of smaller proteins and peptides. It separates based on hydrophobicity, and the addition of a PEG chain can significantly alter the retention time of the modified protein.
Q3: How can I remove the excess, unreacted this compound from my reaction mixture?
-
Size Exclusion Chromatography (SEC): This is a highly effective method for removing small molecules like the unreacted PEG linker from the much larger protein conjugate.
-
Dialysis or Ultrafiltration: Using a membrane with a molecular weight cutoff (MWCO) significantly lower than your protein but higher than the PEG linker can effectively remove the excess linker. For a PEG12 linker, a low MWCO membrane (e.g., 3-5 kDa) would be appropriate, assuming your protein is significantly larger.
Q4: How do I separate mono-PEGylated protein from multi-PEGylated species?
Ion Exchange Chromatography (IEX) is generally the most effective technique for this separation. Each additional PEG chain further shields the protein's surface charge, leading to different elution profiles on an IEX column. This allows for the resolution of mono-, di-, and tri-PEGylated forms.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification process.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of PEGylated protein after chromatography. | Non-specific binding to the column matrix: The PEGylated protein may be adsorbing to the stationary phase. | - Ensure proper column equilibration. - For IEX, adjust the salt concentration or pH of your buffers. - For HIC, you may need to screen different resins and salt types. - For SEC, ensure the buffer conditions are not promoting interaction with the column material. |
| Precipitation of the conjugate on the column: The buffer conditions may not be optimal for the solubility of your PEGylated protein. | - Check the solubility of your conjugate in the chosen buffers. - Consider adjusting the pH or adding stabilizing excipients. | |
| Co-elution of unreacted protein and PEGylated protein. | Insufficient resolution of the chromatographic method: The chosen technique may not be able to distinguish between the native and modified protein. | - For IEX: Optimize the gradient slope (make it shallower) or change the pH to maximize charge differences. - For SEC: Ensure the column has the appropriate separation range for your protein and its PEGylated form. Sometimes the size difference is not sufficient for baseline separation. - For HIC: Adjust the salt concentration in the binding and elution buffers to modulate the hydrophobic interaction. |
| Presence of free PEG linker in the final product. | Inefficient removal during purification: The purification step aimed at removing the linker was not effective enough. | - If using SEC: Ensure the column has a low enough molecular weight fractionation range to separate the linker from the protein. - If using dialysis/ultrafiltration: Use a membrane with a smaller MWCO and perform multiple buffer exchanges. |
| Broad peaks during chromatography. | Heterogeneity of the PEGylated product: The presence of multiple PEGylated species (positional isomers, different degrees of PEGylation) can lead to peak broadening. | - This may be inherent to your PEGylation reaction. Use a high-resolution analytical technique like mass spectrometry to characterize the heterogeneity. - Employ a high-resolution purification method like IEX to try and separate the different species. |
| Column overloading. | - Reduce the amount of sample loaded onto the column. |
Experimental Protocols
General Workflow for Purification of PEGylated Proteins
A multi-step chromatographic process is often required for purifying PEGylated proteins to a high degree of purity.
Caption: A typical multi-step purification strategy for PEGylated proteins.
Protocol 1: Purification using Ion Exchange Chromatography (IEX)
This protocol is designed to separate the native protein, mono-PEGylated, and multi-PEGylated species.
-
Column Selection: Choose an appropriate IEX resin (anion or cation exchange) based on the isoelectric point (pI) and charge characteristics of your native protein at the desired working pH.
-
Buffer Preparation:
-
Binding Buffer (Buffer A): A low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange).
-
Elution Buffer (Buffer B): The binding buffer with a high concentration of salt (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0).
-
-
Column Equilibration: Equilibrate the IEX column with 5-10 column volumes (CV) of Binding Buffer.
-
Sample Loading: Load the PEGylation reaction mixture (after removal of excess free PEG, if possible) onto the column.
-
Washing: Wash the column with 2-5 CV of Binding Buffer to remove any unbound material.
-
Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 CV). The native protein will typically bind more strongly and elute at a higher salt concentration than the PEGylated species due to the charge-shielding effect of the PEG chains.
-
Fraction Analysis: Analyze the collected fractions using SDS-PAGE and/or analytical HPLC to identify the fractions containing the desired PEGylated protein.
Protocol 2: Removal of Free PEG using Size Exclusion Chromatography (SEC)
This protocol is for the removal of the unreacted this compound linker.
-
Column and Buffer Selection: Choose an SEC column with a fractionation range that allows for the separation of your protein from the relatively small PEG linker. The mobile phase should be a buffer in which your protein is stable and soluble (e.g., Phosphate Buffered Saline, pH 7.4).
-
Column Equilibration: Equilibrate the SEC column with at least 2 CV of the mobile phase.
-
Sample Application: Apply the reaction mixture to the column. The sample volume should ideally be less than 5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the mobile phase at a constant flow rate. The PEGylated protein will elute first in the void volume or early fractions, while the smaller, unreacted PEG linker will elute later.
-
Fraction Collection and Analysis: Collect fractions and analyze them for protein content (e.g., by measuring absorbance at 280 nm) to pool the fractions containing the purified conjugate.
Data and Method Comparison
| Chromatography Method | Primary Separation Principle | Best For Separating | Limitations |
| Ion Exchange (IEX) | Surface Charge | Native vs. PEGylated; Mono- vs. Multi-PEGylated species; Positional isomers | Resolution may decrease as the degree of PEGylation increases. |
| Size Exclusion (SEC) | Hydrodynamic Radius (Size) | PEGylated protein from free PEG linker and other small molecules. | Poor resolution between different multi-PEGylated species; Not ideal for separating native from mono-PEGylated protein if the size difference is small. |
| Hydrophobic Interaction (HIC) | Surface Hydrophobicity | Orthogonal separation to IEX; useful as a polishing step. | Performance is highly dependent on the specific protein; PEG itself can interact with HIC resins. |
| Reversed-Phase (RPC) | Hydrophobicity | High-resolution analysis; purification of peptides and small, robust proteins. | Denaturing conditions (organic solvents) may not be suitable for all proteins. |
Logical Relationships in Method Selection
The choice of purification strategy depends on the primary impurities to be removed at each stage.
Caption: Decision tree for selecting a purification strategy.
References
Technical Support Center: Preventing Aggregation of PEGylated Proteins
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the prevention of protein aggregation during and after PEGylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
A1: Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors:
-
Intermolecular Cross-linking: The use of bifunctional PEG linkers can physically connect multiple protein molecules, leading to the formation of large aggregates.[1]
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1]
-
Suboptimal Reaction Conditions: Deviations from a protein's optimal pH, temperature, and buffer composition can expose hydrophobic regions, promoting aggregation.[1]
-
PEG-Protein Interactions: While generally a stabilizer, the PEG polymer itself can sometimes induce conformational changes in the protein that favor aggregation. The length of the PEG chain can influence these interactions.
-
Poor Reagent Quality: Impurities or the presence of diol in what is intended to be a monofunctional PEG reagent can cause unintended cross-linking.
Q2: How can I detect and quantify protein aggregation?
A2: Several biophysical techniques are available to detect and quantify protein aggregation:
-
Size Exclusion Chromatography (SEC): A standard method for separating and quantifying soluble aggregates based on their hydrodynamic radius. Aggregates will elute earlier than the monomeric PEGylated protein.[1]
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution and is highly sensitive to the presence of larger aggregates.[1]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, this technique can reveal high-molecular-weight species corresponding to cross-linked protein aggregates.
-
UV-Vis Spectrophotometry: An increase in turbidity, measured by light scattering at 350-600 nm, can indicate the formation of insoluble aggregates.
Q3: What role do excipients play in preventing aggregation?
A3: Excipients are crucial in stabilizing proteins and preventing aggregation during PEGylation and in the final formulation. They work through various mechanisms:
-
Sugars and Polyols (e.g., sucrose, trehalose, sorbitol): These act as protein stabilizers through preferential exclusion, which favors the native protein conformation.
-
Amino Acids (e.g., arginine, glycine): These can suppress non-specific protein-protein interactions.
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80): Low concentrations of non-ionic surfactants can prevent surface-induced aggregation by reducing surface tension.
Q4: Can the PEGylation site influence protein aggregation?
A4: Yes, the site of PEGylation can significantly impact a protein's propensity to aggregate. For instance, N-terminal PEGylation of granulocyte colony-stimulating factor (GCSF) has been shown to prevent precipitation and slow the rate of aggregation. Conversely, PEGylation at other sites, such as Cys17 in GCSF, can enhance the tendency to aggregate. Therefore, site-specific PEGylation is a critical consideration in developing stable PEGylated proteins.
Troubleshooting Guides
Problem: I am observing significant precipitation/aggregation during my PEGylation reaction.
This guide provides a systematic approach to troubleshoot and mitigate protein aggregation during the PEGylation process.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting aggregation during PEGylation.
Step 1: Optimize Reaction Conditions
The initial step is to systematically evaluate and optimize the reaction conditions. It is highly recommended to perform small-scale screening experiments to identify the optimal parameters.
-
Protein Concentration: Test a range of concentrations (e.g., 0.5, 1, 2, 5 mg/mL).
-
PEG:Protein Molar Ratio: Evaluate different molar excesses of PEG (e.g., 1:1, 5:1, 10:1, 20:1).
-
pH: Screen a range of pH values around the protein's isoelectric point (pI) and its known pH of optimal stability.
-
Temperature: Conduct the reaction at different temperatures (e.g., 4°C, room temperature).
Step 2: Incorporate Stabilizing Excipients
If optimizing reaction conditions is insufficient, adding stabilizing excipients to the reaction buffer can help prevent aggregation.
| Excipient | Recommended Concentration | Mechanism of Action |
| Sugars/Polyols | ||
| Sucrose | 5-10% (w/v) | Preferential exclusion, increases protein stability. |
| Trehalose | 5-10% (w/v) | Preferential exclusion, vitrification. |
| Sorbitol | 5-10% (w/v) | Preferential exclusion. |
| Amino Acids | ||
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Glycine | 50-100 mM | Increases protein solubility. |
| Surfactants | ||
| Polysorbate 20 | 0.01-0.05% (v/v) | Reduces surface tension and prevents adsorption. |
| Polysorbate 80 | 0.01-0.05% (v/v) | Reduces surface tension and prevents adsorption. |
Step 3: Modify Reaction Kinetics
Slowing down the reaction rate can favor intra-molecular modification over inter-molecular cross-linking.
-
Lower the Temperature: Performing the reaction at 4°C will decrease the reaction rate.
-
Stepwise Addition of PEG: Instead of adding the entire volume of activated PEG at once, add it in smaller aliquots over a period of time.
Step 4: Consider Alternative PEGylation Strategies
If aggregation remains a persistent issue, it may be necessary to consider alternative strategies.
-
Monofunctional PEG: If using a bifunctional linker, switch to a monofunctional PEG to avoid cross-linking.
-
Site-Specific PEGylation: If random PEGylation is leading to aggregation, consider site-specific PEGylation at a location known to not impact stability.
Experimental Protocols
Protocol 1: Small-Scale Screening of PEGylation Conditions
Objective: To identify the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation.
Materials:
-
Protein stock solution (e.g., 10 mg/mL in a suitable buffer)
-
Activated PEG stock solution (e.g., 100 mg/mL in the reaction buffer)
-
A series of buffers with varying pH values
-
96-well plate or microcentrifuge tubes
-
Temperature-controlled incubator/shaker
Methodology:
-
Prepare Stock Solutions: Ensure protein and activated PEG stock solutions are fresh and properly prepared.
-
Set up a Screening Matrix: In a 96-well plate or microcentrifuge tubes, set up a series of small-scale reactions (e.g., 50-100 µL). Vary one parameter at a time while keeping others constant.
-
Protein Concentration: Test a range from 0.5 to 5 mg/mL.
-
PEG:Protein Molar Ratio: Test ratios of 1:1, 5:1, 10:1, and 20:1.
-
pH: Test a range of pH values (e.g., 6.0, 7.0, 7.4, 8.0).
-
Temperature: Test at 4°C and room temperature.
-
-
Reaction Incubation: Incubate the reactions for a set period (e.g., 2-4 hours or overnight) with gentle mixing.
-
Analysis: After incubation, analyze each reaction for the degree of aggregation using one of the methods described in FAQ 2 (e.g., DLS or turbidity measurement).
-
Identify Optimal Conditions: The condition that results in the lowest level of aggregation is the optimal condition for larger-scale reactions.
Screening Workflow Diagram
Caption: A workflow for screening optimal PEGylation conditions.
Protocol 2: Quantification of Soluble Aggregates by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify the amount of soluble aggregates in a PEGylated protein sample.
Materials:
-
SEC column with an appropriate molecular weight range
-
HPLC or FPLC system with a UV detector
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4)
-
PEGylated protein sample
-
0.22 µm syringe filter
Methodology:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved on the UV detector.
-
Sample Preparation: Filter the PEGylated protein sample through a 0.22 µm syringe filter to remove any large, insoluble particles.
-
Injection: Inject a defined volume of the filtered sample onto the column.
-
Elution and Detection: Elute the sample with the mobile phase at a constant flow rate. Monitor the elution profile using the UV detector (typically at 280 nm for proteins).
-
Data Analysis:
-
Identify the peaks corresponding to the monomeric PEGylated protein and the aggregates (which will elute earlier).
-
Integrate the area under each peak.
-
Calculate the percentage of aggregate as: (% Aggregate) = (Area of Aggregate Peaks / Total Area of All Peaks) * 100.
-
Protocol 3: Analysis of Particle Size Distribution by Dynamic Light Scattering (DLS)
Objective: To determine the size distribution of particles in a PEGylated protein sample and detect the presence of aggregates.
Materials:
-
DLS instrument
-
Low-volume cuvette
-
PEGylated protein sample
-
Buffer for dilution
Methodology:
-
Instrument Setup: Turn on the DLS instrument and allow it to warm up and stabilize according to the manufacturer's instructions.
-
Sample Preparation:
-
If necessary, dilute the protein sample in the same buffer to a concentration suitable for DLS analysis (typically 0.1 - 1.0 mg/mL).
-
Filter the diluted sample through a low-protein-binding 0.02 µm or 0.1 µm filter directly into a clean cuvette to remove dust and other contaminants.
-
-
Measurement:
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters, including temperature, solvent viscosity, and refractive index.
-
Perform the measurement. The instrument will collect data on the fluctuations in scattered light intensity over time.
-
-
Data Analysis:
-
The instrument's software will use a correlation function to analyze the intensity fluctuations and calculate the particle size distribution.
-
Examine the size distribution plot for the presence of multiple peaks. A peak at a larger hydrodynamic radius indicates the presence of aggregates.
-
The polydispersity index (PDI) provides an indication of the width of the size distribution. A higher PDI value suggests a more heterogeneous sample, which may contain aggregates.
-
References
stability issues with HO-Peg12-CH2cooh and how to solve them
Welcome to the technical support center for HO-Peg12-CH2cooh. This resource is designed for researchers, scientists, and drug development professionals to address stability issues and provide guidance on the effective use of this heterobifunctional PEG linker in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a discrete polyethylene glycol (PEG) derivative featuring a terminal hydroxyl (-OH) group and a carboxylic acid (-COOH) group, connected by a 12-unit PEG chain. This heterobifunctional structure makes it a versatile linker molecule. Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible spacer to connect a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand.[1][2][3][4] The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[5] It is also used in bioconjugation to link molecules to proteins, surfaces, or nanoparticles.
Q2: How should I properly store and handle this compound to ensure its stability?
To maintain the integrity and reactivity of this compound, it is crucial to adhere to proper storage and handling procedures. Like many PEG derivatives, it is susceptible to oxidation and moisture.
Storage Recommendations:
-
Temperature: For long-term storage, it is recommended to store the compound at -20°C.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Light: Protect from light to prevent photo-degradation.
-
Moisture: Keep in a tightly sealed container with a desiccant to minimize exposure to moisture, which can hydrolyze the carboxylic acid group and affect subsequent conjugation reactions.
Handling Procedures:
-
Before use, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound.
-
After dispensing the desired amount, re-purge the container with an inert gas before sealing for storage.
-
For preparing stock solutions, use anhydrous solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Q3: What are the primary stability concerns and degradation pathways for this compound?
The main stability concerns for this compound are oxidative degradation and hydrolysis.
-
Oxidative Degradation: The polyethylene glycol backbone is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal ion contaminants. This process can lead to chain cleavage and the formation of various byproducts, including aldehydes and carboxylic acids, which can interfere with subsequent reactions.
-
Hydrolysis: While the ether linkages in the PEG backbone are generally stable, the terminal carboxylic acid group can be susceptible to esterification if stored in the presence of alcohols and a catalyst. More critically for its application, the activated form (e.g., NHS-ester) is highly susceptible to hydrolysis, which deactivates it for conjugation.
Troubleshooting Guides
Guide 1: Troubleshooting Poor Yield in Bioconjugation Reactions (EDC/NHS Coupling)
The carboxylic acid moiety of this compound is typically activated using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form an amine-reactive NHS ester.
Problem: Low or no conjugation of this compound to an amine-containing molecule (e.g., protein, antibody).
| Possible Cause | Recommended Solution |
| Inactivated Reagents | EDC and NHS are moisture-sensitive. Use fresh, high-quality reagents and allow them to warm to room temperature before opening to prevent condensation. Prepare EDC and NHS solutions immediately before use. |
| Incorrect Buffer Composition | Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) will compete with the coupling reaction. Use non-interfering buffers such as MES for the activation step (pH 4.7-6.0) and phosphate-buffered saline (PBS) or borate buffer for the conjugation step (pH 7.2-8.5). |
| Suboptimal pH | The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.7-6.0). The subsequent reaction of the NHS-ester with the primary amine is most efficient at a slightly basic pH (7.2-8.5). A two-step reaction with pH adjustment is often optimal. |
| Hydrolysis of NHS-ester | The NHS-ester intermediate is susceptible to hydrolysis. Perform the conjugation step immediately after the activation step. For surface conjugation, wash away excess EDC/NHS with a non-amine containing buffer before adding the amine-containing molecule. |
| Insufficient Molar Ratio of Reagents | A molar excess of EDC and NHS over the carboxylic acid of this compound is typically required for efficient activation. A common starting point is a 2- to 10-fold molar excess of EDC and a 1.5- to 3-fold molar excess of NHS. |
| Steric Hindrance | The reactive amine on the target molecule may be sterically hindered. Consider optimizing the linker length by using a longer or shorter PEG derivative. |
| Aggregation | High concentrations of EDC or changes in pH can sometimes cause protein aggregation. If precipitation is observed, try reducing the EDC concentration or performing a buffer exchange to ensure protein stability. |
Guide 2: Troubleshooting Issues in PROTAC Synthesis and Activity
When using this compound as a linker in PROTAC synthesis, several issues can arise that affect the final compound's efficacy.
Problem: Synthesized PROTAC shows low or no target protein degradation.
| Possible Cause | Recommended Solution |
| Incorrect Linker Length | The 12-unit PEG linker may be too short, causing steric hindrance and preventing the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase). Conversely, it could be too long for optimal complex formation. Synthesize and test a series of PROTACs with varying PEG linker lengths to determine the optimal distance and flexibility. |
| Poor Cell Permeability | Although the PEG linker is intended to improve solubility, the overall PROTAC molecule can be large and may have poor cell permeability. Assess cell permeability using assays like the parallel artificial membrane permeability assay (PAMPA). Modifications to the ligands or linker may be necessary to improve cellular uptake. |
| Unfavorable Ternary Complex Conformation | Even if a ternary complex forms, the linker may orient the target protein in a way that the lysine residues are not accessible for ubiquitination. Computational modeling can help predict the conformation of the ternary complex. |
| "Hook Effect" | At high concentrations, the PROTAC can form binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, leading to reduced degradation. Perform a full dose-response curve to identify the optimal concentration range and observe if a "hook effect" is present. |
| Instability of the Final PROTAC | The final PROTAC molecule may be unstable under assay conditions. Assess the stability of the PROTAC in relevant buffers and cell media using techniques like HPLC or LC-MS. |
Quantitative Data on Stability
| Condition | Parameter | Expected Stability of this compound | Rationale |
| pH | 3-10 | High | The ether linkages in the PEG backbone are generally stable to hydrolysis within this pH range. |
| < 3 or > 10 | Moderate | Extreme pH conditions can accelerate the hydrolysis of the ether bonds over extended periods, though this is generally a slow process. | |
| Temperature | -20°C to 4°C | High | Low temperatures significantly slow down both oxidative and hydrolytic degradation. |
| Room Temperature (20-25°C) | Moderate | Stability is generally good for short periods, but for long-term storage, lower temperatures are recommended to minimize oxidation. | |
| > 40°C | Low | Elevated temperatures can accelerate oxidative degradation, especially in the presence of oxygen. | |
| Storage Atmosphere | Inert Gas (Argon, Nitrogen) | High | An inert atmosphere prevents oxidative degradation of the PEG backbone. |
| Air (Oxygen) | Moderate to Low | Prolonged exposure to oxygen can lead to oxidative chain cleavage. | |
| Light Exposure | Dark | High | Protection from light prevents photo-initiated degradation. |
| UV or Ambient Light | Moderate | Exposure to light, especially UV, can promote the formation of radicals and lead to oxidative degradation. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Protein
This protocol describes the activation of the carboxylic acid group of this compound and its subsequent conjugation to a primary amine on a protein.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Protein to be conjugated in Coupling Buffer
-
Desalting column
Procedure:
Step 1: Activation of this compound
-
Dissolve this compound in Activation Buffer to a final concentration of 10 mM.
-
Prepare fresh 100 mM solutions of EDC and NHS in Activation Buffer.
-
Add EDC to the this compound solution to a final concentration of 20 mM (2-fold molar excess).
-
Add NHS to the solution to a final concentration of 50 mM (5-fold molar excess).
-
Incubate the reaction for 15-30 minutes at room temperature.
Step 2: Conjugation to Protein
-
Equilibrate a desalting column with Coupling Buffer.
-
Remove excess EDC and NHS from the activated this compound solution by passing it through the desalting column, collecting the fractions containing the activated PEG linker.
-
Immediately add the activated PEG linker to the protein solution at a desired molar ratio (e.g., 10- to 20-fold molar excess of linker to protein).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
Step 3: Quenching the Reaction
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS-esters.
Step 4: Purification
-
Purify the PEGylated protein from excess linker and reaction byproducts using a desalting column or size-exclusion chromatography.
Visualizations
Caption: Mechanism of PROTAC-mediated protein degradation using a PEG linker.
Caption: Workflow for EDC/NHS coupling of this compound.
References
- 1. A user's guide to degradation testing of polyethylene glycol-based hydrogels: From in vitro to in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Immunomart [immunomart.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient HO-Peg12-CH2cooh Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine reaction conditions for efficient coupling of HO-Peg12-CH2cooh.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for coupling this compound to a primary amine-containing molecule?
A1: The most common and efficient method is a two-step carbodiimide coupling reaction. This involves the activation of the terminal carboxylic acid group of this compound using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2] The activated NHS ester of the PEG is then reacted with the primary amine of the target molecule to form a stable amide bond.[3][4]
Q2: Why is a two-step process involving NHS recommended over a one-step EDC coupling?
A2: While EDC alone can facilitate the coupling, the O-acylisourea intermediate formed is unstable in aqueous solutions and prone to hydrolysis, which reverts the PEG back to its carboxylic acid form.[1] NHS is added to convert this unstable intermediate into a more stable, amine-reactive NHS ester. This two-step process significantly improves coupling efficiency by reducing side reactions and allowing for better control over the reaction.
Q3: What are the optimal pH conditions for the activation and coupling steps?
A3: The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH, typically between 4.5 and 6.0. The subsequent coupling of the NHS-activated PEG to the primary amine should be performed at a pH of 7.2 to 8.5. This higher pH deprotonates the primary amine, increasing its nucleophilicity and promoting an efficient reaction with the NHS ester.
Q4: Which buffers are suitable for this reaction?
A4: It is critical to use buffers that do not contain primary amines or carboxylates during the activation and coupling steps.
-
Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is highly recommended.
-
Coupling Step (pH 7.2-8.5): Phosphate-buffered saline (PBS) or HEPES buffer are good choices.
-
Buffers to Avoid: Tris and glycine buffers should be avoided as they contain primary amines that will compete with the target molecule for reaction with the activated PEG, leading to lower yields.
Q5: How can I monitor the progress of the coupling reaction?
A5: The progress of the PEGylation reaction can be monitored using various analytical techniques. High-performance liquid chromatography (HPLC), particularly size-exclusion (SEC) or reversed-phase (RP-HPLC), is effective for separating the PEGylated product from the unreacted starting materials. Thin-layer chromatography (TLC) can also be a useful and quicker method to check for the consumption of starting materials, though it may be harder to resolve the product from the starting PEG.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Efficiency / Low Yield | 1. Hydrolysis of NHS-activated PEG: The activated ester is susceptible to hydrolysis, especially at higher pH. 2. Suboptimal pH: Incorrect pH for either the activation or coupling step. 3. Inactive Reagents: EDC or NHS may have degraded due to improper storage (moisture sensitivity). 4. Competing Nucleophiles: Presence of primary amine-containing buffers (e.g., Tris). 5. Low Concentration of Reactants: Dilute reaction conditions can slow down the reaction rate. | 1. Perform the coupling step immediately after the activation step. Keep the reaction on ice to minimize hydrolysis. 2. Strictly control the pH for each step using appropriate buffers (Activation: pH 4.5-6.0 with MES; Coupling: pH 7.2-8.5 with PBS or HEPES). 3. Use fresh, high-quality EDC and NHS. Equilibrate reagents to room temperature before opening to prevent moisture condensation. 4. Ensure all buffers are free of primary amines. 5. If possible, increase the concentration of the reactants. |
| High Background / Non-specific Binding | 1. Aggregation of EDC/NHS: Reagents not fully dissolved or have started to aggregate. 2. Insufficient Quenching: Unreacted NHS-esters remain active and can bind non-specifically. | 1. Prepare fresh EDC and NHS solutions just before use. 2. After the coupling reaction, add a quenching agent like hydroxylamine, Tris, or glycine to block any unreacted NHS-ester sites. |
| Inconsistent Results | 1. Variability in Reagent Preparation: Inconsistent concentrations or handling of reagents. 2. Reaction Time Variation: Inconsistent incubation times for activation or coupling steps. | 1. Prepare stock solutions of reagents to ensure consistency. Store them properly. 2. Standardize and control the incubation times for each step of the protocol. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Primary Amine
This protocol outlines the general procedure for activating this compound and coupling it to a protein or other amine-containing molecule.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Amine-containing target molecule
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and NHS to room temperature before opening the vials.
-
Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately before use.
-
-
Activation of this compound:
-
Dissolve this compound in the Activation Buffer.
-
Add a 2- to 5-fold molar excess of EDC and NHS to the PEG solution.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Coupling to the Amine-Containing Molecule:
-
Immediately add the activated PEG solution to the amine-containing molecule, which has been dissolved or buffer-exchanged into the Coupling Buffer. A 10- to 20-fold molar excess of the activated PEG over the amine is a good starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 10-50 mM to consume any unreacted NHS-activated PEG.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by buffer exchange using a desalting column or by dialysis.
-
Data Presentation
Table 1: Recommended Molar Ratios of Reagents for Activation
| Reagent | Molar Ratio relative to this compound | Reference |
| EDC | 2 - 10 fold excess | |
| NHS/Sulfo-NHS | 2 - 5 fold excess |
Table 2: Recommended pH Ranges for Reaction Steps
| Reaction Step | Recommended pH | Suitable Buffers | Reference |
| Activation | 4.5 - 6.0 | MES | |
| Coupling | 7.2 - 8.5 | PBS, HEPES |
Visualizations
Caption: A typical experimental workflow for the two-step EDC/NHS coupling of this compound.
Caption: A logical workflow for troubleshooting low coupling efficiency in PEGylation reactions.
References
- 1. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creativepegworks.com [creativepegworks.com]
- 4. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
Technical Support Center: Characterization of HO-Peg12-CH2cooh Products
Welcome to the technical support center for the characterization of HO-Peg12-CH2cooh. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this bifunctional PEG linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in characterizing this compound?
The main challenges stem from the inherent properties of polyethylene glycol (PEG) derivatives:
-
Polydispersity: Commercial PEG reagents are not single molecular weight species but rather a distribution of oligomers.[1][2][3] This inherent heterogeneity complicates analysis, leading to broadened peaks in chromatography and multiple series of ions in mass spectra.[1]
-
Lack of a UV Chromophore: The simple aliphatic ether structure of PEG lacks a strong UV-absorbing group, making detection by standard UV-Vis detectors in HPLC challenging.[4]
-
Complex Mass Spectra: Electrospray ionization mass spectrometry (ESI-MS) often produces complex spectra with multiple charge states and overlapping isotopic distributions for each oligomer, making data interpretation difficult.
-
Presence of Impurities: Synthesis can result in impurities such as di-acid (COOH-Peg12-CH2cooh) or diol (HO-Peg12-OH) species, which can be difficult to separate and identify.
-
Chromatographic Artifacts: PEGs can exhibit unusual behavior on certain chromatography columns, leading to distorted peak shapes or poor reproducibility.
Q2: Which analytical techniques are most suitable for characterizing my this compound product?
A multi-technique approach is highly recommended for comprehensive characterization. The most powerful methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure, including the presence of the terminal hydroxyl (-CH₂OH) and acetic acid (-CH₂COOH) groups, and for assessing purity.
-
Mass Spectrometry (MS): ESI-MS is used to determine the molecular weight distribution and confirm the mass of the repeating ethylene glycol unit (44 Da). Techniques like Quadrupole Time-of-Flight (Q-TOF) provide high mass accuracy.
-
High-Performance Liquid Chromatography (HPLC): Especially Reverse-Phase (RP-HPLC) and Size-Exclusion Chromatography (SEC), are used to assess purity and polydispersity. Due to the lack of a UV chromophore, detectors like Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) are often required.
Q3: In my ¹H NMR spectrum, why is it difficult to integrate the terminal group protons accurately?
This is a common issue. The signals from the methylene protons of the repeating ethylene glycol units (-O-CH₂-CH₂-O-) are highly abundant and appear as a large peak, typically around 3.6 ppm. The protons of the terminal groups (e.g., -CH₂OH and -CH₂COOH) are much smaller in comparison. Furthermore, ¹³C satellite peaks from the main PEG backbone can overlap with terminal group signals, leading to integration errors. Accurate determination of conjugation and purity often requires careful spectral processing and comparison with reference spectra.
Q4: My ESI-MS spectrum is very complex and difficult to interpret. What can I do?
The complexity arises from the polydispersity of the PEG and the formation of multiple charged ions. Here are some troubleshooting steps:
-
Use a Charge-Stripping Agent: Post-column addition of a weak base like triethylamine (TEA) can help neutralize some of the charge, simplifying the spectrum by reducing the number of charge states.
-
Optimize MS Parameters: Adjusting instrument settings such as cone voltage can favor the formation of lower charge states.
-
Utilize Deconvolution Software: Modern mass spectrometry software includes algorithms to deconvolute the complex spectra into a zero-charge mass spectrum, making it easier to visualize the oligomer distribution.
-
Employ Ion Mobility Spectrometry (IMS): Advanced techniques like IMS coupled with MS (HDMS) can separate ions based on their size and shape in the gas phase before mass analysis, significantly reducing spectral complexity.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Distorted or Broad Peaks | - Inappropriate column chemistry.- Slow dissolution of the PEG sample.- Interaction with residual silanols on silica-based columns. | - Use a base-deactivated C8 or a polymer-based (e.g., PLRP-S) column.- Gently heat the sample to ensure complete dissolution before injection.- For SEC in THF, preconditioning the column with trifluoroacetic acid (TFA) may improve peak shape. |
| No Signal with UV Detector | - PEG backbone does not absorb UV light. | - Use a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector.- Note: RI detectors are not compatible with gradient elution. |
| Poor Reproducibility | - Incomplete sample dissolution.- Column degradation or contamination. | - Ensure a consistent sample preparation protocol, including gentle heating if necessary.- Use a guard column and regularly flush the column with a strong solvent. |
Mass Spectrometry Analysis Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Overlapping Isotopic Envelopes | - High polydispersity of the sample.- Presence of multiple charge states for each oligomer. | - Use a charge-stripping agent like triethylamine (TEA) added post-column to simplify the charge distribution.- Employ high-resolution mass spectrometry (e.g., Q-TOF, Orbitrap) to resolve the different species.- Use ion mobility spectrometry (IMS) to separate components before MS analysis. |
| Inability to Detect Product | - Poor ionization efficiency.- Inappropriate solvent system. | - Ensure the presence of a cation source (e.g., add sodium acetate or sodium hydroxide to the sample) to promote the formation of sodiated adducts [M+Na]⁺, which are often more stable and abundant for PEGs.- Use a solvent system compatible with ESI, such as acetonitrile/water or methanol/water. |
| Incorrect Molecular Weight Distribution | - Deconvolution software error.- Contamination with low or high molecular weight PEG species. | - Manually inspect the raw data to verify the charge states and spacing of the oligomer series (should be ~44 Da).- Analyze a well-characterized PEG standard to calibrate the instrument and software.- Use a complementary technique like HPLC-SEC to confirm the distribution. |
Experimental Protocols
NMR Spectroscopy for Structural Confirmation
-
Objective: To confirm the presence of terminal hydroxyl and acetic acid groups and assess purity.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Acquisition:
-
Acquire a ¹H NMR spectrum. Key signals to observe include the large PEG backbone resonance (~3.6 ppm), the methylene protons adjacent to the carboxylic acid (~4.1 ppm), and the methylene protons adjacent to the hydroxyl group (~3.7 ppm).
-
Acquire a ¹³C NMR spectrum. Look for characteristic peaks for the carboxylic acid carbon (~172 ppm), the carbons adjacent to the terminal groups, and the main PEG backbone carbon (~70 ppm).
-
-
Analysis: Integrate the signals corresponding to the terminal groups and compare them to the integration of the main PEG backbone to estimate the degree of functionalization. Be aware of potential overlap with ¹³C satellite peaks.
-
RP-HPLC-ELSD for Purity Assessment
-
Objective: To separate the main product from potential impurities like di-acid or diol species.
-
Methodology:
-
Chromatographic System: An HPLC system equipped with a gradient pump, autosampler, and an Evaporative Light Scattering Detector (ELSD).
-
Column: A C8 or C18 reversed-phase column with base-deactivation, or a polymer-based column like PLRP-S 100Å (150 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution: A typical gradient might be 10-30% B over 12 minutes at a flow rate of 1.0 mL/min. The gradient should be optimized based on the specific product and column.
-
ELSD Settings: Nebulizer temperature: 50°C, Evaporator temperature: 70°C, Gas flow (SLM): 1.6. These settings may require optimization.
-
Analysis: Inject the sample and analyze the resulting chromatogram for peak purity. Impurities like the more hydrophilic diol will elute earlier, while more hydrophobic impurities may elute later.
-
LC/MS for Molecular Weight Distribution
-
Objective: To determine the average molecular weight and polydispersity of the PEG chain.
-
Methodology:
-
System: An LC system coupled to a high-resolution mass spectrometer (e.g., Agilent 6520 Q-TOF).
-
Chromatography: Use a short C8 column to desalt the sample before it enters the mass spectrometer. A fast gradient from high aqueous to high organic is typically used.
-
Post-Column Addition: Optionally, deliver a solution of a charge-stripping agent like triethylamine (10 µL/min) via a syringe pump and a T-junction before the ESI source to simplify spectra.
-
MS Acquisition: Acquire data in positive ion mode over a mass range of m/z 300-2000.
-
Data Analysis: Use the instrument's deconvolution software to transform the multi-charged raw spectrum into a zero-charge mass spectrum. This will show the distribution of oligomers, with peaks separated by approximately 44 Da.
-
Visualizations
References
Validation & Comparative
The Impact of PEG Linkers on PROTAC Activity: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality for targeted protein degradation. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker, often composed of polyethylene glycol (PEG) chains, is a critical determinant of a PROTAC's efficacy, influencing its ability to induce the formation of a stable and productive ternary complex, which is a prerequisite for ubiquitination and subsequent proteasomal degradation of the target protein.[1][2] This guide provides a comparative analysis of how different PEG linker lengths affect PROTAC activity, supported by experimental data and detailed protocols for validation.
Quantitative Comparison of PROTAC Performance with Varying PEG Linkers
The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of the target protein. The following tables summarize experimental data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
| Data is representative and compiled from studies on TBK1-targeting PROTACs.[3] |
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
| This data is based on a study developing ERα-targeting PROTACs.[1][4] |
Table 3: Impact of Linker Length on Degradation of Bruton's tyrosine kinase (BTK)
| Linker Type | Number of PEG units | DC50 (nM) |
| PEG | <5 | Inactive |
| PEG | 5 | Potent |
| PEG | 9 | 5.9 |
| Data from a study on BTK-targeting PROTACs. |
These data underscore the critical importance of optimizing the linker length for each specific PROTAC system. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while a linker that is too long might lead to a non-productive complex where ubiquitination sites are not accessible.
Experimental Protocols
Detailed methodologies are essential for the accurate validation and comparison of PROTACs with different PEG linkers.
Western Blotting for Target Protein Degradation
This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.
a. Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will ensure 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
b. Cell Lysis:
-
After treatment, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
c. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.
d. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., β-actin, GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
e. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of its target protein in a reconstituted system.
a. Reagents:
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UbcH5b)
-
E3 ligase complex (e.g., VHL or Cereblon complex)
-
Purified target protein of interest (POI)
-
Ubiquitin
-
ATP
-
PROTAC of interest
-
Ubiquitination buffer
b. Assay Procedure:
-
Prepare a master mix containing the ubiquitination buffer, ATP, E1 enzyme, E2 enzyme, and ubiquitin.
-
In separate tubes, combine the master mix with the purified POI and the E3 ligase complex.
-
Add the PROTAC at the desired concentration or a vehicle control (DMSO).
-
Initiate the reaction by incubating at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blotting using an antibody against the POI to detect higher molecular weight ubiquitinated species.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay is crucial to ensure that the observed protein degradation is not a result of general cytotoxicity.
a. Cell Plating:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
b. PROTAC Treatment:
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.01 nM to 100 µM) and a vehicle control.
-
Incubate for the desired treatment duration (e.g., 72 hours).
c. Viability Measurement (CellTiter-Glo® Protocol):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a plate-reading luminometer.
d. Data Analysis:
-
Subtract the average background luminescence from all measurements.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Plot cell viability against PROTAC concentration to determine the IC50 value.
Visualizing PROTAC Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate the key signaling pathway and a typical experimental workflow.
References
A Head-to-Head Comparison of HO-Peg12-CH2cooh with Alternative Crosslinking Agents for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical step in the design and synthesis of bioconjugates, including antibody-drug conjugates (ADCs), PEGylated proteins, and other targeted therapeutics. The linker connecting the biomolecule to a payload or another molecule plays a pivotal role in the stability, efficacy, and pharmacokinetic profile of the final product. This guide provides an objective comparison of HO-Peg12-CH2cooh, a discrete polyethylene glycol (PEG) linker with a terminal carboxylic acid, against other commonly used crosslinking agents. The comparison is based on their reaction mechanisms, performance characteristics, and is supported by representative experimental data and detailed protocols.
Introduction to Crosslinking Chemistries
Crosslinking agents are molecules that form covalent bonds between two or more molecules. They can be classified based on their reactive groups and the nature of their spacer arm. The choice of a crosslinker depends on the available functional groups on the biomolecule (e.g., primary amines on lysines, thiols on cysteines), the desired stability of the linkage, and the required physicochemical properties of the final conjugate.
This compound is a heterobifunctional linker that contains a hydroxyl group at one end and a carboxylic acid at the other, connected by a 12-unit PEG spacer. The carboxylic acid can be activated to react with primary amines, forming a stable amide bond. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.
Performance Comparison of Crosslinking Agents
This section compares the performance of this compound with two common classes of crosslinking agents: N-hydroxysuccinimide (NHS)-ester PEG linkers and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), a non-PEGylated heterobifunctional crosslinker.
Note: Direct quantitative comparative data for this compound is limited in publicly available literature. The following tables present a summary of expected performance based on the well-established principles of the underlying chemistries and representative data for similar linker types.
Table 1: Comparison of Reaction Efficiency and Specificity
| Feature | This compound | NHS-PEG12-Ester | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Target Functional Groups | Primary Amines (-NH₂) | Primary Amines (-NH₂) | Primary Amines (-NH₂) and Thiols (-SH) |
| Reaction Chemistry | Two-step: Carboxyl activation (EDC/NHS) followed by aminolysis | One-step: Direct aminolysis | Two-step: Aminolysis followed by Michael addition |
| Typical Conjugation Yield | Moderate to High (dependent on activation efficiency) | High | High |
| Specificity | High for primary amines | High for primary amines | High for both amines and thiols (sequential reaction) |
| Key Advantages | Control over activation step; stable starting material. | Simple one-step reaction. | Orthogonal reactivity allows for site-specific conjugation. |
| Key Disadvantages | Two-step reaction adds complexity; potential for side reactions during activation. | NHS ester is susceptible to hydrolysis. | Thioether bond can be less stable than an amide bond in certain in vivo conditions. |
Table 2: Comparison of Conjugate Stability and Properties
| Feature | This compound Conjugate | NHS-PEG12-Ester Conjugate | SMCC Conjugate |
| Bond Formed | Amide (-CO-NH-) | Amide (-CO-NH-) | Thioether (-S-) and Amide (-CO-NH-) |
| Bond Stability | High | High | Moderate to High |
| Spacer Arm | Hydrophilic, flexible 12-unit PEG | Hydrophilic, flexible 12-unit PEG | Hydrophobic, rigid cyclohexane |
| Impact on Solubility | Increases solubility and reduces aggregation. | Increases solubility and reduces aggregation. | Can increase hydrophobicity and potential for aggregation. |
| Impact on Immunogenicity | Generally reduces immunogenicity. | Generally reduces immunogenicity. | Minimal impact, but the non-PEG spacer does not offer the same shielding effect. |
Experimental Protocols
Detailed methodologies are essential for the successful and reproducible synthesis and evaluation of bioconjugates. The following are representative protocols for key experiments to compare the performance of different crosslinking agents.
Experimental Protocol 1: Protein Conjugation with this compound via EDC/NHS Chemistry
This protocol describes the two-step conjugation of a protein to a small molecule containing a primary amine using this compound.
Materials:
-
Protein solution (e.g., monoclonal antibody at 5 mg/mL in 0.1 M MES buffer, pH 6.0)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Amine-containing small molecule
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMSO to a concentration of 100 mM.
-
In a separate tube, dissolve EDC (5-fold molar excess over the linker) and NHS (2-fold molar excess over the linker) in 0.1 M MES buffer, pH 6.0.
-
Add the EDC/NHS solution to the this compound solution and incubate for 15-30 minutes at room temperature to form the NHS-activated PEG linker.
-
-
Conjugation to Protein:
-
Add the activated this compound-NHS ester solution to the protein solution at a desired molar ratio (e.g., 10:1 linker to protein).
-
Adjust the pH of the reaction mixture to 7.2-7.5 with 0.1 M phosphate buffer.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add the quenching solution to a final concentration of 50 mM to stop the reaction.
-
-
Purification:
-
Purify the protein conjugate from unreacted linker and byproducts using a size-exclusion chromatography (SEC) column equilibrated with PBS, pH 7.4.
-
Experimental Protocol 2: Determination of Conjugation Efficiency by HPLC
This protocol allows for the quantification of the drug-to-antibody ratio (DAR) of an antibody-drug conjugate.
Materials:
-
Protein conjugate sample
-
HPLC system with a hydrophobic interaction chromatography (HIC) or reversed-phase (RP) column
-
Mobile Phase A: e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0
-
Mobile Phase B: e.g., 20 mM sodium phosphate, pH 7.0, with 20% isopropanol
-
UV detector
Procedure:
-
Sample Preparation:
-
Dilute the purified protein conjugate to a concentration of 1 mg/mL in Mobile Phase A.
-
-
HPLC Analysis:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the sample onto the column.
-
Elute the conjugate using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the unconjugated antibody and the antibody with different numbers of conjugated molecules.
-
Calculate the average DAR by taking the weighted average of the different species.
-
Experimental Protocol 3: Assessment of Conjugate Stability by Size-Exclusion Chromatography (SEC)
This protocol is used to monitor the formation of aggregates and fragments of the bioconjugate over time.[1][2]
Materials:
-
Protein conjugate solution (1 mg/mL in PBS, pH 7.4)
-
SEC-HPLC system with a column suitable for protein separation
-
Mobile Phase: e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8
-
UV detector
Procedure:
-
Incubation:
-
Incubate the protein conjugate solution at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the solution and store at -80°C until analysis.
-
-
SEC-HPLC Analysis:
-
Thaw the samples and inject them onto the SEC column.
-
Elute with the mobile phase at a constant flow rate.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the monomer, aggregates, and fragments.
-
Calculate the percentage of monomer remaining at each time point to assess stability.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the Graphviz DOT language, illustrate key experimental workflows and logical relationships in the context of bioconjugation.
Caption: Experimental workflow for protein conjugation with this compound.
Caption: Logical comparison of different crosslinking agent characteristics.
Conclusion
The choice of a crosslinking agent is a critical decision in the development of bioconjugates. This compound offers a balance of stability, hydrophilicity, and controlled reactivity. Its two-step activation process, while more complex than that of pre-activated NHS esters, provides greater control over the reaction and utilizes a more stable starting material. The presence of the 12-unit PEG spacer is advantageous for improving the solubility and pharmacokinetic profile of the resulting conjugate, a feature not offered by non-PEGylated linkers like SMCC.
For applications where a simple, one-step conjugation to primary amines is desired and the starting material's stability is less of a concern, an NHS-PEG ester may be preferable. When site-specific conjugation to both amines and thiols is required, a heterobifunctional linker such as SMCC is the appropriate choice, though the potential for increased hydrophobicity and aggregation should be considered. Ultimately, the optimal crosslinker will depend on the specific biomolecule, the payload, and the desired properties of the final bioconjugate. The experimental protocols provided in this guide offer a framework for the systematic evaluation of different crosslinking strategies to identify the most suitable candidate for a given application.
References
The Long and Short of It: HO-Peg12-CH2cooh vs. Shorter PEG Linkers in Drug Delivery
A Comparative Guide for Researchers and Drug Development Professionals
The strategic selection of a linker is a critical determinant of a drug conjugate's therapeutic index, profoundly influencing its stability, pharmacokinetics, and overall efficacy. Among the diverse linker technologies, polyethylene glycol (PEG) has emerged as a gold standard for its ability to enhance the physicochemical and pharmacological properties of bioconjugates. This guide provides an objective comparison of the longer-chain HO-Peg12-CH2cooh linker against its shorter PEG counterparts, supported by experimental data, to inform the rational design of next-generation drug delivery systems.
The length of the PEG chain in a drug linker is a crucial parameter that can significantly modulate the conjugate's solubility, stability, and in vivo performance. While shorter PEG linkers can be advantageous for creating compact conjugates, longer linkers like PEG12 are often employed to improve pharmacokinetic profiles and overcome steric hindrance.[1][2]
Comparative Analysis of PEG Linker Length: Key Performance Metrics
The choice between a PEG12 linker and a shorter alternative represents a balance between enhancing in vivo residence time and maintaining potent bioactivity. The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths in antibody-drug conjugates (ADCs).
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |
| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE (DAR 8) |
| PEG8 | ~4.2 | 2.0 | Non-binding IgG-MMAE (DAR 8) |
| PEG12 | Not directly reported, but trend suggests further decrease | - | - |
| PEG24 | ~2.5 | 3.4 | Non-binding IgG-MMAE (DAR 8) |
Data synthesized from a study on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8.[2]
Table 2: Influence of PEG Linker Length on In Vivo Antitumor Efficacy
| ADC with PEG Side Chain | Tumor Growth Inhibition (%) | Tumor Exposure (AUC) |
| Non-PEGylated | Baseline | Baseline |
| PEG2 | Lower | Lower |
| PEG4 | Lower | Lower |
| PEG8 | Significantly Higher | Significantly Higher |
| PEG12 | Significantly Higher | Significantly Higher |
| PEG24 | Significantly Higher | Significantly Higher |
This table summarizes findings from a study investigating ADCs with PEG side chains of varying lengths in a xenograft mouse model. The study observed a binary effect, with PEG8, PEG12, and PEG24 showing similar and significantly higher tumor exposure and efficacy compared to shorter linkers.[3]
The Verdict: Longer vs. Shorter PEG Linkers
Longer PEG linkers, such as PEG12, generally offer distinct advantages in drug delivery:
-
Improved Pharmacokinetics : Longer PEG chains increase the hydrodynamic radius of the conjugate, which reduces renal clearance and prolongs circulation half-life.[4] This extended circulation time provides a greater opportunity for the drug to reach its target.
-
Enhanced Solubility and Stability : Hydrophobic drug payloads can lead to aggregation and rapid clearance of drug conjugates. The hydrophilic nature of longer PEG linkers can mitigate these issues, improving solubility and preventing the formation of aggregates.
-
Increased Tumor Accumulation : Studies have shown that longer PEG linkers can lead to significantly higher tumor accumulation of nanoparticles and ADCs in vivo. This is likely a result of the extended circulation time and the enhanced permeability and retention (EPR) effect in tumors.
However, there are potential trade-offs to consider:
-
Potential for Reduced In Vitro Potency : In some cases, a longer PEG linker may introduce steric hindrance that can slightly reduce the binding affinity of the targeting moiety or the rate of internalization, leading to a decrease in in vitro cytotoxicity.
-
"PEGshroud" Effect : Excessively long or dense PEG chains can sometimes shield the targeting ligand, hindering its interaction with the cell surface receptor.
Shorter PEG linkers, on the other hand, may be favored when:
-
A more compact conjugate is desired.
-
Rapid clearance is beneficial, for example, in certain imaging applications.
-
The payload is sufficiently hydrophilic and does not require significant solubility enhancement.
Ultimately, the optimal PEG linker length is context-dependent and should be empirically determined based on the specific antibody, payload, and target.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of different linker technologies. Below are representative protocols for key experiments used to evaluate the performance of drug conjugates with varying PEG linker lengths.
Protocol 1: Synthesis and Characterization of an Antibody-Drug Conjugate (ADC)
1. Antibody Modification:
- A monoclonal antibody is partially reduced to expose free sulfhydryl groups for conjugation.
- Reagents: Monoclonal antibody (e.g., Trastuzumab), Tris(2-carboxyethyl)phosphine (TCEP), Phosphate Buffered Saline (PBS).
- Procedure: Incubate the antibody with a 5-10 fold molar excess of TCEP in PBS at 37°C for 1-2 hours. Remove excess TCEP using a desalting column.
2. Drug-Linker Preparation:
- The PEGylated linker-payload construct is synthesized separately. For example, this compound is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.
3. Conjugation:
- The activated drug-linker is added to the reduced antibody solution.
- Procedure: Add a 3-5 fold molar excess of the maleimide-functionalized drug-linker to the reduced antibody. Incubate at room temperature for 1-4 hours or at 4°C overnight.
4. Purification:
- The resulting ADC is purified to remove unconjugated drug-linkers and aggregated species.
- Method: Size-Exclusion Chromatography (SEC) is a common method for purification.
5. Characterization:
- The Drug-to-Antibody Ratio (DAR) is determined.
- Methods: Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) can be used to determine the distribution of drug species and calculate the average DAR.
Protocol 2: Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma by measuring the release of free payload over time.
-
Materials: Purified ADC, fresh plasma (e.g., human, mouse), quenching solution (e.g., acetonitrile with an internal standard).
-
Procedure:
-
Incubate the ADC in plasma at 37°C.
-
At various time points (e.g., 0, 1, 6, 24, 48 hours), take an aliquot of the plasma-ADC mixture.
-
Immediately quench the reaction by adding the quenching solution to precipitate plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the presence of the free payload using LC-MS/MS.
-
Protocol 3: In Vivo Tumor Growth Inhibition Study
This study assesses the antitumor efficacy of the ADC in a relevant animal model.
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude) are subcutaneously implanted with human tumor xenografts that express the target antigen.
-
Procedure:
-
Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment groups.
-
Administer the ADCs with varying PEG linker lengths intravenously at a specified dose and schedule (e.g., once every three days for a total of four injections).
-
Monitor tumor volume and body weight regularly (e.g., twice a week).
-
The study is concluded when tumors in the control group reach a predefined size or at a set time point.
-
Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.
-
Visualizing the Mechanism: ADC Internalization and Payload Release
The efficacy of an ADC is contingent on its successful internalization and the subsequent release of its cytotoxic payload within the target cancer cell. The choice of PEG linker can influence the initial binding and uptake of the ADC.
Caption: General signaling pathway of ADC action.
The diagram above illustrates the typical journey of an ADC from binding to a cancer cell surface receptor to the ultimate induction of apoptosis. The PEG linker plays a crucial role in the initial steps by influencing the ADC's circulation time and its ability to effectively bind to the target receptor.
Experimental Workflow for ADC Synthesis and Evaluation
A systematic workflow is essential for the comparative evaluation of different PEG linkers in ADC development.
References
A Comparative Guide to Analytical Methods for Confirming HO-Peg12-CH2cooh Conjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key analytical methods for the successful confirmation of conjugation between a molecule of interest and the discrete polyethylene glycol (PEG) linker, HO-Peg12-CH2cooh. The confirmation of a covalent bond and the characterization of the resulting conjugate are critical steps in the development of PEGylated therapeutics and other advanced biomaterials. This document outlines the experimental protocols, presents comparative data, and offers visualizations to aid in the selection and implementation of the most appropriate analytical strategies.
Introduction to this compound Conjugation
The this compound linker is a heterobifunctional, discrete PEG molecule. Its defined chain length of 12 ethylene glycol units eliminates the issue of polydispersity inherent in traditional PEG polymers, simplifying analytical characterization. The terminal hydroxyl (-OH) and carboxylic acid (-COOH) groups allow for specific, directional conjugation to a target molecule. Typically, the carboxylic acid is activated (e.g., as an N-hydroxysuccinimide ester) to react with a primary amine on the target molecule, forming a stable amide bond. The hydroxyl group can be used for further modification or may be the point of attachment to a solid support.
Comparison of Key Analytical Techniques
The successful confirmation of conjugation requires a multi-faceted analytical approach. The most common and powerful techniques include Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each method provides unique and complementary information regarding the structure, purity, and identity of the conjugate.
Data Presentation: A Comparative Overview
The following table summarizes the expected outcomes and key quantitative data for each analytical technique when analyzing the starting materials and the final conjugate.
| Analytical Technique | Analyte | Expected Key Quantitative Data | Primary Information Provided |
| Mass Spectrometry (MS) | This compound | Molecular Ion Peak (e.g., [M+Na]⁺) | Molecular Weight Confirmation |
| Target Molecule | Molecular Ion Peak | Molecular Weight Confirmation | |
| Conjugate | Molecular Ion Peak shifted by the mass of the PEG linker | Confirmation of Covalent Conjugation | |
| ¹H NMR Spectroscopy | This compound | Characteristic PEG backbone signal (~3.6 ppm) | Structural Integrity of Linker |
| Target Molecule | Characteristic signals of the molecule | Structural Integrity of Target | |
| Conjugate | Presence of signals from both the PEG linker and the target molecule; shift in proton signals adjacent to the newly formed bond | Structural Confirmation of Conjugate | |
| FTIR Spectroscopy | This compound | C=O stretch of carboxylic acid (~1700-1730 cm⁻¹), C-O-C stretch of PEG backbone (~1100 cm⁻¹) | Presence of Key Functional Groups |
| Target Molecule (amine-containing) | N-H bend (~1600 cm⁻¹) | Presence of Key Functional Groups | |
| Conjugate | Appearance of Amide I band (~1650 cm⁻¹), disappearance/shift of carboxylic acid C=O, presence of C-O-C stretch | Confirmation of Amide Bond Formation | |
| Reverse-Phase HPLC | This compound | Specific Retention Time | Purity and Identity |
| Target Molecule | Specific Retention Time | Purity and Identity | |
| Conjugate | Shift in Retention Time compared to starting materials | Purity, Reaction Monitoring, and Confirmation of Conjugation |
Experimental Protocols and Methodologies
Detailed protocols for the key analytical techniques are provided below. These should be considered as starting points and may require optimization based on the specific properties of the target molecule and the available instrumentation.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight of the starting materials and the final conjugate. The mass increase in the product directly corresponds to the mass of the covalently attached PEG linker.
a) Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the analyte (unconjugated PEG linker, target molecule, or conjugate) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in the same solvent.
-
Mix the analyte solution and the matrix solution in a 1:1 (v/v) ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
-
Data Acquisition:
-
Acquire spectra in positive ion reflector mode.
-
The mass range should be set to encompass the expected molecular weights of the analytes.
-
-
Expected Results:
-
A peak corresponding to the molecular weight of the this compound linker.
-
A peak corresponding to the molecular weight of the target molecule.
-
For the conjugate, a peak shifted by the mass of the PEG linker, confirming covalent attachment. A series of peaks separated by 44 Da (the mass of an ethylene glycol unit) may be observed if there is any polydispersity, though this should be minimal for a discrete PEG linker.[1]
-
b) Electrospray Ionization (ESI) MS
ESI-MS is often coupled with liquid chromatography (LC-MS) for online separation and analysis.
-
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the mobile phase (e.g., water/acetonitrile) to a concentration of approximately 10 µM.
-
-
LC-MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS Detection:
-
Acquire spectra in positive ion mode.
-
The deconvoluted spectrum will show the molecular weight of the eluting species.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR provides detailed structural information, confirming the integrity of the PEG linker and the target molecule, and verifying the formation of the conjugate.
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Key parameters include the number of scans, relaxation delay, and acquisition time.
-
-
Expected Results:
-
This compound: A prominent singlet or multiplet around 3.6 ppm corresponding to the -CH₂-CH₂-O- repeating units of the PEG backbone. Signals for the protons on the carbons adjacent to the hydroxyl and carboxylic acid groups will also be present.
-
Conjugate: The spectrum will show the characteristic PEG backbone signal, as well as signals from the target molecule. A downfield shift of the protons adjacent to the site of conjugation is expected. For example, if the carboxylic acid of the PEG linker forms an amide bond with an amine on the target molecule, the -CH₂- protons next to the newly formed carbonyl group will typically shift downfield. The disappearance of the carboxylic acid proton signal can also be an indicator of successful conjugation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and straightforward method to identify the presence of key functional groups and to confirm the formation of the amide bond during conjugation.
-
Sample Preparation:
-
Samples can be analyzed as thin films on a salt plate (e.g., NaCl or KBr) after solvent evaporation, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Acquire spectra over the range of 4000-400 cm⁻¹.
-
-
Expected Results:
-
This compound: A broad O-H stretch from the carboxylic acid (~3000 cm⁻¹), a C=O stretch from the carboxylic acid (~1700-1730 cm⁻¹), and a strong C-O-C ether stretch from the PEG backbone (~1100 cm⁻¹).[1][2]
-
Amine-containing Target Molecule: N-H bending vibrations (~1600 cm⁻¹).
-
Conjugate: The appearance of a new, strong Amide I band (C=O stretch) around 1650 cm⁻¹ and an Amide II band (N-H bend) around 1550 cm⁻¹. The broad O-H stretch of the carboxylic acid will disappear or diminish, and the strong C-O-C ether stretch of the PEG backbone will remain. The appearance of the amide I band is a strong indicator of successful conjugation.[3]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful tool for monitoring the progress of the conjugation reaction, purifying the final product, and assessing its purity.
-
Chromatographic Conditions:
-
Column: C18 or C8 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient tailored to the hydrophobicity of the reactants and product. A typical starting point is a gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV-Vis at a wavelength where the target molecule absorbs.
-
If the target molecule lacks a chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used for universal detection.
-
Mass Spectrometry (LC-MS) provides both detection and mass confirmation.
-
-
-
Expected Results:
-
The unconjugated PEG linker, the target molecule, and the conjugate will each have distinct retention times.
-
The conjugate will typically have a different retention time than the starting materials, often eluting later if the target molecule is hydrophobic. By monitoring the appearance of the product peak and the disappearance of the reactant peaks, the reaction progress can be followed. The purity of the final product can be determined by integrating the peak area of the conjugate relative to any impurities.
-
Mandatory Visualizations
Experimental Workflow for Conjugation and Analysis
References
Flexible vs. Rigid Linkers in PROTACs: A Comparative Analysis for Researchers
A deep dive into the critical role of the linker in Proteolysis-Targeting Chimeras (PROTACs), comparing flexible and rigid designs with supporting data and experimental protocols to guide rational drug design.
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis-Targeting Chimeras (PROTACs) has become a central focus. These heterobifunctional molecules, which recruit a target protein to an E3 ubiquitin ligase for degradation, are composed of three key elements: a warhead for the protein of interest (POI), a ligand for an E3 ligase, and a linker connecting the two.[1] While initially viewed as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[2][3] This guide provides a comparative analysis of flexible and rigid linkers in PROTACs, supported by experimental data and detailed methodologies, to aid researchers in making informed design choices.
The Great Debate: Flexibility vs. Rigidity
The choice between a flexible and a rigid linker can dramatically impact the overall performance of a PROTAC.[4][5] Flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been widely used due to their synthetic accessibility and the ease with which their length can be modified. In contrast, rigid linkers, which often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, introduce conformational constraints.
Flexible linkers offer the advantage of allowing the PROTAC to adopt multiple conformations, which can increase the probability of forming a productive ternary complex. However, this high flexibility can also lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex. Furthermore, flexible linkers, particularly long alkyl chains, can contribute to poor physicochemical properties, such as high lipophilicity, which may negatively impact cell permeability and oral bioavailability.
Rigid linkers , on the other hand, can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of binding and potentially leading to more potent degradation. They can also improve selectivity by disfavoring the formation of off-target ternary complexes and can lead to improved pharmacokinetic properties. However, the lack of flexibility can make it more challenging to achieve a productive ternary complex geometry if the design is not optimal, and they are often more synthetically challenging to prepare.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following table summarizes representative data from various studies to illustrate the impact of linker choice on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
| Target Protein | E3 Ligase | Linker Type | Linker Length/Composition | DC50 | Dmax | Reference |
| BRD4 | VHL | Flexible (PEG) | 4-5 PEG units | < 0.5 µM | Not Specified | |
| BRD4 | VHL | Flexible (PEG) | Increased length | Decreased potency | Not Specified | |
| BRD4 | CRBN | Flexible (PEG) | 1-2 PEG units | > 5 µM | Not Specified | |
| BRD4 | CRBN | Flexible (PEG) | 0, 4-5 PEG units | < 0.5 µM | Not Specified | |
| TBK1 | Not Specified | Flexible (Alkyl/Ether) | < 12 atoms | No degradation | Not Specified | |
| TBK1 | Not Specified | Flexible (Alkyl/Ether) | 12-29 atoms | 3 nM - 292 nM | 76% - 96% | |
| CRBN | VHL | Flexible (Alkyl) | 9-atom alkyl chain | Concentration-dependent decrease | Not Specified | |
| CRBN | VHL | Flexible (PEG) | 3 PEG units | Weak degradation | Not Specified | |
| H-PGDS | CRBN | Rigid (spirocyclic) | Not Specified | Similar to flexible | Similar to flexible |
Key Experimental Protocols
Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed protocols for key experiments.
Western Blot Analysis for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels.
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates.
-
The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful technique to measure the binding kinetics (kon and koff) and affinity (KD) of the PROTAC to the target protein and the E3 ligase individually, as well as the formation of the ternary complex.
-
Chip Preparation:
-
Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.
-
-
Binary Interaction Analysis:
-
Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction.
-
-
Ternary Complex Analysis:
-
To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.
-
-
Data Analysis:
-
Fit the sensorgrams to appropriate binding models to determine the kinetic and affinity constants.
-
Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
-
Sample Preparation:
-
Prepare solutions of the PROTAC, target protein, and E3 ligase in a matched buffer.
-
-
Titration:
-
To measure ternary complex formation, the PROTAC can be saturated with one protein and then titrated into the second protein.
-
Load the titrant (e.g., PROTAC-E3 ligase complex) into the syringe of the ITC instrument.
-
Load the titrand (e.g., target protein) into the sample cell.
-
-
Data Acquisition and Analysis:
-
Perform a series of injections of the titrant into the titrand while monitoring the heat changes.
-
Integrate the heat peaks and plot them against the molar ratio of the reactants.
-
Fit the data to a binding model to determine the thermodynamic parameters of the interaction.
-
Visualizing PROTAC Concepts
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: PROTAC Mechanism of Action.
Caption: A rational workflow for PROTAC linker selection and optimization.
References
A Comparative Guide to the Characterization of HO-Peg12-CH2cooh and its Alternatives for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity and identity characterization of the heterobifunctional linker HO-Peg12-CH2cooh and its commonly used alternatives. The selection of a high-quality linker is critical in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document outlines the key analytical techniques and presents available data to aid in the selection of the most suitable compound for your research needs.
Introduction to this compound and its Alternatives
This compound is a discrete polyethylene glycol (dPEG®) linker featuring a terminal hydroxyl group and a carboxylic acid group, separated by a 12-unit ethylene glycol chain. This structure imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of conjugated molecules. Its heterobifunctional nature allows for the sequential conjugation of two different molecules, a crucial feature in the design of complex bioconjugates.
Common alternatives to this compound include linkers with varying PEG chain lengths (e.g., HO-Peg6-CH2cooh, HO-Peg24-CH2cooh) which can modulate the spacing and flexibility between conjugated moieties. Additionally, derivatives with protected functional groups, such as Fmoc-NH-Peg12-CH2cooh and Boc-NH-Peg12-CH2cooh, offer alternative conjugation strategies by providing a protected amine for orthogonal deprotection and subsequent modification.
Comparative Analysis of Purity and Identity
The purity and identity of these linkers are paramount to ensure the homogeneity and efficacy of the final conjugate. The following table summarizes the key characterization data for this compound and its alternatives, based on publicly available information from various suppliers.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity Specification | Analytical Techniques Cited |
| This compound | C26H52O15 | 604.68 | ≥95%[1] | NMR, HPLC, MS |
| HO-Peg6-CH2cooh | C14H28O9 | 340.36 | ≥95% | NMR, HPLC, MS |
| HO-Peg24-CH2cooh | C50H100O27 | 1133.30 | ≥95%[2][3] | NMR, HPLC, MS |
| Fmoc-NH-Peg12-CH2cooh | C41H63NO16 | 825.95 | ≥95%[4][5] | NMR, HPLC, LC-MS |
| Boc-NH-Peg12-CH2cooh | C32H63NO16 | 717.84 | ≥98.0% | NMR, MS |
Note: While analytical techniques are commonly cited by suppliers, specific spectral data for this compound is not always publicly available. The data for alternatives are based on representative Certificates of Analysis and product descriptions.
Experimental Protocols for Characterization
The following are detailed methodologies for the key experiments used to assess the purity and identity of PEG linkers.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Purpose: To confirm the chemical structure and assess purity by identifying characteristic proton signals and integrating their respective areas.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the PEG linker in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d4, or DMSO-d6).
-
Instrumentation: Utilize a ¹H NMR spectrometer (e.g., 300 or 500 MHz).
-
Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis:
-
Identify the characteristic repeating ethylene glycol protons (-(CH₂CH₂O)-) typically observed as a multiplet around 3.6 ppm.
-
Identify the protons of the methylene group adjacent to the carboxylic acid (-CH₂COOH), which will be shifted downfield.
-
Identify the protons of the methylene group adjacent to the hydroxyl group (-CH₂OH).
-
For protected derivatives, identify the characteristic protons of the Fmoc or Boc protecting groups.
-
Purity is estimated by comparing the integration of the main compound's peaks to those of any impurities.
-
High-Performance Liquid Chromatography (HPLC)
Purpose: To determine the purity of the compound by separating it from any impurities.
Protocol:
-
Sample Preparation: Prepare a stock solution of the PEG linker at 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile). Dilute to an appropriate concentration for injection.
-
Instrumentation: Use a reverse-phase HPLC system with a C18 column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing a small amount of an additive like 0.1% formic acid or trifluoroacetic acid, is typically used.
-
Detection: UV detection is challenging for PEGs lacking a chromophore. Therefore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often employed. For derivatives with UV-active groups like Fmoc, a UV detector can be used.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS)
Purpose: To confirm the molecular weight of the compound.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with the ionization source (e.g., acetonitrile/water).
-
Instrumentation: Electrospray ionization (ESI) is a common technique for PEG analysis.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. PEG molecules often form adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺).
-
Data Analysis: The observed mass-to-charge ratio (m/z) is compared to the calculated molecular weight of the compound to confirm its identity.
Visualizing Experimental Workflows and Applications
Experimental Workflow for Purity and Identity Assessment
The following diagram illustrates the typical workflow for characterizing a heterobifunctional PEG linker.
References
Navigating the Landscape of HO-Peg12-CH2cooh: A Performance Comparison Guide for Researchers
For Immediate Release
In the intricate world of bioconjugation, drug delivery, and proteomics, the selection of a suitable linker molecule is a critical determinant of experimental success. Among the myriad of options, heterobifunctional polyethylene glycol (PEG) linkers, such as HO-Peg12-CH2cooh, have garnered significant attention for their ability to connect molecules of interest while imparting favorable physicochemical properties. This guide offers a comprehensive performance comparison of this compound from various suppliers, providing researchers, scientists, and drug development professionals with the necessary data to make informed purchasing decisions.
Unveiling the Specifications: A Supplier Overview
| Supplier | Product Name | Purity | Molecular Weight ( g/mol ) | Storage Conditions |
| CP Lab Safety | High Purity PEG Reagent, this compound | ≥ 95% | 604.65 | -18°C for long-term storage |
| PurePEG | Hydroxy-PEG-Acetic acid this compound | Not Specified | 604.65 | -18°C for long-term storage |
| Biopharma PEG | OH-PEG12-COOH | ≥ 95% | 618.71 | Store at -5°C, keep in dry and avoid sunlight |
| BroadPharm | Fmoc-NH-PEG12-CH2COOH (as a related product) | ≥ 95% | 826.0 | -20°C |
| Precise PEG | m-PEG12-CH2COOH (as a related product) | > 96% | 618.71 | Not Specified |
Note: The table includes related products from some suppliers to provide a broader view of their offerings in the PEG linker space. Researchers should verify the exact specifications for this compound directly with the suppliers.
The Impact of Purity on Performance
The purity of a PEG linker is a critical factor that can significantly impact the efficiency and reproducibility of bioconjugation reactions. Impurities, such as PEGs of varying lengths or those lacking the correct functional groups, can lead to side reactions, reduced yields of the desired conjugate, and difficulties in purification. While most suppliers guarantee a purity of ≥95%, the nature of the remaining impurities is often not specified. Researchers should consider requesting a detailed certificate of analysis to better understand the impurity profile of the product.
Key Applications and Experimental Considerations
This compound is a versatile tool with applications spanning several research areas. The following sections detail its primary uses and provide generalized experimental protocols.
Bioconjugation: Linking Biomolecules with Precision
The hydroxyl and carboxylic acid termini of this compound allow for the sequential and site-specific conjugation of two different molecules. The carboxylic acid is typically activated to react with primary amines on proteins, peptides, or other ligands, while the hydroxyl group can be further modified for subsequent reactions.
Experimental Workflow for Protein Conjugation:
Evaluating the Efficiency of HO-PEG12-CH2COOH in Bioconjugation: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the different components of the conjugate but also significantly influences its stability, solubility, pharmacokinetics, and overall efficacy. This guide provides an objective comparison of the heterobifunctional linker HO-PEG12-CH2COOH with other common alternatives, supported by experimental data to inform linker selection in bioconjugation workflows.
This compound is a discrete polyethylene glycol (PEG) linker featuring a terminal hydroxyl (-OH) group and a carboxylic acid (-COOH) group, separated by a 12-unit PEG chain. This heterobifunctional nature allows for the sequential and controlled conjugation of two different molecules. The PEG spacer itself offers several advantages, including increased hydrophilicity, which can mitigate aggregation of conjugates with hydrophobic payloads, and improved pharmacokinetic properties.[1]
Comparative Analysis of Bioconjugation Efficiency
The carboxylic acid moiety of this compound is typically activated using carbodiimide chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form an amine-reactive NHS ester. The hydroxyl group can be functionalized in various ways, for example, by activation with a sulfonyl chloride for reaction with a nucleophile.
The following tables summarize quantitative data from various studies, comparing the efficiency of different linker chemistries.
Table 1: Comparison of Conjugation Efficiency with Different Linker Chemistries
| Linker Type/Method | Target Functional Group | Reported Conjugation Yield/Efficiency | Reference(s) |
| Carboxyl-PEG (via EDC/NHS activation) | Amine | ~32% (in immunoliposome model) | [2] |
| Maleimide-PEG | Thiol | ~80% (in immunoliposome model) | [2] |
| Platinum-based Linker (Lx) | Methionine/Histidine | 75-90% (optimized protocol) | [3] |
| Affinity-Based Peptide Linker (FcIII-based) | Fc region of antibody | ~95% | [4] |
| Triazole-based Linkers (via Click Chemistry) | Azide/Alkyne | Near-stoichiometric | |
| PROTAC Linkers (various, including PEG) | Varied | 2-10% |
Table 2: Qualitative Comparison of Key Linker Characteristics
| Feature | This compound | Maleimide-PEG Linkers | NHS Ester-PEG Linkers | Click Chemistry Linkers (e.g., Azide/Alkyne) |
| Reaction Type | Two-step (activation then conjugation) for -COOH end; requires activation for -OH end. | Michael addition | Acylation | Copper-catalyzed or strain-promoted cycloaddition |
| Specificity | -COOH (amine-reactive after activation); -OH (versatile, requires functionalization) | High for thiols at pH 6.5-7.5 | High for primary amines at pH 7-9 | Very high (bioorthogonal) |
| Reaction Speed | Slower due to multiple steps | Generally fast | Fast | Fast |
| Linkage Stability | Stable amide bond from -COOH end | Thioether bond is stable, but can be susceptible to retro-Michael addition | Stable amide bond | Very stable triazole ring |
| Versatility | High, as both ends can be functionalized in multiple ways. | Primarily for thiol-containing molecules. | Primarily for amine-containing molecules. | Requires introduction of azide or alkyne handles into the biomolecules. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key bioconjugation reactions.
Protocol 1: Two-Step EDC/NHS Conjugation of this compound to an Amine-Containing Biomolecule
This protocol describes the activation of the carboxylic acid group of this compound and subsequent conjugation to a primary amine on a protein (e.g., an antibody).
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Amine-containing biomolecule (e.g., antibody) in a suitable buffer (e.g., PBS)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
Desalting column for purification
Procedure:
-
Activation of this compound: a. Dissolve this compound in Activation Buffer. b. Add a 5 to 10-fold molar excess of EDC and Sulfo-NHS. c. Incubate for 15-30 minutes at room temperature.
-
Conjugation to Amine-Containing Biomolecule: a. Immediately add the activated linker solution to the biomolecule in the Coupling Buffer. The pH of the final reaction mixture should be between 7.2 and 7.5. b. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching and Purification: a. Add the quenching solution to stop the reaction and hydrolyze any unreacted NHS esters. b. Purify the conjugate using a desalting column to remove excess linker and byproducts. c. Characterize the conjugate using appropriate analytical techniques (e.g., SDS-PAGE, SEC-HPLC, Mass Spectrometry).
Protocol 2: Maleimide-Thiol Conjugation
This protocol outlines the direct conjugation of a maleimide-functionalized PEG linker to a thiol-containing biomolecule.
Materials:
-
Maleimide-PEG linker
-
Thiol-containing biomolecule in a suitable buffer (e.g., PBS, pH 6.5-7.5)
-
Reducing agent (e.g., TCEP) if thiols are not free
-
Quenching solution (e.g., free cysteine or 2-mercaptoethanol)
-
Desalting column for purification
Procedure:
-
Preparation of Thiol-Containing Biomolecule: a. If necessary, reduce disulfide bonds in the biomolecule using a reducing agent like TCEP. Remove the reducing agent using a desalting column.
-
Conjugation: a. Dissolve the Maleimide-PEG linker in the reaction buffer. b. Add the linker solution to the thiol-containing biomolecule at a 5 to 20-fold molar excess. c. Incubate for 1-2 hours at room temperature or 4°C.
-
Quenching and Purification: a. Add the quenching solution to react with any excess maleimide groups. b. Purify the conjugate using a desalting column. c. Characterize the conjugate.
Visualizing Bioconjugation Workflows
Diagrams can clarify the complex steps involved in bioconjugation.
Caption: Workflow for bioconjugation using this compound.
Caption: Workflow for Maleimide-Thiol bioconjugation.
Signaling Pathways and Logical Relationships
The choice of linker can impact the ultimate biological activity of the conjugate. For instance, in a PROTAC, the linker's length and flexibility are critical for the formation of a stable ternary complex between the target protein and an E3 ligase, leading to the ubiquitination and degradation of the target.
Caption: PROTAC mechanism of action.
Conclusion
This compound is a versatile heterobifunctional linker that offers the benefits of PEGylation, such as improved solubility and pharmacokinetics. Its carboxylic acid and hydroxyl ends provide flexibility for various conjugation strategies. However, the conjugation efficiency, particularly of the carboxyl group via EDC/NHS chemistry, may be lower compared to more direct and highly specific reactions like maleimide-thiol coupling or click chemistry. The multi-step nature of activating the carboxyl group can also introduce more complexity and potential for side reactions.
For applications where extremely high yield and reaction speed are paramount, linkers with functionalities like maleimides, NHS esters, or those compatible with click chemistry might be more suitable. However, the versatility of this compound, allowing for the introduction of a wide range of molecules at either end through various chemical transformations, makes it a valuable tool in the bioconjugation toolbox, especially in the exploratory phases of drug development. The ultimate choice of linker will depend on a careful consideration of the specific biomolecules to be conjugated, the desired properties of the final product, and the required efficiency and scalability of the process.
References
- 1. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of anti-EGFR-Fab’ conjugated immunoliposomes modified with two different conjugation linkers for siRNa delivery in SMMC-7721 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient Conjugation Approach for Coupling Drugs to Native Antibodies via the PtII Linker Lx for Improved Manufacturability of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity-Based Methods for Site-Specific Conjugation of Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of HO-Peg12-CH2cooh in Advanced Drug Development: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of a linker molecule is a critical decision that profoundly impacts the efficacy, stability, and pharmacokinetic profile of novel therapeutics. Among the diverse array of available options, HO-Peg12-CH2cooh, a discrete polyethylene glycol (PEG) linker, has emerged as a versatile and highly effective component in the design of both Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of this compound with alternative linkers, supported by experimental data and detailed methodologies, to inform rational drug design.
This compound is a hydrophilic linker characterized by a 12-unit PEG chain flanked by a hydroxyl group and a carboxylic acid group. This heterobifunctional nature allows for the sequential and controlled conjugation of two different molecular entities, a crucial feature in the modular synthesis of complex biologics. Its primary applications lie in bridging cytotoxic payloads to monoclonal antibodies in ADCs and in connecting a target-binding ligand to an E3 ligase ligand in PROTACs.
Comparative Performance in Antibody-Drug Conjugates (ADCs)
The linker in an ADC is a key determinant of its therapeutic index, influencing its stability in circulation and the efficiency of payload release at the tumor site. The hydrophilicity imparted by the PEG chain of this compound offers significant advantages over more hydrophobic linkers.
A pivotal study compared the performance of ADCs constructed with different PEG linker architectures. Notably, amide-coupled ADCs featuring two pendant 12-unit PEG chains demonstrated superior performance compared to those with a conventional linear 24-unit PEG oligomer.[1][2] The ADCs with the pendant PEG12 linkers exhibited enhanced stability and slower clearance rates in vivo, highlighting the importance of both PEG length and spatial arrangement.[1][2]
| Linker Architecture | Stability (Thermal Stress) | Pharmacokinetics (Clearance Rate) | Reference |
| Pendant (2 x 12-unit PEG) | High | Slower | [1] |
| Linear (24-unit PEG) | Lower | Faster |
The improved pharmacokinetic profile of ADCs with PEG linkers, such as the pendant 12-unit PEG, is often attributed to the formation of a hydration shell around the hydrophobic payload, which can reduce non-specific uptake and clearance.
Critical Role in Proteolysis Targeting Chimeras (PROTACs)
In the realm of PROTACs, the linker's length and composition are paramount for inducing the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase, which ultimately leads to the degradation of the target protein. The 12-unit PEG chain of this compound provides an optimal balance of flexibility and length for many target-E3 ligase pairs.
While direct comparative studies for this compound against a wide array of other specific linkers in a single PROTAC system are not extensively documented in publicly available literature, the general principles of linker design in PROTACs underscore the importance of PEGylation. The introduction of PEG linkers can enhance the solubility and cell permeability of the PROTAC molecule. The length of the PEG chain is a critical parameter, with linkers that are too short leading to steric hindrance and those that are too long resulting in unproductive ternary complex formation due to excessive flexibility.
Experimental Protocols
Detailed methodologies are essential for the synthesis and evaluation of ADCs and PROTACs incorporating the this compound linker.
Synthesis of an Amide-Linked Conjugate (General Protocol)
This protocol outlines the general steps for conjugating a molecule with a primary amine to the carboxylic acid group of this compound.
-
Activation of Carboxylic Acid: Dissolve this compound in an anhydrous organic solvent such as dimethylformamide (DMF). Add a coupling agent (e.g., HATU, HOBt/EDC) and an amine base (e.g., DIPEA, TEA) and stir at room temperature for 15-30 minutes to activate the carboxylic acid group.
-
Coupling Reaction: Add the amine-containing molecule (e.g., a payload for an ADC, or an E3 ligase ligand for a PROTAC) to the activated linker solution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique such as LC-MS.
-
Purification: Once the reaction is complete, the desired conjugate is purified using standard chromatographic techniques (e.g., flash chromatography, preparative HPLC).
In Vitro Stability Assay
To assess the stability of the linker-drug conjugate in a biological matrix, an in vitro plasma stability assay can be performed.
-
Incubation: The conjugate is incubated in plasma (e.g., human, mouse) at 37°C over a time course (e.g., 0, 1, 6, 24, 48 hours).
-
Sample Preparation: At each time point, an aliquot of the plasma sample is taken and the reaction is quenched, typically by protein precipitation with a cold organic solvent (e.g., acetonitrile).
-
Analysis: The samples are then centrifuged, and the supernatant is analyzed by LC-MS to quantify the amount of intact conjugate remaining. This allows for the determination of the conjugate's half-life in plasma.
In Vivo Pharmacokinetic Study
Pharmacokinetic studies in animal models are crucial to understand the in vivo behavior of the conjugate.
-
Dosing: The conjugate is administered to a cohort of animals (e.g., mice, rats) via a relevant route, typically intravenous (IV) for ADCs.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-administration.
-
Sample Processing: Plasma is isolated from the blood samples.
-
Quantification: The concentration of the conjugate in the plasma samples is determined using a validated bioanalytical method, such as a ligand-binding assay (e.g., ELISA) or LC-MS/MS. This data is used to calculate key pharmacokinetic parameters such as clearance, volume of distribution, and half-life.
Visualizing the Role of this compound
The following diagrams illustrate the key applications and workflow involving the this compound linker.
Figure 1: Structure of an Antibody-Drug Conjugate with this compound.
Figure 2: PROTAC mechanism of action facilitated by the linker.
Figure 3: A typical experimental workflow for evaluating conjugates.
References
Safety Operating Guide
Proper Disposal of HO-Peg12-CH2cooh: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, HO-Peg12-CH2cooh and similar polyethylene glycol (PEG) derivatives are generally not classified as hazardous substances.[1][2] Disposal should be conducted in accordance with local, state, and federal regulations for non-hazardous chemical waste. Always consult your institution's environmental health and safety (EHS) office for specific guidance.
This guide provides essential safety and logistical information for the proper disposal of this compound, a common reagent in research and drug development. The following procedures are based on safety data sheets for closely related PEG derivatives and are intended to supplement, not replace, institutional and regulatory protocols.
Summary of Safety and Disposal Information
| Parameter | Guideline | Source |
| Hazard Classification | Not a hazardous substance or mixture. | [1] |
| Personal Protective Equipment (PPE) | Standard laboratory attire: safety glasses, lab coat, and gloves. | |
| Handling Precautions | Avoid inhalation, and contact with eyes and skin. Use in a well-ventilated area. | |
| Storage | Keep container tightly sealed in a cool, well-ventilated place. | |
| Spill Cleanup | Sweep up solid material and place it in a suitable, closed container for disposal. | |
| Disposal Method | Dispose of as non-hazardous chemical waste in accordance with local regulations. |
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for disposing of small quantities of this compound typically used in a laboratory setting.
1. Personal Protective Equipment (PPE) Confirmation:
-
Before handling the material, ensure you are wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
2. Waste Collection:
-
Solid Waste: Collect any dry, unused this compound and place it in a clearly labeled, sealed container designated for non-hazardous solid chemical waste.
-
Contaminated Materials: Dispose of any items heavily contaminated with the compound, such as weigh boats or filter paper, in the same designated solid waste container.
-
Empty Containers: Rinse empty containers with a suitable solvent (e.g., water or ethanol) three times. The rinsate can typically be disposed of down the drain with copious amounts of water, but confirm this with your local EHS guidelines. The clean, dry container can then be disposed of as regular lab glass or plastic.
3. Labeling and Storage of Waste:
-
Clearly label the waste container with the full chemical name: "this compound" and "Non-Hazardous Waste."
-
Store the sealed waste container in a designated waste accumulation area, away from incompatible materials.
4. Scheduling Waste Pickup:
-
Follow your institution's procedure for scheduling a chemical waste pickup. Do not dispose of this material in the regular trash unless explicitly permitted by your EHS office.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended for guidance purposes only and is based on publicly available safety data for similar compounds. Always prioritize and adhere to the specific disposal protocols established by your institution and local regulatory bodies.
References
Safeguarding Your Research: A Comprehensive Guide to Handling HO-Peg12-CH2cooh
Essential safety protocols and logistical plans are critical for the secure and effective handling of specialized chemical reagents in the laboratory. This guide provides detailed procedural information for researchers, scientists, and drug development professionals working with HO-Peg12-CH2cooh, a bifunctional polyethylene glycol (PEG) linker. Adherence to these guidelines is paramount for ensuring personal safety and maintaining the integrity of your experiments.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound and similar PEG reagents, appropriate personal protective equipment is mandatory to minimize exposure and ensure safety.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety glasses or goggles | Conforming to EN166 or NIOSH standards.[2][4] | Protects against potential splashes of the compound, especially when in solution. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are suitable. Inspect gloves before use and use proper removal technique. | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory coat | Standard lab coat. | Protects skin and personal clothing from accidental spills. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dust formation is possible, use appropriate exhaust ventilation. | While not typically required for non-volatile solids, good ventilation is a standard laboratory practice. |
Operational Plan: From Receipt to Reaction
Proper handling of this compound from the moment it arrives in the lab is crucial for its stability and for the safety of personnel. Most PEG acid reagents are low-melting solids that can be challenging to weigh and dispense directly.
Storage and Preparation of Stock Solutions:
-
Receiving and Storage: Upon receipt, store the reagent desiccated at -20°C in a tightly closed container, protected from light. An inert gas atmosphere (argon or nitrogen) is recommended for long-term storage.
-
Equilibration: Before opening, allow the reagent vial to equilibrate to room temperature to prevent moisture condensation.
-
Stock Solution Preparation: To facilitate accurate dispensing, prepare a stock solution by dissolving the reagent in an appropriate water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).
-
Stock Solution Storage: Store unused stock solutions at -20°C under an inert gas. Use a septum-capped vial and a syringe for dispensing to minimize air exposure.
Below is a workflow diagram for the handling and preparation of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
